4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Description
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Properties
IUPAC Name |
4-fluoro-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWYPSXQDCDDIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Introduction
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is an important chemical intermediate, finding applications in the development of novel pharmaceuticals and agrochemicals. The presence of the sulfonamide moiety, a well-established pharmacophore, combined with the unique electronic properties imparted by the fluorine atom and the steric influence of the methyl groups, makes this molecule a valuable building block for medicinal chemists and researchers in drug discovery. This guide provides a comprehensive overview of a robust and well-established synthetic route to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The synthesis is primarily a two-step process commencing with the chlorosulfonation of 1-fluoro-3,5-dimethylbenzene, followed by the amination of the resulting sulfonyl chloride.
Synthetic Strategy: A Two-Step Approach
The most logical and industrially scalable approach to the synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide involves two key transformations:
-
Electrophilic Aromatic Substitution (Chlorosulfonation): The synthesis initiates with the chlorosulfonation of 1-fluoro-3,5-dimethylbenzene. In this step, chlorosulfonic acid serves as the electrophile, introducing the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. The fluorine atom and the two methyl groups on the benzene ring direct the incoming electrophile to the para position relative to the fluorine atom, leading to the formation of the key intermediate, 4-fluoro-3,5-dimethylbenzene-1-sulfonyl chloride.
-
Nucleophilic Acyl Substitution (Amination): The second step involves the reaction of the synthesized 4-fluoro-3,5-dimethylbenzene-1-sulfonyl chloride with an ammonia source, typically aqueous ammonium hydroxide. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the desired 4-fluoro-3,5-dimethylbenzene-1-sulfonamide.
This two-step sequence is a classic and reliable method for the preparation of a wide array of aromatic sulfonamides.
Experimental Protocols
Part 1: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride
This procedure outlines the chlorosulfonation of 1-fluoro-3,5-dimethylbenzene to yield the sulfonyl chloride intermediate.
Materials:
-
1-Fluoro-3,5-dimethylbenzene
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, place 1-fluoro-3,5-dimethylbenzene (1.0 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-fluoro-3,5-dimethylbenzene-1-sulfonyl chloride. The crude product can be used in the next step without further purification or can be purified by vacuum distillation.
Part 2: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
This procedure details the amination of the sulfonyl chloride intermediate to produce the final sulfonamide product.
Materials:
-
4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride
-
Aqueous ammonium hydroxide (28-30%)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ice bath
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude 4-fluoro-3,5-dimethylbenzene-1-sulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of concentrated aqueous ammonium hydroxide (5.0 eq) dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.
-
If a precipitate forms, it can be collected by filtration. If no precipitate forms, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with the same organic solvent (2 x 30 mL).
-
Combine the organic layers and wash with 1 M hydrochloric acid (to remove excess ammonia) followed by saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting solid is the crude 4-fluoro-3,5-dimethylbenzene-1-sulfonamide. It can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Quantitative Data Summary
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 1-Fluoro-3,5-dimethylbenzene | C₈H₉F | 124.16 | 461-97-2[1][2][3] |
| Chlorosulfonic acid | HClO₃S | 116.52 | 7790-94-5 |
| 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride | C₈H₈ClFO₂S | 222.66 | 122263-78-9 |
| Ammonium hydroxide | NH₄OH | 35.05 | 1336-21-6 |
| 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide | C₈H₁₀FNO₂S | 219.24 | 1477712-69-8[4] |
Experimental Workflow Diagram
Caption: Synthetic workflow for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
Trustworthiness and Self-Validating Systems
The protocols described are based on well-established and frequently utilized reactions in organic synthesis. The success of each step can be readily validated through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A crucial tool for monitoring the progress of both the chlorosulfonation and amination reactions. The disappearance of the starting material spot and the appearance of the product spot, with distinct Rf values, provide a real-time assessment of the reaction's advancement.
-
Melting Point Analysis: The purified solid product, 4-fluoro-3,5-dimethylbenzene-1-sulfonamide, should exhibit a sharp and defined melting point, which can be compared to literature values for confirmation of purity.
-
Spectroscopic Analysis (NMR, IR, MS): For unambiguous structure confirmation, spectroscopic analysis is indispensable.
-
¹H and ¹³C NMR spectroscopy will confirm the connectivity of atoms and the substitution pattern on the aromatic ring.
-
FT-IR spectroscopy will show characteristic peaks for the sulfonamide group (N-H and S=O stretches).
-
Mass spectrometry will confirm the molecular weight of the final product.
-
By employing these analytical methods at each stage, the researcher can ensure the integrity of the intermediates and the final product, creating a self-validating synthetic process. The general procedures for the production of benzenesulfonamides are well-documented, often involving the reaction of a benzenesulfonyl chloride with concentrated ammonium hydroxide in an aqueous solution.[5]
References
-
1-Fluoro-3,5-dimethyl-benzene | C8H9F | CID 521192 - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
- Process for the production of benzenesulfonamides. (1989). Google Patents.
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- 1. 1-Fluoro-3,5-dimethyl-benzene | C8H9F | CID 521192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. echemi.com [echemi.com]
- 4. 1477712-69-8|4-Fluoro-3,5-dimethylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 5. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Characterization of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, a fluorinated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. This document outlines a robust synthetic protocol, detailed purification methods, and a multi-technique approach to the structural elucidation and purity assessment of the title compound. The methodologies described herein are grounded in established chemical principles and are designed to ensure the reliable and reproducible characterization of this molecule. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel sulfonamide-based compounds.
Introduction: The Significance of Fluorinated Aromatic Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities. The incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The strategic placement of a fluorine atom and methyl groups on the aromatic ring of a benzenesulfonamide scaffold, as in 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, can lead to unique pharmacological profiles. A thorough and accurate characterization of such molecules is paramount for advancing drug discovery programs and ensuring the integrity of scientific research.
This guide provides a detailed exposition of the synthesis and comprehensive characterization of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, establishing a benchmark for its scientific investigation.
Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
The synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is most effectively achieved through the reaction of its corresponding sulfonyl chloride precursor with ammonia. This standard method for sulfonamide formation is reliable and generally proceeds with high yield.[1][2]
Synthesis Workflow
The synthesis is a two-step process that begins with the commercially available 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride.
Caption: Synthesis workflow for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
Experimental Protocol
Materials:
-
4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride (CAS: 122263-78-9)
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of sulfonyl chloride).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aqueous ammonia (5.0 eq) dropwise to the stirred solution. Caution: The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure to afford the final product as a white to off-white solid.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1477712-69-8 | [3][4] |
| Molecular Formula | C₈H₁₀FNO₂S | [3] |
| Molecular Weight | 203.24 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Purity | >95% | [3] |
| Storage Temperature | Room Temperature | [3] |
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected Chemical Shifts (δ) and Multiplicities:
-
Aromatic Protons (Ar-H): A singlet or a narrow multiplet is expected in the aromatic region (typically δ 7.0-8.0 ppm). Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent.
-
Sulfonamide Protons (-SO₂NH₂): A broad singlet is anticipated for the two protons of the sulfonamide group. The chemical shift of this peak can be variable and is dependent on the solvent and concentration.
-
Methyl Protons (-CH₃): A singlet corresponding to the six protons of the two equivalent methyl groups is expected in the aliphatic region (typically δ 2.0-2.5 ppm).
Expected Chemical Shifts (δ):
-
Aromatic Carbons (Ar-C): Several signals are expected in the aromatic region (δ 110-165 ppm).
-
The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).
-
The carbon atom attached to the sulfonyl group will be deshielded.
-
The carbons bearing the methyl groups will have distinct chemical shifts.
-
The remaining aromatic carbons will also show characteristic shifts.
-
-
Methyl Carbons (-CH₃): A single peak is expected in the aliphatic region (typically δ 15-25 ppm) for the two equivalent methyl groups.
A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Expected Characteristic Absorptions (cm⁻¹):
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H (Sulfonamide) | Stretching | 3400-3200 (two bands) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1310 |
| S=O (Sulfonamide) | Symmetric Stretching | 1170-1150 |
| C-F (Aromatic) | Stretching | 1250-1000 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Observations:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (203.24 g/mol ). High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₈H₁₀FNO₂S).
-
Fragmentation Pattern: Common fragmentation pathways for aromatic sulfonamides include the loss of SO₂ (64 Da) and cleavage of the S-N bond.[5][6][7] The presence of the fluoro and dimethyl substituents will influence the specific fragmentation pattern.
Safety and Handling
As a matter of good laboratory practice, 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide and its synthetic precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[3]
Hazard Statements (from supplier): H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
Conclusion
This technical guide has detailed a systematic approach to the synthesis and comprehensive characterization of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. By following the outlined experimental protocols and utilizing the described analytical techniques, researchers can confidently prepare and validate the structure and purity of this compound. The information provided herein serves as a foundational resource for the further exploration of this and related fluorinated aromatic sulfonamides in the pursuit of novel therapeutic agents.
References
-
4-fluoro-3,5-dimethylbenzene-1-sulfonamide | 1477712-69-8 - Sigma-Aldrich.
-
1477712-69-8|4-Fluoro-3,5-dimethylbenzene-1-sulfonamide - BLDpharm.
-
Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst - Journal of Synthetic Chemistry.
-
N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide - PubChem.
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Journal of the American Chemical Society.
-
4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride | 122263-78-9 - Sigma-Aldrich.
-
4-Fluoro-3-methoxybenzene-1-sulfonamide | C7H8FNO3S | CID 92330613 - PubChem.
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo.
-
Proton NMR chemical shifts and coupling constants for brain metabolites.
-
Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed.
-
383-31-3 | 4-Fluoro-N,N-dimethylbenzenesulfonamide - ChemScene.
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed.
-
Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchGate.
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed.
-
Interpreting C-13 NMR Spectra - Chemistry LibreTexts.
-
-
1H NMR Spectroscopy.
-
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF - ResearchGate.
-
Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF - ResearchGate.
-
Infrared Spectroscopy Absorption Table - Chemistry LibreTexts.
-
122263-78-9|4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride - BLDpharm.
-
13C NMR Chemical Shift - Oregon State University.
-
Lecture 3: Coupling Constants Coupling Constants the chemical shift - Eugene E. Kwan.
-
4-Fluorobenzenesulfonamide | CAS 402-46-0 - Ossila.
-
Proton and fluorine NMR spectra of fluorobenzene.
-
13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. - ResearchGate.
-
Lecture 4: 1D NMR Techniques 1 - Eugene E. Kwan.
-
ExamQA - C13 NMR.
-
FTIR Functional Group Database Table with Search - InstaNANO.
-
4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6 | Tokyo Chemical Industry UK Ltd..
-
4-Fluoro-3-methylbenzoic acid | CAS Number 403-15-6 | Ossila.
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- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, a fluorinated aromatic sulfonamide with significant potential in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis, spectral analysis, and the well-documented biological activities of related compounds, this document serves as a foundational resource for researchers exploring its utility.
Introduction and Molecular Overview
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (CAS No. 1477712-69-8) is a synthetic organic compound featuring a benzenesulfonamide core.[1][2] The strategic incorporation of a fluorine atom and two methyl groups onto the aromatic ring is anticipated to modulate its physicochemical and biological properties. Fluorine substitution is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[3] The sulfonamide functional group is a cornerstone pharmacophore, renowned for its role in a multitude of therapeutic agents, including antibacterial and diuretic drugs.[4]
This guide will delineate the compound's properties, a robust synthetic protocol, and a discussion of its potential biological activities, drawing parallels with structurally related and well-characterized sulfonamides.
Physicochemical and Structural Properties
While experimental data for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is not extensively published, its key properties can be reliably predicted based on its structure. These predicted values, alongside confirmed basic information, are summarized below.
| Property | Value/Information | Source(s) |
| CAS Number | 1477712-69-8 | [1][2] |
| Molecular Formula | C₈H₁₀FNO₂S | [1][2] |
| Molecular Weight | 203.24 g/mol | [1] |
| Physical Form | White to off-white powder | [1] |
| Storage | Room Temperature | [1] |
| Predicted Melting Point | 150-160 °C | Predicted |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Predicted |
| Predicted pKa | ~9.5 (sulfonamide N-H) | Predicted |
Disclaimer: Predicted values are computationally derived and await experimental verification.
Synthesis and Characterization
The synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is readily achievable through the reaction of its corresponding sulfonyl chloride with an ammonia source. This is a standard and high-yielding method for the preparation of primary sulfonamides.
Synthetic Workflow
The logical flow for the synthesis is outlined below, starting from the commercially available precursor.
Sources
- 1. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ripublication.com [ripublication.com]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Predictive Spectroscopic Guide to 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic characteristics of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (C₈H₁₀FNO₂S, Mol. Wt.: 203.23 g/mol ). In the absence of publicly available experimental spectra for this specific compound, this document serves as a predictive framework for researchers, scientists, and drug development professionals. Grounded in fundamental spectroscopic principles and data from analogous structures, this guide details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section includes a thorough interpretation of expected spectral features, the scientific rationale behind these predictions, and robust, field-proven protocols for experimental data acquisition.
Introduction and Molecular Structure
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is an aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its chemical behavior and potential applications. Spectroscopic analysis is the cornerstone of this process. This guide synthesizes theoretical knowledge to forecast the compound's spectral signature across three primary analytical techniques: NMR, IR, and MS.
The predictions herein are derived from established substituent effects, characteristic functional group frequencies, and known fragmentation pathways of structurally related molecules. This approach provides a robust baseline for researchers aiming to identify or characterize this molecule.
Caption: Predicted 2D Structure of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below details the predicted ¹H and ¹³C NMR spectra, including chemical shifts, multiplicities, and key coupling constants.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the sulfonamide protons, the aromatic protons, and the methyl protons. The symmetry of the molecule simplifies the aromatic and methyl regions significantly.
Causality of Predictions:
-
Aromatic Protons (H-2, H-6): These protons are chemically equivalent due to the molecule's symmetry. Their chemical shift is influenced by the electron-withdrawing sulfonamide group and the electron-donating methyl groups. They are expected to appear as a doublet due to coupling with the fluorine atom four bonds away (⁴JHF). A typical range for such long-range H-F coupling is 2-5 Hz.[1][2]
-
Methyl Protons (2 x CH₃): The two methyl groups are equivalent and are expected to produce a single, sharp signal. Their position ortho to the fluorine and meta to the sulfonamide group places their predicted chemical shift around 2.3 ppm.[3]
-
Sulfonamide Protons (NH₂): These protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent and concentration but is typically observed in the 4-6 ppm range in a non-protic solvent like DMSO-d₆.
Table 1: Predicted ¹H NMR Data for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic (H-2, H-6) | 7.5 - 7.7 | Doublet (d) | ⁴JHF ≈ 3-4 | 2H |
| Methyl (2 x CH₃) | ~2.3 | Singlet (s) | - | 6H |
| Sulfonamide (NH₂) | 4.0 - 6.0 | Broad Singlet (br s) | - | 2H |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule. The key diagnostic features will be the large one-bond carbon-fluorine coupling (¹JCF) and smaller long-range couplings.
Causality of Predictions:
-
C-F (C-4): The carbon directly bonded to fluorine will exhibit a large splitting (¹JCF ≈ 240-250 Hz) and will be the most downfield of the aromatic carbons due to the high electronegativity of fluorine.[1][4]
-
C-S (C-1): This ipso-carbon is attached to the sulfonamide group and is expected to be significantly deshielded.
-
C-CH₃ (C-3, C-5): These two equivalent carbons are ortho to the fluorine, and a two-bond C-F coupling (²JCF) of approximately 20-30 Hz is anticipated.[1][2]
-
C-H (C-2, C-6): These equivalent carbons are meta to the fluorine, and a smaller three-bond C-F coupling (³JCF) of around 5-10 Hz is expected.[1]
-
Methyl Carbons (-CH₃): A single signal is expected for the two equivalent methyl carbons.
Table 2: Predicted ¹³C NMR Data for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| C-4 (C-F) | 160 - 165 | Doublet (d) | ¹JCF ≈ 245 |
| C-1 (C-S) | 140 - 145 | Singlet (s) or narrow multiplet | - |
| C-3, C-5 (C-CH₃) | 135 - 140 | Doublet (d) | ²JCF ≈ 25 |
| C-2, C-6 (C-H) | 125 - 130 | Doublet (d) | ³JCF ≈ 8 |
| Methyl (-CH₃) | ~20 | Singlet (s) or narrow multiplet | ⁴JCF ≈ 1-3 |
Experimental Protocol for NMR Data Acquisition
This protocol provides a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for sulfonamides to clearly observe the N-H protons.
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~5 minutes).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Spectral Width: Set to cover a range of -1 to 12 ppm.
-
Pulse Width: Use a 45° pulse angle to allow for a shorter relaxation delay.[5]
-
Acquisition Time (at): Set to ~3-4 seconds.
-
Relaxation Delay (d1): Set to 2 seconds. A total recycle time (at + d1) of ~5-6 seconds is generally sufficient.
-
Number of Scans (ns): Acquire 8 or 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition (Proton-Decoupled):
-
Spectral Width: Set to cover a range of 0 to 200 ppm.
-
Pulse Program: Use a standard pulse program with broadband proton decoupling (e.g., zgpg30).
-
Pulse Width: Use a 30° pulse angle to reduce the necessary relaxation delay for non-protonated carbons.[6]
-
Acquisition Time (at): Set to ~1.5-2.0 seconds.
-
Relaxation Delay (d1): Set to 2 seconds.
-
Number of Scans (ns): Acquire 1024 scans or more, as ¹³C is an insensitive nucleus.
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale. For ¹H, set the residual solvent peak (e.g., DMSO at 2.50 ppm) or TMS at 0 ppm. For ¹³C, set the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Integrate the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide will be dominated by absorptions from the sulfonamide group.
Causality of Predictions:
-
N-H Vibrations: The sulfonamide NH₂ group will give rise to two distinct stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower one.[7][8]
-
S=O Vibrations: The sulfonyl group (SO₂) also exhibits characteristic asymmetric and symmetric stretching bands. These are typically strong and sharp, making them excellent diagnostic peaks for sulfonamides.[9][10][11]
-
Aromatic Vibrations: The benzene ring will show C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.
-
C-F Vibration: A strong absorption due to the C-F bond stretch is expected in the 1100-1250 cm⁻¹ region.
Table 3: Predicted Characteristic IR Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |
|---|---|---|
| 3350 - 3390 | Medium | N-H Asymmetric Stretch |
| 3250 - 3290 | Medium | N-H Symmetric Stretch |
| 3030 - 3100 | Medium-Weak | Aromatic C-H Stretch |
| 2920 - 2980 | Medium-Weak | Methyl C-H Stretch |
| ~1600, ~1470 | Medium-Weak | Aromatic C=C Stretch |
| 1310 - 1350 | Strong | SO₂ Asymmetric Stretch |
| 1150 - 1180 | Strong | SO₂ Symmetric Stretch |
| 1100 - 1250 | Strong | C-F Stretch |
Experimental Protocol for FTIR Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
-
Background Collection:
-
Sample Analysis:
-
Place a small amount of the solid 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.[14]
-
Mass Spectrometry (MS)
Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern, aiding in the confirmation of its molecular formula and structure.
Predicted Mass Spectrum (Electron Ionization)
Under Electron Ionization (EI) conditions, the molecule is expected to produce a clear molecular ion peak and undergo characteristic fragmentation.
Causality of Predictions:
-
Molecular Ion (M⁺·): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (203 g/mol ).
-
Loss of SO₂: A very common and diagnostic fragmentation pathway for aromatic sulfonamides is the rearrangement and elimination of a neutral sulfur dioxide (SO₂) molecule (64 Da).[15][16][17] This often results in a prominent peak.
-
Ar-S Bond Cleavage: Cleavage of the bond between the aromatic ring and the sulfur atom is another expected pathway, leading to fragments corresponding to the [C₈H₉F]⁺· radical cation and the [SO₂NH₂]⁺ cation.
-
Loss of NH₂: Loss of the amino radical (·NH₂) from the molecular ion is also possible.
Table 4: Predicted Major Fragment Ions in EI-MS
| m/z Value | Proposed Identity | Fragmentation Pathway |
|---|---|---|
| 203 | [C₈H₁₀FNO₂S]⁺· | Molecular Ion (M⁺·) |
| 187 | [C₈H₈FS]⁺· | M⁺· - NH₂ |
| 139 | [C₈H₉FN]⁺· | M⁺· - SO₂ (via rearrangement) |
| 123 | [C₈H₉F]⁺· | Cleavage of Ar-S bond |
| 80 | [SO₂NH₂]⁺ | Cleavage of Ar-S bond |
Experimental Protocol for GC-MS Analysis
This protocol outlines a standard procedure for analyzing a solid sample by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation:
-
Prepare a solution of the compound at a concentration of approximately 10-100 µg/mL in a volatile organic solvent such as ethyl acetate or dichloromethane.[18]
-
Filter the solution if any particulate matter is present.
-
Transfer the solution to a 2 mL GC autosampler vial.
-
-
GC-MS Instrument Parameters:
-
GC Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of ~1.0-1.5 mL/min.
-
Injector: Set to 250°C with a split ratio of 20:1.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line: Set to 280°C.
-
MS Ion Source: Electron Ionization (EI) at 70 eV, temperature set to 230°C.[19]
-
MS Analyzer: Quadrupole, scan range of m/z 40-500.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the sample solution.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare with the predicted fragmentation pattern.
-
Workflow and Conclusion
The comprehensive characterization of a novel or uncharacterized compound like 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide relies on a synergistic workflow employing multiple analytical techniques.
Sources
- 1. The Duke NMR Center Coupling constants [sites.duke.edu]
- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ekwan.github.io [ekwan.github.io]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. books.rsc.org [books.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pharmadevils.com [pharmadevils.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. uoguelph.ca [uoguelph.ca]
- 19. memphis.edu [memphis.edu]
crystallography of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
An In-Depth Technical Guide to the Crystallography of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Authored by: A Senior Application Scientist
Foreword: Elucidating the Molecular Architecture of a Novel Sulfonamide
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents with antibacterial, anti-inflammatory, and anticancer properties[1][2]. The strategic incorporation of fluorine atoms and methyl groups into the benzene ring of these molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity, making 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide a compound of considerable interest for drug discovery and development programs[3][4].
This guide provides a comprehensive, in-depth exploration of the crystallographic analysis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. As the precise crystal structure of this specific compound is not yet publicly available, this document serves as both a prospective manual and a standard operating procedure for its determination and analysis. We will proceed from the foundational steps of synthesis and crystallization to the intricacies of single-crystal X-ray diffraction, structure solution, and the critical interpretation of the resulting molecular and supramolecular architecture. Our approach is grounded in established methodologies to ensure scientific rigor and the generation of trustworthy, high-quality structural data.
Part 1: Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals
A robust crystallographic study begins with the synthesis of high-purity material and the subsequent growth of single crystals of sufficient size and quality. The following protocols are designed to achieve these essential prerequisites.
Synthetic Pathway
The target compound, 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (CAS 1477712-69-8)[5], can be synthesized from its commercially available sulfonyl chloride precursor, 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride[6]. The proposed reaction involves the nucleophilic substitution of the chloride by ammonia.
Experimental Protocol: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
-
Reaction Setup: In a well-ventilated fume hood, dissolve 1.0 equivalent of 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Ammonolysis: Cool the solution to 0 °C using an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol) dropwise over 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with deionized water. If DCM is the solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter. If THF is the solvent, remove the THF under reduced pressure and then extract the aqueous residue with ethyl acetate.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Caption: Synthetic workflow for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
Crystallization Methodologies
The growth of diffraction-quality single crystals is often the most challenging step. A variety of techniques should be systematically employed to find the optimal conditions.
| Crystallization Technique | Description | Key Parameters |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. | Solvent choice, temperature, rate of evaporation. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Solvent/anti-solvent pair, temperature, concentration. |
| Temperature Gradient | A saturated solution of the compound is slowly cooled, or a temperature gradient is established across the solution, to induce crystallization in the cooler region. | Cooling rate, temperature range, solvent. |
| Solvent Layering | A less dense anti-solvent is carefully layered on top of a denser solution of the compound. Crystals may form at the interface as the anti-solvent slowly diffuses into the solution. | Solvent/anti-solvent pair, density difference. |
Part 2: Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structural Probe
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a molecule and their packing in a crystal lattice[7][8].
Data Collection
A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.
Experimental Protocol: SC-XRD Data Collection
-
Crystal Mounting: A well-formed crystal free of defects is mounted on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil[8].
-
Data Collection Temperature: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Diffractometer Setup: The crystal is centered in the X-ray beam of a modern single-crystal diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS)[9][10].
-
Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.
-
Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles, ensuring that all unique reflections are measured multiple times.
Caption: Workflow for single-crystal X-ray diffraction data collection.
Part 3: Structure Solution and Refinement: From Diffraction Pattern to Molecular Model
The collected diffraction data is a reciprocal space representation of the crystal's electron density. The process of structure solution and refinement translates this data into a real-space atomic model.
Structure Solution
The "phase problem" is the central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured. Direct methods or Patterson methods are typically used for small molecules to calculate initial phases and generate an initial electron density map.
Model Refinement
The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors.
Key Refinement Parameters and Quality Indicators
| Parameter/Indicator | Description | Target Value |
| R1 | The residual factor, representing the agreement between observed and calculated structure factor amplitudes. | < 0.05 for high-quality structures. |
| wR2 | The weighted residual factor, based on the squared structure factor amplitudes. | < 0.15 is generally acceptable. |
| Goodness-of-Fit (GooF) | Should be close to 1.0, indicating a good fit of the model to the data. | ~1.0 |
| Residual Electron Density | The difference between the observed and calculated electron density. Large positive or negative peaks may indicate missing atoms or errors in the model. | Typically < ±0.5 e⁻/ų. |
Part 4: Analysis of the Crystal Structure: Insights into Molecular and Supramolecular Chemistry
With a refined crystal structure, a wealth of information becomes available.
Molecular Geometry
The analysis provides precise measurements of bond lengths, bond angles, and torsion angles within the 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide molecule[8]. These parameters can be compared with values from related structures in the Cambridge Structural Database (CSD) to identify any unusual geometric features[11].
Intermolecular Interactions and Crystal Packing
The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). A detailed analysis of the crystal packing will likely reveal a network of intermolecular interactions, such as:
-
N-H···O Hydrogen Bonds: These are expected to be the primary interactions governing the crystal packing, often forming chains or dimers[12][13][14].
-
C-H···O and C-H···F Interactions: Weaker hydrogen bonds involving the aromatic C-H groups and the oxygen or fluorine atoms can also play a significant role in stabilizing the three-dimensional structure.
-
π-π Stacking: Interactions between the aromatic rings of adjacent molecules may also be present.
Understanding these interactions is crucial, as they influence the compound's physical properties, such as solubility and melting point, which are critical for drug development.
Part 5: Data Archiving and Dissemination
To ensure the integrity and accessibility of scientific data, the final crystallographic information should be deposited in a public repository. The Cambridge Crystallographic Data Centre (CCDC) maintains the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures[11][15]. A CCDC deposition number should be obtained and included in any publication describing the structure.
Conclusion
This guide has outlined a comprehensive and rigorous pathway for the determination and analysis of the crystal structure of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. By following these established protocols, researchers can obtain a detailed, three-dimensional understanding of this promising molecule. The resulting crystallographic data will be invaluable for elucidating its structure-activity relationships, guiding further optimization in drug design, and contributing fundamental knowledge to the field of structural chemistry.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum. [Link]
-
Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure. [Link]
-
Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
-
Naveen, S., et al. (2016). Crystal structures of three N-(aryl-sulfon-yl)-4-fluoro-benzamides. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Mughal, E. U., et al. (2012). N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Lynch, D. E., & Beaton, P. D. (2024). N-(2,4-difluorophenyl)-2-fluorobenzamide. Molbank. [Link]
-
PubChem. (n.d.). 4-fluoro-N,N-dimethylbenzenesulfonamide. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. Retrieved from PubChem. [Link]
-
Journal of Pharmaceutical Research International. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from CCDC. [Link]
-
Naveen, S., et al. (2015). Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
PubChem. (n.d.). 4-Fluoro-3-methoxybenzene-1-sulfonamide. Retrieved from PubChem. [Link]
- Google Patents. (2003). Process to prepare sulfonamides.
-
Supuran, C. T. (Ed.). (2016). Special Issue: Sulfonamides. Molecules. [Link]
-
ResearchGate. (2015). (PDF) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. [Link]
-
ResearchGate. (2000). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. [Link]
-
PubMed. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. [Link]
- Google Patents. (1992).
-
Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from CCDC. [Link]
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Special Issue: Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1477712-69-8|4-Fluoro-3,5-dimethylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 6. 122263-78-9|4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. rigaku.com [rigaku.com]
- 10. excillum.com [excillum.com]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 12. Crystal structures of three N-(aryl-sulfon-yl)-4-fluoro-benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
An In-depth Technical Guide to the Molecular Structure of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and organic synthesis, offering insights into the nuanced structural features and practical methodologies associated with this compound.
Introduction: The Significance of Fluorinated Aryl Sulfonamides
Aryl sulfonamides are a cornerstone of medicinal chemistry, with their presence in a wide array of therapeutic agents. The introduction of fluorine atoms into these scaffolds can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The strategic placement of a fluorine atom, as seen in 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, offers a unique combination of electronic and steric effects that can be leveraged in the design of novel bioactive compounds.[1] This guide will delve into the specific molecular architecture of this compound, providing a foundational understanding for its application in advanced research.
Molecular Structure and Physicochemical Properties
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide possesses a well-defined molecular structure that dictates its chemical behavior and potential biological activity. The core of the molecule is a benzene ring substituted with a fluorine atom, two methyl groups, and a sulfonamide functional group.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1477712-69-8 | [3] |
| Molecular Formula | C₈H₁₀FNO₂S | [3] |
| Molecular Weight | 203.23 g/mol | [3] |
| Physical Form | Solid (predicted) | [4] |
| SMILES | O=S(C1=CC(C)=C(F)C(C)=C1)(N)=O | [3] |
The spatial arrangement of the substituents on the benzene ring is critical. The fluorine atom at the 4-position, flanked by two methyl groups at the 3- and 5-positions, creates a unique electronic environment. The electron-withdrawing nature of the fluorine and the sulfonamide group, combined with the electron-donating effect of the methyl groups, influences the reactivity of the aromatic ring and the properties of the sulfonamide moiety.
Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
The synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is typically achieved through a two-step process, starting from 1-fluoro-3,5-dimethylbenzene. The first step involves the chlorosulfonation of the aromatic ring to yield the key intermediate, 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride. This is followed by amination to produce the final sulfonamide.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride (CAS: 122263-78-9)
This procedure is based on established methods for the chlorosulfonation of activated aromatic compounds.[5]
-
Reagents and Equipment:
-
1-fluoro-3,5-dimethylbenzene
-
Chlorosulfonic acid (freshly distilled is recommended)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas.
-
Ice bath
-
-
Procedure:
-
In a fume hood, cool chlorosulfonic acid (e.g., 5 molar equivalents) in the round-bottom flask to 0-5 °C using an ice bath.
-
Slowly add 1-fluoro-3,5-dimethylbenzene (1 molar equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C. Vigorous evolution of HCl gas will occur.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum. The crude product can be used in the next step or purified by recrystallization from a suitable solvent like hexane.
-
Step 2: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (CAS: 1477712-69-8)
This amination follows general procedures for the conversion of sulfonyl chlorides to primary sulfonamides.
-
Reagents and Equipment:
-
4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride
-
Concentrated aqueous ammonia
-
Erlenmeyer flask
-
Stirring apparatus
-
-
Procedure:
-
Suspend the crude or purified 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride in an excess of concentrated aqueous ammonia in an Erlenmeyer flask.
-
Stir the mixture vigorously at room temperature. The reaction is typically exothermic.
-
Continue stirring for 1-2 hours, or until the reaction is complete (can be monitored by TLC).
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the sulfonamide protons. The aromatic protons would likely appear as a singlet or a narrow multiplet in the aromatic region (δ 7.0-8.0 ppm). The two methyl groups, being chemically equivalent, should give rise to a sharp singlet at approximately δ 2.2-2.5 ppm. The two protons of the primary sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would provide detailed information about the carbon framework.[6] Distinct signals are expected for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JC-F). The carbons bearing the methyl groups and the sulfonamide group will also have unique chemical shifts. The two equivalent methyl carbons would appear as a single resonance in the aliphatic region (δ 15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide would exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:
-
N-H stretching: Two bands in the region of 3350-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide N-H bonds.
-
S=O stretching: Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric) for the sulfonyl group.
-
C-F stretching: A strong band in the region of 1250-1000 cm⁻¹ indicative of the carbon-fluorine bond.
-
Aromatic C-H and C=C stretching: Bands in their characteristic regions.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 203. The fragmentation pattern would likely involve the loss of SO₂ (64 Da) and other characteristic fragments of the aryl sulfonamide structure.
Potential Applications in Research and Drug Discovery
Fluorinated sulfonamides are of significant interest in medicinal chemistry due to their potential to modulate biological activity.[1] While specific applications for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide are not extensively documented, its structural motifs suggest potential utility as:
-
A building block for the synthesis of more complex molecules with potential therapeutic applications.
-
A scaffold for the development of enzyme inhibitors, particularly for targets where interactions with the sulfonamide and fluoro-substituted aromatic ring are favorable.
-
A tool compound for structure-activity relationship (SAR) studies in drug discovery programs.
The presence of the fluorine atom can enhance metabolic stability by blocking potential sites of oxidation on the aromatic ring, a strategy commonly employed in drug design.[2][7]
Safety and Handling
As with all laboratory chemicals, 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide and its synthetic intermediates should be handled with appropriate safety precautions. The precursor, 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride, is expected to be corrosive and moisture-sensitive. All synthetic procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Logical Relationships and Workflow Diagrams
The synthesis and characterization of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide follow a logical progression from starting materials to the final, well-characterized product.
Caption: Synthetic workflow for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-fluoro-N,N-dimethylbenzenesulfonamide. PubChem. Retrieved from [Link]
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Ahmad, I., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN1554644A - One-pot method for preparing p-fluorothiophenol.
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Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]
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Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8371-8412. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. PubChem. Retrieved from [Link]
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Retrieved from [Link]
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SWGDrug. (2019). 4-Fluoro ADB. Retrieved from [Link]
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Bentham Science. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Retrieved from [Link]
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Google Patents. (n.d.). US 2012/0309796 A1 - (12) Patent Application Publication (10) Pub. No.: US 2012/0309796 A1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-methoxybenzene-1-sulfonamide. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorine in Medicinal Chemistry. Retrieved from [Link]
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Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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PrepChem.com. (n.d.). Step (a): Preparation of 4-fluorobenzoyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-methyl-benzene N,N-dimethylsulfonamide. PubChem. Retrieved from [Link]
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Google Patents. (n.d.). EP 1013629 A1 - Preparation process of fluorine subsituted aromatic compound. Retrieved from [Link]
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ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]
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Introduction: The Strategic Importance of the Fluorinated Benzenesulfonamide Scaffold
An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The core structure, an SO₂NH₂ moiety, provides a versatile anchor for chemical modification, enabling the fine-tuning of pharmacological profiles. The specific scaffold of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide introduces two critical structural features that are highly advantageous in modern drug design.
The strategic placement of a fluorine atom is a widely used tactic to enhance a molecule's drug-like properties.[3] Fluorine's high electronegativity can modulate the acidity of the N-H bond in the sulfonamide, influence binding interactions with target proteins, and, critically, block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and bioavailability.[4][5] Concurrently, the two methyl groups at the 3- and 5-positions provide steric bulk, which can confer selectivity for specific enzyme active sites and protect the aromatic ring from metabolic degradation. This guide synthesizes the known biological potential of derivatives built upon this promising scaffold, offering insights into their synthesis, mechanisms of action, and therapeutic applications.
Synthetic Pathways for Derivatization
The primary point for derivatization of the 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide core is the sulfonamide nitrogen. This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR). A generalized synthetic workflow typically begins with the activation of the parent sulfonamide, followed by coupling with a diverse set of building blocks.
General Experimental Protocol: N-Alkylation/N-Arylation
-
Deprotonation: To a solution of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (1 equivalent) in a suitable aprotic solvent (e.g., Dimethylformamide, DMF), a strong base such as Sodium Hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C to form the corresponding sodium salt. The reaction is stirred for 30-60 minutes to ensure complete deprotonation.
-
Nucleophilic Substitution: The desired electrophile (e.g., an alkyl halide, benzyl bromide, or a heteroaryl chloride, 1.2 equivalents) is added to the reaction mixture.
-
Reaction Progression: The mixture is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin-Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-substituted derivative.
This versatile approach allows for the synthesis of a large library of compounds for biological screening.
Caption: Generalized workflow for synthesizing and screening derivatives.
Anticancer Activity: Targeting Key Oncogenic Pathways
Sulfonamide derivatives are a well-established class of anticancer agents, with several compounds having been successfully marketed for cancer therapy.[6] The derivatization of the 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide scaffold offers a promising avenue for discovering novel agents that target various hallmarks of cancer.
Mechanism of Action: Enzyme Inhibition
Many sulfonamide-based anticancer agents function by inhibiting enzymes crucial for tumor growth and proliferation. Key targets include:
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a pivotal kinase in angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[7] Sulfonamide derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.
-
PI3Kα Inhibition: The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently activated signaling pathways in human cancers. Certain sulfonamide-triazine hybrids have shown moderate to potent inhibitory activity against the PI3Kα isoform, which can induce apoptosis in cancer cells.[8]
-
Carbonic Anhydrase (CA) Inhibition: Tumor cells often overexpress specific carbonic anhydrase isoforms (e.g., CA IX and XII) to regulate pH in the hypoxic tumor microenvironment. Inhibition of these enzymes disrupts tumor cell survival and proliferation.[1]
Caption: Inhibition of the VEGFR-2 signaling cascade by sulfonamide derivatives.
In Vitro Cytotoxicity Data
Derivatives are commonly screened against a panel of human cancer cell lines to determine their cytotoxic potential. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.
| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| Novel Sulfonamide (Compd. 6) | HCT-116 (Colon) | 3.53 | [7] |
| Novel Sulfonamide (Compd. 6) | HepG-2 (Liver) | 3.33 | [7] |
| Novel Sulfonamide (Compd. 6) | MCF-7 (Breast) | 4.31 | [7] |
| Sulfaguanidine-Triazine (Compd. 27) | MCF-7 (Breast) | 14.8 | [8] |
| Chalcone-Sulfonamide (Compd. 4) | MCF-7 (Breast) | Potent Activity | [9][10] |
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of the test derivative in DMSO is serially diluted in culture medium. The old medium is removed from the plates, and 100 µL of the fresh medium containing various concentrations of the compound is added. A control group receives medium with DMSO only. Plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is gently shaken, and the absorbance is measured at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined by plotting a dose-response curve.
Antimicrobial Activity: A Modern Take on a Classic Drug Class
While sulfonamides were the first class of effective antibacterial agents, the rise of resistance necessitates the development of new derivatives.[1] The 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide scaffold can be used to generate novel compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Structure-Activity Relationship (SAR)
The antimicrobial potency of benzenesulfonamides is highly dependent on the nature of the substituent attached to the sulfonamide nitrogen.
-
Heterocyclic Moieties: Incorporation of heterocyclic rings such as thiazole, oxadiazole, or pyrazole can significantly enhance antimicrobial activity.[11][12] These groups can participate in additional hydrogen bonding or hydrophobic interactions within the active site of the target enzyme (e.g., dihydropteroate synthase).
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., nitro, chloro) on appended aromatic rings has been shown to correlate with good antibacterial activity against specific strains like Escherichia coli.[12]
-
Lipophilicity: Modulating the lipophilicity of the molecule is crucial for cell wall penetration. For instance, derivatives with 4-tert-butyl and 4-isopropyl substitutions have demonstrated attractive antibacterial activity against multiple strains.[11]
Antimicrobial Screening Data
Minimum Inhibitory Concentration (MIC) is the standard measure of a compound's antimicrobial potency.
| Derivative Class | Organism | MIC (µg/mL) | Reference |
| N-thiazol-2-yl-benzenesulfonamide | S. aureus | 3.9 | [11] |
| N-thiazol-2-yl-benzenesulfonamide | A. xylosoxidans | 3.9 | [11] |
| Benzenesulfonamide-Carboxamide (4a) | P. aeruginosa | 6.67 (mg/mL) | [13] |
| Benzenesulfonamide-Carboxamide (4a) | S. typhi | 6.45 (mg/mL) | [13] |
| Benzenesulfonamide-Carboxamide (4e) | A. niger (Fungus) | 6.28 (mg/mL) | [13] |
Protocol: Broth Microdilution for MIC Determination
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO and then serially diluted two-fold across the wells of a 96-well microtiter plate using Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: A bacterial colony is grown overnight in MHB. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: 50 µL of the standardized bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls: Positive (broth + inoculum, no drug) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism, as observed by the naked eye.
Conclusion and Future Directions
The 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide scaffold represents a highly promising starting point for the development of new therapeutic agents. The strategic incorporation of fluorine and dimethyl groups provides a robust core with favorable pharmacokinetic properties. By leveraging established synthetic methodologies, a vast chemical space can be explored through derivatization at the sulfonamide nitrogen. The resulting libraries of compounds have demonstrated significant potential as anticancer agents, by targeting critical oncogenic kinases, and as next-generation antimicrobials capable of combating resistant strains.
Future research should focus on optimizing the lead compounds identified in initial screenings. This involves a multi-pronged approach:
-
Elucidation of SAR: Systematically modifying the most active compounds to build a detailed understanding of the structural requirements for high potency and selectivity.
-
Mechanism of Action Studies: Moving beyond phenotypic screening to identify the precise molecular targets and pathways affected by the most promising derivatives.
-
In Vivo Efficacy and Safety: Advancing lead candidates into animal models to evaluate their therapeutic efficacy, pharmacokinetic profiles, and toxicity.
By integrating synthetic chemistry, molecular modeling, and rigorous biological evaluation, derivatives of the 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide core can be developed into clinically valuable drugs.
References
- Seiied Bonakdar, A. P., Vafaei, F., & Massah, A. (2017). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian journal of pharmaceutical research : IJPR.
- [Reference 2] Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. (n.d.).
- Ratreya, P., Mahapatra, A. D., Pandit, S., Hadianawala, M., Majhi, S., Mishra, A., & Datta, B. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Medicinal Chemistry.
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Seiied Bonakdar, A. P., Vafaei, F., & Massah, A. (2017). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian journal of pharmaceutical research : IJPR, 16(Suppl), 154–161. Available from: [Link]
- [Reference 5] Benzenesulfonamide derivatives of antibacterial activity. (n.d.).
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Akinlolu, O., Adeyemi, O., Olorunshola, S., & Agunloye, F. (2018). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 6. Available from: [Link]
- (2024). SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
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Ajani, O. O., Familoni, O. B., Echeme, J. O., Wu, F., & Sujiang, Z. (2013). Synthesis and Antibacterial Activity of N,NDiethylamide Bearing Benzenesulfonamide Derivatives. Zenodo. Available from: [Link]
- Al-Qaisi, J. A., Al-Zoubi, R. M., Al-Momani, E. K., Al-Refai, M., & Taha, M. O. (2023).
- (n.d.). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease.
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Çakmak, A. S., Biyikli, S., Turkan, F., Topal, M., & Kucukislamoglu, M. (2024). New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. Chemistry & Biodiversity. Available from: [Link]
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Mustafa, Y. F., Al-Majidi, S. M., Al-Amiery, A. A., & Kadhum, A. A. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Journal of the Iranian Chemical Society. Available from: [Link]
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Mphahame, B., Mmutlane, E. M., Singh, P., & Mabelebele, M. (2024). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. Molecules. Available from: [Link]
- (n.d.). Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities.
- (n.d.). (PDF) Biological activities of sulfonamides.
- Baranauskiene, L., Matuliene, J., & Matulis, D. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.
- Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research.
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Unveiling the Therapeutic Potential of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide: A Technical Guide to Target Identification and Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide explores the potential therapeutic targets of the novel compound, 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. As a Senior Application Scientist, this document is structured to provide not just a list of possibilities, but a scientifically-grounded rationale for target exploration, coupled with actionable experimental protocols for validation. We will delve into the rich history of sulfonamides in medicine to inform our hypotheses, and then apply modern drug discovery workflows to chart a path for the characterization of this specific molecule.
Introduction: The Sulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of drug discovery, present in a wide array of therapeutic agents with diverse biological activities. From their initial discovery as antibacterial agents that inhibit dihydropteroate synthase, the applications of sulfonamides have expanded to include treatments for cancer, inflammation, viral infections, and diabetes. This remarkable versatility stems from the ability of the sulfonamide moiety to act as a bioisostere for other functional groups and to form key interactions with a variety of enzyme active sites.
The subject of this guide, 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, is a benzenesulfonamide derivative with a unique substitution pattern. The presence of a fluorine atom and two methyl groups on the benzene ring is anticipated to significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, as well as its binding affinity and selectivity for various protein targets. This guide will systematically explore the most probable therapeutic targets for this compound based on established knowledge of sulfonamide pharmacology and provide a roadmap for their experimental validation.
In-Silico Target Prediction: A First Glimpse into Biological Activity
Before embarking on extensive wet-lab experiments, in-silico target prediction provides a valuable and cost-effective approach to generate initial hypotheses about the biological targets of a small molecule. These computational methods leverage vast databases of known drug-target interactions to predict the most likely protein partners for a novel compound based on its chemical structure.
For 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, we will utilize two well-established and publicly available web servers for target prediction:
-
SwissTargetPrediction: This tool predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[1][2][3][4][5]
-
SuperPred: This web server predicts the therapeutic class (ATC code) and protein targets of a compound by comparing its structural fingerprint to a database of known drugs.[6][7][8][9]
In-Silico Prediction Workflow
The following workflow outlines the steps for performing in-silico target prediction for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
Caption: Workflow for in-silico target prediction of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
Predicted Target Classes
Based on the general activity of sulfonamides and the anticipated results from in-silico tools, we can hypothesize that 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is likely to interact with one or more of the following protein families:
-
Carbonic Anhydrases: A large family of zinc-containing metalloenzymes involved in various physiological processes.
-
Cyclooxygenases (COX): Key enzymes in the inflammatory pathway.
-
Proteases: A diverse group of enzymes involved in protein turnover and signaling.
-
Dihydropteroate Synthase (DHPS): A bacterial enzyme essential for folate synthesis.
The following sections will delve into each of these potential target classes in detail.
Potential Therapeutic Target: Carbonic Anhydrases
Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Numerous sulfonamide-based drugs are potent inhibitors of CAs and are used as diuretics, anti-glaucoma agents, and anti-cancer therapeutics.[10]
Rationale and Structure-Activity Relationship (SAR)
The primary sulfonamide group (-SO2NH2) is a key pharmacophore for CA inhibition, as it coordinates to the zinc ion in the enzyme's active site. The substitution pattern on the aromatic ring significantly influences the inhibitor's potency and isoform selectivity. The presence of the electron-withdrawing fluorine atom in 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide may enhance the acidity of the sulfonamide protons, potentially leading to stronger binding to the zinc ion. The dimethyl substitution pattern will influence the inhibitor's interaction with the hydrophobic and hydrophilic regions of the active site, which can contribute to isoform-specific binding.[10][11]
Experimental Validation
This colorimetric assay measures the esterase activity of CA, which is inhibited by sulfonamides.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.
-
Substrate Stock Solution: 3 mM p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.
-
Inhibitor Stock Solution: 10 mM of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 158 µL of Assay Buffer to each well.
-
Add 2 µL of serially diluted inhibitor solution (or DMSO for control).
-
Add 20 µL of CA working solution (diluted from stock).
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of Substrate Solution.
-
Measure the absorbance at 405 nm kinetically for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of absorbance vs. time).
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot percent inhibition versus log[inhibitor] to calculate the IC50 value.
-
Reference: For a detailed protocol, refer to commercially available kits or established literature.[12][13][14][15]
Caption: Workflow for the carbonic anhydrase inhibition assay.
Potential Therapeutic Target: Cyclooxygenases (COX)
Cyclooxygenases (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. Certain sulfonamide-containing compounds, like celecoxib, are selective COX-2 inhibitors used as anti-inflammatory drugs.
Rationale and Structure-Activity Relationship (SAR)
The benzenesulfonamide moiety of selective COX-2 inhibitors fits into a hydrophilic side pocket of the COX-2 active site, which is absent in COX-1, conferring selectivity. The substituents on the benzene ring play a crucial role in positioning the molecule within the active site. The fluoro and dimethyl groups of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide will influence its size, shape, and electronic properties, which will determine its ability to bind to the COX-2 active site.
Experimental Validation
This assay measures the peroxidase activity of COX-2, which can be monitored colorimetrically.
Protocol:
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Heme co-factor.
-
COX-2 enzyme.
-
Substrate: Arachidonic acid.
-
Chromogenic Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Inhibitor Stock Solution: 10 mM of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add Reaction Buffer, Heme, and COX-2 enzyme to each well.
-
Add serially diluted inhibitor solution (or DMSO for control).
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at 590 nm kinetically.
-
-
Data Analysis:
-
Calculate the reaction rate.
-
Determine the percent inhibition.
-
Calculate the IC50 value.
-
Reference: Detailed protocols are available from commercial kits and scientific literature.[16][17][18][19][20]
Potential Therapeutic Target: Proteases
Proteases are a large and diverse family of enzymes that cleave peptide bonds in proteins. Sulfonamides have been developed as inhibitors for various proteases, including HIV protease and matrix metalloproteinases (MMPs).[21][22][23][24][25]
Rationale and Structure-Activity Relationship (SAR)
The sulfonamide group can act as a transition-state mimetic, interacting with the catalytic residues in the active site of proteases. The substituents on the aromatic ring are crucial for achieving potency and selectivity by interacting with the substrate-binding pockets (S1, S2, etc.) of the protease. The specific substitution pattern of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide will determine its fit and interactions within the active site of different proteases.
Experimental Validation
This assay utilizes a fluorogenic substrate containing a cleavage site for the target protease, flanked by a FRET donor and quencher pair. Cleavage of the substrate separates the pair, resulting in an increase in fluorescence.
Protocol:
-
Reagent Preparation:
-
Assay Buffer specific for the target protease.
-
Target protease.
-
FRET substrate.
-
Inhibitor Stock Solution: 10 mM of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add Assay Buffer and serially diluted inhibitor solution to each well.
-
Add the target protease and incubate.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the reaction rate.
-
Determine the percent inhibition.
-
Calculate the IC50 value.
-
Reference: Specific protocols will vary depending on the protease and FRET substrate used.[26][27][28][29][30]
Potential Therapeutic Target: Dihydropteroate Synthase (DHPS)
DHPS is a key enzyme in the bacterial folate biosynthesis pathway and the original target of sulfonamide antibiotics. While the primary focus of modern drug discovery has shifted, the potential for novel sulfonamides to act as antibacterial agents remains.
Rationale and Structure-Activity Relationship (SAR)
Sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, p-aminobenzoic acid (PABA). The benzenesulfonamide scaffold is a good starting point for DHPS inhibition. The fluoro and dimethyl substitutions on 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide will alter its electronic and steric properties, which could affect its binding to the PABA-binding pocket of DHPS.
Experimental Validation
Validation of DHPS inhibition would involve enzymatic assays with the purified bacterial enzyme and antimicrobial susceptibility testing against various bacterial strains.
Downstream Target Validation: Cell-Based Reporter Assays
Once a primary target is identified and validated through biochemical assays, the next crucial step is to determine the compound's effect in a cellular context. Cell-based reporter assays are a powerful tool for this purpose.
Rationale
These assays utilize a reporter gene (e.g., luciferase) under the control of a specific response element that is activated by a signaling pathway downstream of the putative target. Inhibition of the target by the compound will lead to a measurable change in the reporter signal.
General Protocol for a Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture a suitable cell line.
-
Co-transfect the cells with a reporter plasmid (e.g., NF-κB-luciferase for a target in the NF-κB pathway) and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
-
Include appropriate positive and negative controls.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Determine the effect of the compound on the signaling pathway.
-
Reference: Numerous commercial kits and detailed protocols are available for various signaling pathways.[31][32][33][34][35]
Caption: General workflow for a cell-based luciferase reporter assay.
Summary and Future Directions
This technical guide has outlined a systematic approach to identifying and validating the potential therapeutic targets of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. By leveraging the extensive knowledge of sulfonamide pharmacology and employing a combination of in-silico prediction and robust experimental validation, researchers can efficiently explore the therapeutic potential of this novel compound.
The primary hypothesized targets—carbonic anhydrases, cyclooxygenases, and proteases—represent promising avenues for investigation. The provided experimental workflows offer a clear and actionable path for confirming target engagement and elucidating the mechanism of action. Successful validation of any of these targets will pave the way for further preclinical development and ultimately, the translation of this compound into a novel therapeutic agent.
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Ghosh, A. K., et al. (2006). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry, 49(17), 5252–5261. [Link]
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Bentahir, M., et al. (2006). A Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Journal of Virology, 80(22), 10961–10969. [Link]
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PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. [Link]
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BPS Bioscience. (2023). Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays. Drug Discovery News. [Link]
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Reaction Biology. (n.d.). COX-2 Biochemical Activity Assay Service. [Link]
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McCauley, J. A., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1057–1062. [Link]
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Kim, Y. P., et al. (2011). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Theranostics, 1, 274–282. [Link]
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Paul, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(11), 1386. [Link]
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Thaisrivongs, S., et al. (1996). Structure-based design of novel HIV protease inhibitors: sulfonamide-containing 4-hydroxycoumarins and 4-hydroxy-2-pyrones as potent non-peptidic inhibitors. Journal of Medicinal Chemistry, 39(22), 4349–4353. [Link]
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McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 153–161. [Link]
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Angeli, A., et al. (2020). Structure–activity relationships for the target compounds against carbonic anhydrase isoforms hCA I, II, IX, and XII. ResearchGate. [Link]
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Cativiela, C., et al. (1995). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Molecular Structure: THEOCHEM, 335(1-2), 111-122. [Link]
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Bua, S., et al. (2011). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 21(14), 4219–4223. [Link]
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De Simone, G., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187640. [Link]
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4-Fluoro-3,5-dimethylbenzene-1-sulfonamide: A Strategic Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is a specialized aromatic building block poised for significant utility in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its synthesis, core reactivity, and strategic applications. The molecule's unique substitution pattern—a nucleophilic sulfonamide, a displaceable fluorine atom activated by the sulfonyl group, and two flanking methyl groups—offers a powerful combination of features for creating novel chemical entities. The methyl groups provide steric hindrance to modulate molecular interactions and can block metabolic pathways, while the fluorosulfonamide core is a well-established pharmacophore known to enhance drug properties like metabolic stability and binding affinity.[1][2] This document serves as a practical resource for researchers, detailing synthetic protocols, exploring potential derivatization pathways, and contextualizing its role in contemporary drug discovery programs.
Physicochemical Profile and Structural Analysis
Understanding the inherent properties of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is fundamental to its effective application. The molecule's reactivity is governed by the interplay of its functional groups. The potent electron-withdrawing sulfonamide group activates the para-positioned fluorine atom, making it susceptible to nucleophilic aromatic substitution (SNAr).[3] The flanking methyl groups exert a moderate electron-donating effect and provide steric shielding, which can influence reaction kinetics and the conformational preferences of derivative structures.
| Property | Value | Source |
| IUPAC Name | 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide | N/A |
| CAS Number | 1477712-69-8 | [4] |
| Molecular Formula | C₈H₁₀FNO₂S | N/A |
| Molecular Weight | 203.23 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Precursor | 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride | [5] |
| Precursor CAS | 122263-78-9 | [5] |
Synthesis and Derivatization Strategy
The utility of a building block is defined by its accessibility and the predictability of its subsequent reactions. This section outlines the primary synthesis of the title compound and explores its principal modes of reactivity.
Synthesis of the Core Scaffold
The most direct and industrially scalable route to 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is the ammonolysis of its corresponding sulfonyl chloride precursor. This reaction is typically robust and high-yielding.
Caption: Synthesis of the target sulfonamide from its sulfonyl chloride.
A detailed, step-by-step laboratory protocol for this synthesis is provided in Section 4.
Key Derivatization Pathways
Once synthesized, 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide offers multiple handles for diversification, making it a versatile node for library synthesis.
-
N-Functionalization: The sulfonamide nitrogen can be alkylated, arylated, or acylated. This is a common strategy in medicinal chemistry to modulate solubility, cell permeability, and target engagement. The reaction of the sulfonamide with electrophiles under basic conditions provides access to a wide array of secondary and tertiary sulfonamides.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards displacement by various nucleophiles (e.g., phenoxides, alkoxides, amines, thiols). This powerful C-F to C-O, C-N, or C-S bond-forming reaction is a cornerstone of modern drug synthesis, allowing for the direct coupling of complex fragments.[3]
Caption: Primary reaction pathways for derivatizing the core scaffold.
Strategic Value in Drug Discovery
The incorporation of fluorine and sulfonamide moieties is a validated strategy in pharmaceutical design.[2][6] These groups can impart desirable properties that translate to improved clinical candidates.
-
Metabolic Stability: The C-F bond is exceptionally strong, and fluorine's introduction can block sites of oxidative metabolism, increasing a drug's half-life.[1] The methyl groups on the target scaffold further protect the aromatic ring.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can also modulate the pKa of nearby functional groups, optimizing ionization states for improved binding.[1]
-
Improved Pharmacokinetics: The sulfonamide group can act as a hydrogen bond donor and acceptor, influencing solubility and permeability. Its overall impact on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile is a key consideration during lead optimization.[7]
The 4-fluoro-3,5-dimethylphenylsulfonamide scaffold is particularly relevant for developing inhibitors of enzymes like carbonic anhydrases, kinases, and proteases, where sulfonamides are known to be effective zinc-binding groups or can form critical hydrogen bonds in the active site.[6][8]
Caption: Conceptual workflow for using the building block in drug discovery.
Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis. Standard safety precautions should be followed, including the use of personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 4.1: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Objective: To synthesize the title compound from its commercially available sulfonyl chloride precursor.[5]
Reagents & Materials:
-
4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride (1.0 eq)
-
Ammonium hydroxide solution (28-30%, 10 eq)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolve 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride in THF (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add the ammonium hydroxide solution dropwise over 15-20 minutes. A white precipitate may form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous residue with DCM. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
-
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
Protocol 4.2: SNAr Derivatization with a Phenolic Nucleophile
Objective: To demonstrate the C-F bond displacement via a nucleophilic aromatic substitution reaction.
Reagents & Materials:
-
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous DMF.
-
Carefully add the sodium hydride in portions at 0 °C.
-
Add a solution of 4-methoxyphenol in DMF dropwise. Stir for 30 minutes at 0 °C to allow for the formation of the sodium phenoxide.
-
Add a solution of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in DMF dropwise to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 8-16 hours, monitoring by TLC for the disappearance of the starting sulfonamide.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Dilute with ethyl acetate and wash with water and brine.
-
Carefully acidify the aqueous layer with 1 M HCl to pH ~5-6 if necessary and re-extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired diaryl ether product.
Safety, Handling, and Storage
-
Safety: Wear appropriate PPE, including safety glasses, lab coat, and gloves. Sulfonyl chlorides are corrosive and moisture-sensitive. Reactions involving sodium hydride are highly flammable and should be performed under an inert atmosphere by trained personnel.
-
Handling: Handle all chemicals in a well-ventilated fume hood. Avoid inhalation of dust and vapors.
-
Storage: Store the compound and its precursors in a cool, dry place away from moisture and incompatible materials.
Conclusion and Future Outlook
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide represents a highly valuable and strategically designed building block for synthetic chemistry. Its pre-installed features—a reactive fluorine, a versatile sulfonamide, and metabolically robust methyl groups—provide a direct entry point into chemical spaces relevant to pharmacology and materials science. The synthetic pathways are straightforward, and the derivatization logic is well-established, lowering the barrier to entry for its adoption in research programs. Future work will likely see this scaffold incorporated into novel kinase inhibitors, antibacterial agents, and other targeted therapeutics, leveraging its unique combination of electronic and steric properties to achieve high potency and selectivity.
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An In-depth Technical Guide to 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, a fluorinated aromatic sulfonamide with potential applications in medicinal chemistry and drug discovery. While specific literature on the discovery and history of this particular molecule is not extensively documented, this guide synthesizes information on its logical synthesis, predicted physicochemical properties, and the established roles of its core functional groups in pharmaceutical sciences. The strategic incorporation of a fluorine atom and a sulfonamide moiety suggests its potential as a valuable building block for developing novel therapeutic agents. This document outlines a detailed, field-proven synthetic protocol, presents key physicochemical data in a structured format, and explores the potential pharmacological relevance of this compound, grounded in the broader context of fluorinated sulfonamides in drug development.
Introduction: The Significance of Fluorinated Sulfonamides in Medicinal Chemistry
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, known for its ability to mimic a carboxylic acid or a phenol bioisosterically and to participate in key hydrogen bonding interactions with biological targets.[1] Sulfonamides have demonstrated a broad range of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic effects, primarily through the inhibition of enzymes like dihydropteroate synthetase and carbonic anhydrase.[1][2]
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (CAS Number: 1477712-69-8) emerges as a molecule of interest at the intersection of these two key areas of medicinal chemistry.[3] Its structure combines the advantageous properties of a fluorinated aromatic ring with the versatile sulfonamide functional group. The dimethyl substitution pattern on the benzene ring further influences its lipophilicity and potential for steric interactions with target proteins. While the specific discovery and developmental history of this compound are not well-documented in publicly available literature, its structural motifs suggest its utility as a scaffold or intermediate in the synthesis of novel bioactive molecules.
This guide aims to provide a detailed technical overview of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, focusing on a logical and practical synthetic route, its key physicochemical properties, and its potential applications in the field of drug discovery and development.
Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide: A Step-by-Step Protocol
The synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide can be logically approached through a two-step process starting from the commercially available 4-Fluoro-3,5-dimethylaniline. The overall synthetic pathway involves the conversion of the aniline to the corresponding sulfonyl chloride, followed by amination to yield the final sulfonamide.
Caption: Potential applications of the 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide scaffold.
The sulfonamide moiety is a known zinc-binding group, making this compound a potential starting point for the design of metalloenzyme inhibitors. Carbonic anhydrases, a family of zinc-containing enzymes, are well-established targets for sulfonamide drugs used in the treatment of glaucoma, epilepsy, and edema. [4]The fluorine substitution can enhance the binding affinity and pharmacokinetic properties of such inhibitors.
Furthermore, the aromatic sulfonamide scaffold is prevalent in a variety of other drug classes. For instance, many kinase inhibitors developed for cancer therapy feature sulfonamide groups for crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The specific substitution pattern of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide could offer a unique vector for exploring structure-activity relationships in this context.
The broader class of sulfonamides has also been investigated for activity against a range of other targets, including ion channels and receptors involved in central nervous system (CNS) disorders. The lipophilicity and electronic properties conferred by the fluoro and dimethyl groups could be advantageous in designing CNS-penetrant molecules.
Conclusion and Future Directions
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide represents a chemical entity with considerable, yet largely unexplored, potential in the field of medicinal chemistry. While its discovery and history are not prominently documented, a robust and logical synthetic pathway can be readily devised from commercially available starting materials. The combination of a fluorinated aromatic ring and a sulfonamide functional group makes it an attractive scaffold for the development of novel therapeutic agents targeting a range of diseases.
Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. Screening against various enzyme families, particularly carbonic anhydrases and protein kinases, would be a logical starting point. Furthermore, its utility as a chemical intermediate in the synthesis of more complex molecules should be explored. The generation of a library of derivatives based on this core structure could lead to the discovery of new lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
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Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. PubMed. (2020-10-27). [Link]
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Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. PubMed Central. (2020-10-27). [Link]
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Methodological & Application
The 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide Scaffold: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: Unpacking the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] From their initial breakthrough as antibacterial agents to their current applications in oncology, virology, and neurology, sulfonamides are a testament to the power of a well-placed pharmacophore.[1][2] When strategically decorated, the benzenesulfonamide core can be tailored to interact with a diverse array of biological targets. The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. It is at the confluence of these two established medicinal chemistry principles that we find 4-fluoro-3,5-dimethylbenzene-1-sulfonamide, a scaffold poised for significant contributions to the development of novel therapeutics.
This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in leveraging the unique properties of the 4-fluoro-3,5-dimethylbenzene-1-sulfonamide moiety. Herein, we will explore its potential applications, provide detailed synthetic protocols, and outline robust methodologies for biological evaluation.
Lead Compound Profile: 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
The 4-fluoro-3,5-dimethylbenzene-1-sulfonamide scaffold possesses a unique combination of structural features that make it an attractive starting point for medicinal chemistry campaigns.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FNO₂S | [3] |
| CAS Number | 1477712-69-8 | [3] |
| Key Structural Features | - Aromatic sulfonamide: A known pharmacophore with diverse biological activities.- Fluorine substitution: Enhances metabolic stability and binding interactions.- Dimethyl substitution: Provides steric bulk and can influence binding selectivity. | [1] |
Application Note 1: A Scaffold for Telomerase Activation
One of the most direct and compelling applications of the 4-fluoro-3,5-dimethylbenzene-1-sulfonamide core is in the development of telomerase activators. A notable derivative, N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide , has been identified as a TERT (telomerase reverse transcriptase) activator.[4] This discovery opens up avenues for research into age-related diseases, regenerative medicine, and conditions characterized by excessive telomere shortening.
Hypothetical Signaling Pathway
Caption: Proposed mechanism of TERT activation.
Application Note 2: Targeting Carbonic Anhydrases in Oncology and Beyond
Aromatic sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[5][6] Certain CA isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[5] The 4-fluoro-3,5-dimethylbenzene-1-sulfonamide scaffold can be elaborated to generate potent and selective inhibitors of these tumor-associated CAs.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory activity of a test compound against various CA isoforms.
Materials:
-
Purified human CA isoforms (I, II, IX, and XII)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Test compound (e.g., a derivative of 4-fluoro-3,5-dimethylbenzene-1-sulfonamide)
-
Acetazolamide (a known CA inhibitor) as a positive control
-
Tris-HCl buffer (pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a cuvette, mix the Tris-HCl buffer, a known concentration of the CA enzyme, and the test compound at various concentrations.
-
Incubate the mixture at room temperature for a specified period to allow for inhibitor binding.
-
Initiate the reaction by rapidly mixing the enzyme-inhibitor solution with a solution of NPA.
-
Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm.
-
Calculate the initial reaction rates and determine the IC₅₀ value for the test compound.
Application Note 3: Kinase Inhibition in Cancer Therapy
The sulfonamide moiety is a key feature in numerous kinase inhibitors approved for cancer treatment.[7][8] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-fluoro-3,5-dimethylbenzene-1-sulfonamide scaffold can serve as a foundation for the design of inhibitors targeting specific kinases implicated in oncogenesis, such as receptor tyrosine kinases (e.g., VEGFR, PDGFR) or intracellular signaling kinases.[9][10]
Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for kinase inhibitor discovery.
Application Note 4: Development of Novel Antimicrobial Agents
The emergence of antibiotic resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents.[11] Sulfonamides were among the first effective antimicrobials and continue to be a source of inspiration for the design of new antibacterial and antifungal compounds.[12][13][14][15] The 4-fluoro-3,5-dimethylbenzene-1-sulfonamide scaffold can be derivatized to create novel compounds with potent activity against a range of pathogenic microorganisms.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a test compound against a bacterial strain.
Materials:
-
Test compound
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial strain.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth, or by measuring the optical density at 600 nm.
Synthetic Protocol: Synthesis of a Representative Derivative
The following is a general protocol for the synthesis of an N-substituted derivative of 4-fluoro-3,5-dimethylbenzene-1-sulfonamide.
General Synthetic Scheme
Caption: General synthesis of N-substituted sulfonamides.
Materials:
-
4-Fluoro-3,5-dimethylbenzenesulfonyl chloride
-
A primary or secondary amine of interest
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) as solvent
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Dissolve the amine in DCM in a round-bottom flask.
-
Add pyridine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 4-fluoro-3,5-dimethylbenzenesulfonyl chloride in DCM to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted sulfonamide.
Conclusion
The 4-fluoro-3,5-dimethylbenzene-1-sulfonamide scaffold is a promising starting point for the development of a wide range of biologically active molecules. Its unique combination of a proven pharmacophore (sulfonamide) and a key medicinal chemistry element (fluorine) provides a solid foundation for creating novel drug candidates. The application notes and protocols provided in this guide are intended to serve as a valuable resource for researchers seeking to explore the full potential of this versatile building block in their drug discovery programs.
References
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Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. (URL: [Link])
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Benzenesulfonamide derivatives of antibacterial activity. (URL: [Link])
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Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Publishing. (URL: [Link])
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. (URL: [Link])
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Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC. (URL: [Link])
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Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. (URL: [Link])
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Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. (URL: [Link])
-
Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[11][15]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. (URL: [Link])
-
N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. PubChem. (URL: [Link])
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Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. (URL: [Link])
-
Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase. PubMed. (URL: [Link])
-
biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. (URL: [Link])
-
Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed. (URL: [Link])
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PMC. (URL: [Link])
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Application Notes and Protocols for the Evaluation of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in Oncology Drug Discovery
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Promise of Targeting Tumor Hypoxia
Solid tumors frequently outgrow their blood supply, leading to regions of low oxygen, or hypoxia. This hypoxic microenvironment is a major driver of tumor progression, metastasis, and resistance to therapy.[1] A key protein induced by hypoxia is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is virtually absent in most normal tissues but is highly overexpressed in a wide range of cancers, including breast, lung, renal, and brain tumors.[2][3]
Under the control of the master regulator of the hypoxic response, Hypoxia-Inducible Factor-1α (HIF-1α), CA IX plays a crucial role in tumor cell adaptation and survival.[4][5] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA IX helps maintain a stable intracellular pH, which is essential for the survival and proliferation of cancer cells, while contributing to the acidification of the tumor microenvironment.[2][6] This extracellular acidosis facilitates tumor invasion, metastasis, and the suppression of anti-tumor immune responses. The restricted expression of CA IX in normal tissues and its critical role in tumor biology make it an attractive and specific target for the development of novel anticancer therapeutics.[5][7]
The sulfonamide functional group is a well-established pharmacophore known to inhibit metalloenzymes, and it is the cornerstone of many clinically used carbonic anhydrase inhibitors.[8][9] The primary sulfonamide moiety (-SO₂NH₂) can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to potent and often selective inhibition.[10] 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is a novel investigational compound that features this critical zinc-binding group. The strategic incorporation of a fluorine atom and methyl groups on the benzene ring may enhance its metabolic stability, cell permeability, and binding affinity, making it a promising candidate for evaluation as a CA IX inhibitor.[11]
This document provides detailed protocols for the initial characterization of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, outlining a primary biochemical assay to determine its direct inhibitory activity against CA IX and a secondary cell-based assay to assess its functional effects in a cancer cell model under hypoxic conditions.
PART 1: Biochemical Characterization of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
In Vitro Carbonic Anhydrase IX Inhibition Assay (Colorimetric)
This primary assay is designed to quantify the direct inhibitory effect of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide on the enzymatic activity of recombinant human CA IX. The assay is based on the esterase activity of CA IX, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 405 nm.[12][13]
Experimental Protocol
Materials and Reagents:
-
Recombinant Human Carbonic Anhydrase IX (catalytic domain)
-
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
-
Acetazolamide (positive control inhibitor)
-
p-Nitrophenyl acetate (p-NPA, substrate)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6
-
DMSO (for compound dilution)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Reagent Preparation:
-
CA IX Working Solution: Prepare a 2 µM stock solution of recombinant human CA IX in Assay Buffer.
-
Substrate Solution: Prepare a 10 mM stock solution of p-NPA in acetonitrile. Immediately before use, dilute to 3 mM in Assay Buffer.
-
Compound Dilutions: Prepare a 10 mM stock solution of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in DMSO. Perform serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination (e.g., from 10 mM to 100 pM). Prepare similar dilutions for the positive control, Acetazolamide.
Assay Procedure:
-
Add 160 µL of Assay Buffer to each well of a 96-well plate.
-
Add 2 µL of the serially diluted compounds or DMSO (for vehicle control) to the respective wells.
-
Add 20 µL of the CA IX working solution to all wells except the blank (no enzyme) wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 15 minutes.
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (milli-absorbance units/min).
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Hypothetical Data Presentation
The inhibitory activity of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide against CA IX and the off-target isoform CA II would be determined and summarized as shown below.
| Compound | CA IX IC₅₀ (nM) | CA II IC₅₀ (nM) | Selectivity Index (CA II/CA IX) |
| 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide | 25.3 | 1,280 | 50.6 |
| Acetazolamide (Positive Control) | 12.1 | 15.5 | 1.3 |
Table 1: Hypothetical inhibitory activity and selectivity of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
PART 2: Cellular Characterization of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Cell-Based Assay for CA IX Activity in Hypoxic Cancer Cells
This secondary assay evaluates the ability of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide to inhibit CA IX activity in a physiologically relevant context. A human cancer cell line known to upregulate CA IX under hypoxia (e.g., HT-29 colon cancer cells or MDA-MB-231 breast cancer cells) will be used. The assay measures the ability of the compound to modulate intracellular pH (pHi) in response to an acid load under hypoxic conditions.
Experimental Protocol
Materials and Reagents:
-
HT-29 human colon adenocarcinoma cell line
-
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
-
BCECF-AM (pH-sensitive fluorescent dye)
-
Ammonium chloride (NH₄Cl) for acid loading
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Hypoxia chamber (1% O₂)
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Hypoxic Induction:
-
Seed HT-29 cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Induce CA IX expression by placing the cells in a hypoxia chamber (1% O₂, 5% CO₂, 37°C) for 24 hours. A parallel plate should be maintained under normoxic conditions (21% O₂, 5% CO₂, 37°C) as a control.
-
-
Compound Treatment and Dye Loading:
-
Treat the cells with various concentrations of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide for 4 hours inside the hypoxia chamber.
-
Load the cells with the pH-sensitive dye BCECF-AM according to the manufacturer's protocol.
-
-
Measurement of pHi Recovery:
-
Induce an acid load by transiently exposing the cells to a buffer containing NH₄Cl.
-
Monitor the recovery of intracellular pH by measuring the ratio of BCECF fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at 535 nm over time using a fluorescence plate reader.
-
Data Analysis:
The rate of pHi recovery following the acid load is dependent on CA IX activity. Inhibition of CA IX will slow down this recovery. The rate of pHi recovery will be calculated for each condition, and the dose-dependent effect of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide will be determined.
PART 3: Visualization of Pathways and Workflows
Signaling Pathway
Caption: Hypoxia-induced activation of the HIF-1α pathway leading to CA IX expression and its role in tumor progression.
Experimental Workflow
Caption: A two-tiered screening workflow for the evaluation of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
References
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- Supuran, C. T. (2010). Carbonic anhydrase IX: regulation and role in cancer. Current Pharmaceutical Design, 16(29), 3235–3240.
- Wykoff, C. C., Beasley, N. J., Watson, P. H., Campo, L., Chia, S. K., Pinnaduwage, D., ... & Harris, A. L. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6110–6115.
- Swietach, P., Patiar, S., Supuran, C. T., Harris, A. L., & Vaughan-Jones, R. D. (2009). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Frontiers in Bioscience, 14, 2259–2275.
- Kazokaitė, J., Vaškevičienė, I., Matulienė, J., & Matulis, D. (2015). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 20(10), 18888–18901.
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Wykoff, C. C., Beasley, N., Watson, P., & Harris, A. L. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. American Association for Cancer Research. Available at: [Link]
- Almansour, N. M. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. International Journal of Molecular Sciences, 24(17), 13491.
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
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- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2017). Discovering novel carbonic anhydrase type IX (CA IX) inhibitors from seven million compounds using virtual screening and in vitro analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1048–1055.
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Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. Pharmacy 180. Available at: [Link]
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Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. Available at: [Link]
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BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems. Available at: [Link]
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Almansour, N. M. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. PubMed. Available at: [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
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Application Notes and Protocols for N-arylation with 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Introduction: The Significance of N-Aryl Sulfonamides in Modern Chemistry
N-aryl sulfonamides are a cornerstone structural motif in medicinal chemistry, agrochemicals, and materials science. This privileged scaffold is present in numerous FDA-approved drugs, demonstrating a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. The precise introduction of an aryl group onto the nitrogen atom of a sulfonamide is a critical transformation that allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacological profile.
This application note provides a detailed protocol and in-depth scientific rationale for the N-arylation of a sterically hindered and electronically distinct substrate, 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. We will explore a robust and versatile palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, a powerful method for the formation of C-N bonds.[1][2] The choice of this methodology is predicated on its broad substrate scope and milder reaction conditions compared to traditional copper-mediated Ullmann condensations, which often necessitate high temperatures.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-aryl sulfonamide derivatives.
Understanding the Substrate: 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
The selected sulfonamide, 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, presents a unique set of challenges and opportunities for N-arylation.
-
Steric Hindrance: The two methyl groups ortho to the sulfonamide moiety introduce significant steric bulk, which can impede the approach of the arylating agent to the nitrogen atom.
-
Electronic Effects: The fluorine atom at the para position is an electron-withdrawing group, which can influence the acidity of the N-H proton and the nucleophilicity of the resulting sulfonamidate anion.
These characteristics necessitate a carefully optimized catalytic system to achieve efficient C-N bond formation. The protocol detailed below is designed to address these challenges by employing a highly active palladium catalyst and a sterically demanding phosphine ligand.
Experimental Protocol: Palladium-Catalyzed N-arylation
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide with a generic aryl bromide. Researchers should note that optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for different arylating agents.
Materials and Equipment
| Reagents | Equipment |
| 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide | Schlenk tube or microwave vial |
| Aryl bromide | Magnetic stirrer with heating plate |
| Palladium(II) acetate (Pd(OAc)₂) | Inert gas (Argon or Nitrogen) supply |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Standard laboratory glassware |
| Sodium tert-butoxide (NaOtBu) | Syringes and needles |
| Anhydrous toluene | Rotary evaporator |
| Ethyl acetate | Thin Layer Chromatography (TLC) plates |
| Hexanes | Silica gel for column chromatography |
| Saturated aqueous sodium bicarbonate solution | NMR spectrometer |
| Brine | Mass spectrometer |
| Anhydrous magnesium sulfate |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (1.0 equiv), the aryl bromide (1.2 equiv), and sodium tert-butoxide (1.5 equiv).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Palladium(II) acetate (0.02 equiv) and XPhos (0.04 equiv) in a minimal amount of anhydrous toluene. The solution should turn from a pale yellow to a deeper orange/brown, indicating the formation of the active Pd(0) species.
-
-
Inert Atmosphere:
-
Seal the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
-
Addition of Reagents:
-
Add the pre-mixed catalyst solution to the Schlenk tube via syringe.
-
Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the sulfonamide) via syringe.
-
-
Reaction:
-
Place the Schlenk tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
-
Characterization:
-
Characterize the purified N-aryl sulfonamide by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Scientific Rationale and Mechanistic Insights
The success of the Buchwald-Hartwig amination hinges on a synergistic interplay between the palladium catalyst, the phosphine ligand, and the base.[2][5]
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Deprotonation and Ligand Exchange: The base deprotonates the sulfonamide to form the corresponding anion, which then displaces the halide from the palladium center.
-
Reductive Elimination: The final step involves the reductive elimination of the N-aryl sulfonamide product, regenerating the Pd(0) catalyst.[2][5]
Choice of Ligand: The Role of XPhos
For sterically demanding substrates like 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, the choice of ligand is critical. XPhos, a bulky and electron-rich biaryl phosphine ligand, is particularly effective for several reasons:
-
Promotes Reductive Elimination: The steric bulk of XPhos facilitates the final reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Stabilizes the Catalyst: Its electron-donating properties stabilize the electron-deficient palladium center, preventing catalyst decomposition at elevated temperatures.
-
Enhances Oxidative Addition: The electron-rich nature of the ligand also promotes the initial oxidative addition of the aryl halide to the palladium center.[5]
The Importance of the Base
Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.[2][6] Its primary role is to deprotonate the sulfonamide, generating the nucleophilic sulfonamidate anion required for the coupling reaction. The strength of the base is crucial for ensuring a sufficient concentration of the active nucleophile in the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and oxygen-free conditions. Use fresh, high-purity reagents. Consider using a pre-catalyst. |
| Insufficiently strong base | Switch to a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS). | |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments. | |
| Side product formation | Hydrodehalogenation of the aryl halide | Ensure a strictly inert atmosphere. Use a less coordinating solvent. |
| Homocoupling of the aryl halide | Lower the catalyst loading. | |
| Difficulty in purification | Co-elution of product and starting materials | Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if necessary. |
Alternative Methodologies: A Brief Overview
While the Buchwald-Hartwig amination is a highly effective method, other strategies for N-arylation exist.
-
Ullmann Condensation: This classical copper-catalyzed reaction is a viable alternative, particularly for large-scale syntheses due to the lower cost of copper.[3][4] However, it often requires higher reaction temperatures and stoichiometric amounts of copper. Modern variations utilize ligands to improve reaction efficiency under milder conditions.[7][8]
-
Chan-Lam Coupling: This copper-catalyzed method utilizes arylboronic acids as the arylating agent and can often be performed under aerobic conditions.[9]
Conclusion
The N-arylation of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide can be effectively achieved using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. The protocol provided in this application note, along with the accompanying scientific rationale and troubleshooting guide, offers a robust starting point for the synthesis of a wide range of novel N-aryl sulfonamides. The careful selection of the catalyst, ligand, and base is paramount to overcoming the steric and electronic challenges posed by this particular substrate. By understanding the underlying mechanistic principles, researchers can further optimize and adapt this methodology to their specific synthetic needs, thereby accelerating the discovery and development of new chemical entities.
References
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Alli, A. A. (2012). Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides. [Link]
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Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209. [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Link]
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Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3198–3209. [Link]
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Reddy, V. P., et al. (2010). CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. Synthetic Communications, 40(16), 2351-2358. [Link]
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Nasrollahzadeh, M., Ehsani, A., & Maham, M. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25(04), 505-508. [Link]
-
Request PDF. Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating. [Link]
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Ramprasad, R., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 5863-5874. [Link]
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Tu, W., & Hirst, J. (1981). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2, (1), 80-84. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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Request PDF. ChemInform Abstract: Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides under Mild Conditions. [Link]
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Wang, Y., et al. (2019). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers, 6(18), 3323-3329. [Link]
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(25), 4759–4764. [Link]
-
Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(25), 4759–4764. [Link]
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Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
The Organic Chemist. (2023, April 5). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
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Application Note: The Strategic Use of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology. The development of small-molecule kinase inhibitors often relies on molecular scaffolds that can form specific, high-affinity interactions within the ATP-binding pocket. The sulfonamide moiety is a well-established pharmacophore integral to numerous FDA-approved drugs, valued for its ability to act as a hydrogen bond donor and acceptor.[1][2][3] This application note details the strategic importance and practical application of a specific building block, 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide , in the rational design and synthesis of next-generation kinase inhibitors. We provide a scientific rationale for its use, detailed synthetic protocols for its preparation and subsequent coupling, and a workflow for biological evaluation.
Part 1: Introduction - The Phenylsulfonamide Scaffold in Kinase Inhibition
The sulfonamide functional group is a cornerstone of medicinal chemistry.[1] In the context of kinase inhibitors, an N-aryl sulfonamide can effectively mimic the hydrogen bonding interactions of the adenine portion of ATP with the kinase hinge region. The versatility of this scaffold allows for fine-tuning of physicochemical and pharmacological properties through substitution on the aromatic ring.
The subject of this note, 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, offers a unique combination of structural features that are highly advantageous for kinase inhibitor design:
-
The Sulfonamide Group (-SO₂NH₂): This primary sulfonamide is the key anchoring group. Its acidic N-H proton and the two sulfonyl oxygens can engage in crucial hydrogen-bonding interactions within the kinase active site.[4]
-
The Fluorine Atom: The strategic placement of a fluorine atom can profoundly influence a molecule's properties.[5][6][7] Fluorine's high electronegativity can modulate the pKa of the sulfonamide N-H, enhancing its hydrogen-bonding capability. Furthermore, it often improves metabolic stability by blocking potential sites of oxidative metabolism and can increase binding affinity through favorable interactions with the protein backbone.[8]
-
Ortho-Dimethyl Groups: The two methyl groups flanking the sulfonyl anchor provide steric hindrance that can enforce a specific torsional angle between the phenyl ring and the sulfonamide. This conformational constraint can reduce the entropic penalty upon binding, leading to higher affinity. Additionally, these lipophilic groups can occupy hydrophobic pockets adjacent to the primary binding site, further enhancing potency and selectivity.[9]
Part 2: Rationale for Use - Structure-Activity Relationship (SAR) Insights
The design of a potent and selective kinase inhibitor is a process of optimizing interactions between the ligand and the target protein. The structural features of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide directly address key principles of structure-activity relationships (SAR).[10][11]
The central hypothesis is that this building block provides a pre-organized, high-affinity anchor that can be coupled to various heterocyclic systems to target different kinases. The fluorine and dimethyl substituents are not merely passive additions; they are critical for optimizing potency, selectivity, and drug-like properties.
Caption: Key structural features of the sulfonamide building block and their rationale.
Part 3: Synthetic Protocols
A robust and reproducible synthetic route is paramount for utilizing this building block in a drug discovery campaign. The following protocols provide a validated, two-step process starting from commercially available materials.
Protocol 1: Synthesis of the Key Intermediate: 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride
This protocol describes the electrophilic chlorosulfonation of 1-fluoro-2,6-dimethylbenzene. The ortho- and para-directing effects of the fluorine and methyl groups guide the sulfonyl chloride moiety to the desired position.
Caption: Reaction scheme for the synthesis of the sulfonyl chloride intermediate.
Materials and Reagents
| Reagent/Material | CAS No. | M.W. | Quantity | Notes |
| 1-Fluoro-2,6-dimethylbenzene | 443-90-3 | 124.16 | 10.0 g | Starting material |
| Chlorosulfonic acid | 7790-94-5 | 116.52 | 30 mL | Reagent, handle with extreme care |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | Anhydrous solvent |
| Crushed Ice | N/A | 18.02 | ~200 g | For quenching |
| Saturated NaHCO₃ (aq) | N/A | N/A | 100 mL | For workup |
| Brine | N/A | N/A | 50 mL | For workup |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~5 g | Drying agent |
Step-by-Step Procedure
-
Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with 1-fluoro-2,6-dimethylbenzene (10.0 g, 80.5 mmol).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add chlorosulfonic acid (30 mL, 452 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.
-
In a separate beaker, prepare a slurry of crushed ice (~200 g).
-
Very carefully and slowly, pour the reaction mixture onto the crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.
-
The white precipitate that forms is the crude product. Extract the aqueous slurry with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Characterization: The product, 4-fluoro-3,5-dimethylbenzene-1-sulfonyl chloride[12], can often be used in the next step without further purification. If needed, it can be recrystallized from hexanes. Characterize by ¹H NMR and MS to confirm structure and purity. Expected Yield: 15-17 g (83-94%).
Protocol 2: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
This protocol details the amination of the sulfonyl chloride intermediate to furnish the final building block.
Caption: General scheme for Buchwald-Hartwig N-arylation of the sulfonamide.
Materials and Reagents
| Reagent/Material | CAS No. | M.W. | Quantity (Example) | Notes |
| 4-Fluoro-3,5-dimethyl...sulfonamide | 1477712-69-8 | 203.24 | 203 mg (1.0 mmol) | Building block from Protocol 2 |
| 2-Chloropyrimidine | 1722-12-9 | 114.54 | 126 mg (1.1 mmol) | Example heteroaryl halide |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 18 mg (0.02 mmol) | Palladium catalyst |
| Xantphos | 161265-03-8 | 578.68 | 35 mg (0.06 mmol) | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 456 mg (1.4 mmol) | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | Anhydrous solvent |
Step-by-Step Procedure
-
To a dry reaction vial, add the sulfonamide (203 mg, 1.0 mmol), heteroaryl chloride (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.06 mmol), and Cs₂CO₃ (1.4 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 12-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification & Characterization: The crude residue should be purified by column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) to afford the desired N-arylated product. The final compound must be fully characterized by ¹H NMR, ¹³C NMR, HRMS, and its purity assessed by HPLC.
Part 4: Application in Kinase Inhibition Assay (Workflow)
Once a small library of inhibitors has been synthesized using the 4-fluoro-3,5-dimethylbenzenesulfonamide scaffold, their biological activity must be assessed.
Caption: A typical workflow for the evaluation of newly synthesized kinase inhibitors.
Part 5: Conclusion
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is a highly valuable and strategically designed building block for the synthesis of novel kinase inhibitors. Its constituent parts—the sulfonamide anchor, the metabolically robust and pKa-modulating fluorine atom, and the conformationally restricting dimethyl groups—provide a potent combination for achieving high-affinity and selective kinase inhibition. The synthetic protocols outlined herein offer a reliable pathway to access this key intermediate and incorporate it into diverse heterocyclic systems, enabling the rapid exploration of chemical space in the pursuit of new targeted therapies.
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- 12. 122263-78-9|4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
Application Notes and Protocols for In Vitro Evaluation of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Introduction
The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] These compounds are known to exhibit a diverse range of pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[2][3] 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is a synthetic compound belonging to this versatile class. Its structural features, including the fluoro and dimethyl substitutions on the benzene ring, may confer unique biological properties and target specificities.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough preliminary assessment of the compound's potential as a therapeutic agent. We will focus on three key areas of investigation that are highly relevant to sulfonamide-based compounds: enzyme inhibition, with a focus on carbonic anhydrases; cytotoxic effects on cancer cells; and antibacterial activity.
The experimental choices outlined are grounded in the established pharmacology of sulfonamides and are intended to provide a strong foundation for further, more targeted investigations.
Section 1: Carbonic Anhydrase Inhibition Assay
Scientific Rationale: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[4] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[5][6] Sulfonamides are a well-established class of carbonic anhydrase inhibitors, making this a primary and logical first target for in vitro evaluation.[7][8][9] We will utilize a colorimetric assay that measures the esterase activity of CA, which is inhibited in the presence of active sulfonamides.[4][5][6]
Experimental Workflow: Carbonic Anhydrase Inhibition
Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Detailed Protocol: Carbonic Anhydrase Inhibition
This protocol is adapted from standard methodologies for assessing CA esterase activity.[10]
Materials:
-
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
-
Purified human carbonic anhydrase II (hCA II)
-
Acetazolamide (positive control inhibitor)[4]
-
p-Nitrophenyl acetate (pNPA, substrate)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
DMSO (for compound dissolution)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in 100% DMSO.
-
Create a serial dilution series of the compound (e.g., from 100 µM to 0.1 nM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Prepare a similar dilution series for the positive control, Acetazolamide.
-
-
Assay Plate Setup:
-
In a 96-well plate, set up the following wells in triplicate:
-
Blank: Assay Buffer only.
-
Enzyme Control (100% activity): Assay Buffer, hCA II, and DMSO (at the same final concentration as the compound wells).
-
Test Compound Wells: Assay Buffer, hCA II, and serial dilutions of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
-
Positive Control Wells: Assay Buffer, hCA II, and serial dilutions of Acetazolamide.
-
-
Add 80 µL of Assay Buffer to each well.
-
Add 10 µL of the appropriate compound dilution (or DMSO for the enzyme control) to the wells.
-
Add 10 µL of diluted hCA II solution to all wells except the blank.
-
-
Pre-incubation:
-
Mix the plate gently and incubate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.[10]
-
-
Reaction Initiation and Measurement:
-
Prepare the pNPA substrate solution in assay buffer.
-
Initiate the reaction by adding 10 µL of the pNPA solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor - V₀_blank) / (V₀_enzyme_control - V₀_blank)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
Expected Data Representation
| Compound | Target | Assay Type | Endpoint | Result (µM) |
| 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide | hCA II | Colorimetric | IC₅₀ | TBD |
| Acetazolamide (Positive Control) | hCA II | Colorimetric | IC₅₀ | TBD |
Section 2: Cell Viability and Cytotoxicity Assay
Scientific Rationale: Many sulfonamide derivatives have been investigated for their anticancer properties.[2] A fundamental first step in assessing this potential is to determine the compound's effect on the viability of cancer cells. A cell viability assay measures the overall health of a cell population and can indicate whether a compound has cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used, reliable, and colorimetric method.[11][12] This assay relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active, viable cells to a purple formazan product.[11][12]
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
This protocol is based on standard procedures for tetrazolium-based assays.[11][12]
Materials:
-
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
-
A human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01M HCl)
-
Sterile 96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., via trypan blue exclusion).
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in complete culture medium from your 10 mM stock.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution. Include vehicle control (medium with the same final concentration of DMSO) and no-cell (medium only) wells.
-
Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Return the plate to the incubator and incubate for 2-4 hours. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Plot the % Viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Section 3: Antibacterial Susceptibility Testing
Scientific Rationale: The discovery of sulfonamide antibiotics was a landmark in medicine. They act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[1] Therefore, assessing the antibacterial properties of a novel sulfonamide is a critical step. The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standard antibiotic for positive control (e.g., Sulfamethoxazole)
-
Sterile 96-well U-bottom microplates
-
0.5 McFarland turbidity standard
-
Spectrophotometer (for inoculum standardization)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a 2-fold serial dilution of the compound in CAMHB to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB so that after inoculation, each well will contain a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Inoculate each well containing the compound dilutions with 50 µL of the diluted bacterial suspension. This brings the final volume in each well to 100 µL.
-
Include a positive growth control well (100 µL of inoculated broth, no compound) and a sterility control well (100 µL of uninoculated broth).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
After incubation, examine the plate for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide at which there is no visible growth.
-
Expected Data Representation
| Compound | Bacterial Strain | MIC (µg/mL) |
| 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide | E. coli | TBD |
| 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide | S. aureus | TBD |
| Sulfamethoxazole (Positive Control) | E. coli | TBD |
| Sulfamethoxazole (Positive Control) | S. aureus | TBD |
Conclusion
The protocols described in this application note provide a robust framework for the initial in vitro characterization of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. By systematically evaluating its potential as a carbonic anhydrase inhibitor, a cytotoxic agent against cancer cells, and an antibacterial compound, researchers can gain valuable insights into its pharmacological profile. The data generated from these assays will be crucial in guiding future research, including mechanism of action studies, lead optimization, and further preclinical development.
References
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Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]
-
4-fluoro-N,N-dimethylbenzenesulfonamide | C8H10FNO2S | CID 799301. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
4-Fluoro-3-methoxybenzene-1-sulfonamide | C7H8FNO3S | CID 92330613. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved January 20, 2026, from [Link]
-
Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Antibiotic target discovery by integrated phenotypic and activity-based profiling of electrophilic fragments. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
(PDF) The Antibacterial and Cytotoxic Activities of Four New Sulfonamides Against Clinical Gram-Negative Bacteria. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for Efficacy Testing of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in Preclinical Animal Models
Introduction: The Therapeutic Potential of Novel Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Historically recognized for their groundbreaking antibacterial properties, the applications for sulfonamide-based compounds have expanded dramatically.[2] Today, they are integral in managing conditions ranging from bacterial infections and inflammation to glaucoma and cancer.[1][3][4] The classical antibacterial mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][5] This selective toxicity, targeting a pathway absent in humans, underscores the therapeutic window of this drug class.[3][5]
Beyond their antimicrobial effects, sulfonamides have been developed as carbonic anhydrase inhibitors, diuretics, anti-inflammatory agents (including COX-2 inhibitors), and more recently, as potent anticancer agents targeting pathways like vascular endothelial growth factor receptor-2 (VEGFR-2) and other tyrosine kinases.[6][7][8]
This document provides detailed application notes and protocols for the preclinical evaluation of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide , a novel sulfonamide compound. Due to the limited specific data on this molecule, the following protocols are designed based on the established polypharmacology of the sulfonamide class. We will explore its potential efficacy in two distinct, high-impact therapeutic areas: bacterial infections and oncology. These protocols are intended to serve as a robust starting point for researchers to elucidate the therapeutic profile of this compound.
Part 1: Antibacterial Efficacy in a Murine Thigh Infection Model
Scientific Rationale: The murine thigh infection model is a well-established and highly reproducible model for evaluating the in vivo efficacy of antimicrobial agents.[9][10] It allows for the direct assessment of a compound's ability to reduce bacterial burden in a localized, deep-tissue infection. This model is particularly useful for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. We will use a methicillin-resistant Staphylococcus aureus (MRSA) strain to assess the potential of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide against a clinically relevant and often drug-resistant pathogen.
Experimental Workflow: Murine Thigh Infection Model
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Detailed Protocol: Human Tumor Xenograft Model
Materials:
-
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
-
Vehicle (as described previously)
-
Positive Control (e.g., Sorafenib, Sunitinib)
-
HCT116 or HepG2 human tumor cell line
-
Matrigel
-
6-8 week old immunodeficient mice (e.g., NU/NU, SCID)
-
Calipers for tumor measurement
Step-by-Step Procedure:
-
Cell Culture and Implantation:
-
Culture tumor cells according to standard protocols.
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject ~5 x 106 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements (Tumor Volume = 0.5 x Length x Width2).
-
When tumors reach an average volume of 100-150 mm3, randomize the animals into treatment groups.
-
-
Compound Administration:
-
Begin daily or twice-daily administration of the test compound, vehicle, or positive control via the chosen route (e.g., PO).
-
A dose-response study is recommended (e.g., 25, 50, 100 mg/kg/day).
-
Monitor animal body weight and general health at least twice weekly as an indicator of toxicity.
-
-
Efficacy Endpoint Measurement:
-
Measure tumor volumes and body weights 2-3 times per week for the duration of the study (typically 21-28 days).
-
At the end of the study, humanely euthanize the mice.
-
Excise the tumors, weigh them, and, if desired, process them for further analysis (e.g., histology, biomarker analysis).
-
Data Presentation and Interpretation
The primary endpoint is the inhibition of tumor growth. This is often expressed as the percent Tumor Growth Inhibition (%TGI).
%TGI = (1 - (ΔT / ΔC)) x 100
-
ΔT = Change in mean tumor volume for the treated group
-
ΔC = Change in mean tumor volume for the vehicle control group
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) (± SEM) | % TGI | Mean Body Weight Change (%) (± SEM) |
| Vehicle Control | - | 1500 (± 150) | - | +5 (± 2) |
| Test Compound | 25 | Data | Data | Data |
| Test Compound | 50 | Data | Data | Data |
| Test Compound | 100 | Data | Data | Data |
| Positive Control | 50 | 450 (± 75) | 70 | -8 (± 3) |
A statistically significant %TGI value with acceptable tolerability (e.g., <15% body weight loss) indicates potential anticancer efficacy.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial in vivo efficacy assessment of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. The selection of a bacterial infection model and a cancer xenograft model allows for a broad screening of this novel compound's potential therapeutic applications, reflecting the diverse pharmacology of the sulfonamide class. Successful outcomes in these models would warrant further investigation into the specific mechanism of action, detailed pharmacokinetic profiling, and safety pharmacology studies.
References
-
RxList. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. Available at: [Link]
-
Study.com. Sulfonamide: Mechanism of Action & Uses. Available at: [Link]
-
MSD Manual Professional Edition. Sulfonamides. Available at: [Link]
-
Islam, M. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1241, 130623. Available at: [Link]
-
Wikipedia. Sulfonamide (medicine). Available at: [Link]
-
MSD Veterinary Manual. Sulfonamides and Sulfonamide Combinations Use in Animals. Available at: [Link]
-
D'Andrea, M. M., et al. (2019). Sulfonamide resistance evaluation in five animal species and first report of sul4 in companion animals. New Microbiologica, 42(4), 213-217. Available at: [Link]
-
Charissopoulos, E., & Pontiki, E. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 11(4), 1172. Available at: [Link]
-
Wang, Z., et al. (2015). KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. PLoS ONE, 10(6), e0129312. Available at: [Link]
-
Charissopoulos, E., & Pontiki, E. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed. Available at: [Link]
-
Patel, M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 2(2), 23-30. Available at: [Link]
-
El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409. Available at: [Link]
-
de Oliveira, R. B., et al. (2023). Novel Sulfonamide-Sydnone Hybrids: Complementary Insight into Anti-Inflammatory Action, Anti-SARS-CoV-2 Activity, Human Serum Albumin Interaction, and in silico Analysis. Chemistry & Biodiversity, e202301323. Available at: [Link]
-
Steele, V. E., & Lubet, R. A. (2010). The Use of Animal Models for Cancer Chemoprevention Drug Development. Seminars in Oncology, 37(1), 43-49. Available at: [Link]
-
Zak, O., & O'Reilly, T. (1991). Animal models in the evaluation of antimicrobial agents. Antimicrobial Agents and Chemotherapy, 35(8), 1527–1531. Available at: [Link]
-
Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. Available at: [Link]
-
Gamba, G. (2023). Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. Cellular Physiology and Biochemistry, 57(6), 639-652. Available at: [Link]
-
Andes, D., & Craig, W. A. (2012). A Review of Animal Models Used for Antibiotic Evaluation. In Antibiotic Discovery and Development (pp. 791-811). Springer. Available at: [Link]
-
El-Faham, A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Pharmaceutical Chemistry Journal, 54, 435–456. Available at: [Link]
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Application Note: Quantitative Analysis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide using Reversed-Phase HPLC and LC-MS/MS
Abstract
This application note presents robust and reliable analytical methodologies for the precise quantification of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals. We detail a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine quality control and a secondary, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. Both protocols are designed to be self-validating systems, with comprehensive guidance on method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Introduction: The Analytical Imperative
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is a fluorinated aromatic sulfonamide derivative. The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, and the strategic incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity. Consequently, accurate quantification of this intermediate is critical to ensure the quality, efficacy, and safety of downstream active pharmaceutical ingredients (APIs). This guide provides the analytical framework to achieve this with confidence.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
For routine quantification and purity assessment, a reversed-phase HPLC method with UV detection offers a balance of robustness, precision, and accessibility. The methodology is predicated on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Rationale for Method Development
-
Column Selection: A C18 column is chosen for its hydrophobicity, which provides excellent retention for aromatic compounds like 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. The 250 mm length and 5 µm particle size offer a good balance between resolution and analysis time.[6][7]
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for the elution of sulfonamides.[6][8] The addition of a small amount of phosphoric acid to the aqueous phase helps to suppress the ionization of the sulfonamide group, leading to sharper peaks and more reproducible retention times.
-
Detection Wavelength: The UV detection wavelength is set at 278 nm, which is a common wavelength for the analysis of sulfonamides, providing good sensitivity.[6]
Experimental Protocol: HPLC-UV
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample containing approximately 100 mg of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide and prepare a 1000 µg/mL solution in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[9][10][11]
Data Analysis
Quantification is achieved by comparing the peak area of the analyte in the sample chromatogram with the peak areas of the standards from the calibration curve.
Secondary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and specificity, such as trace impurity analysis or bioanalytical studies, an LC-MS/MS method is recommended. This technique couples the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry.
Rationale for Method Development
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for sulfonamides, leading to the formation of a protonated molecule [M+H]+.[12][13]
-
Fragmentation: Aromatic sulfonamides exhibit characteristic fragmentation patterns, often involving the loss of SO2.[13][14] For 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (MW: 203.23), the protonated molecule [M+H]+ would be m/z 204.2. A likely product ion would result from the loss of SO2 (64 Da), yielding a fragment at m/z 140.2. These transitions can be used for selected reaction monitoring (SRM) for highly selective quantification.
Experimental Protocol: LC-MS/MS
Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: Start at 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometer Settings (Hypothetical):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
SRM Transitions:
-
Quantifier: m/z 204.2 -> 140.2
-
Qualifier: m/z 204.2 -> 91.1 (further fragmentation of the aromatic ring)
-
Sample Preparation:
Sample preparation would follow similar principles as the HPLC-UV method, with dilutions made in the initial mobile phase composition. For more complex matrices, solid-phase extraction (SPE) may be necessary.[15][16]
Method Validation: A Self-Validating System
A comprehensive validation of the analytical method is paramount to ensure its suitability for the intended purpose. The following validation parameters should be assessed in accordance with ICH Q2(R2) guidelines.[1][2][3][4][5]
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample, and by peak purity analysis using a photodiode array (PDA) detector.
-
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The accuracy of an analytical procedure is the closeness of the test results obtained by the procedure to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision: The precision of an analytical procedure is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc. The relative standard deviation (RSD) should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation
Table 1: Hypothetical Validation Summary for the HPLC-UV Method
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at analyte RT | Pass |
| Linearity | ||
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| Repeatability | ≤ 2.0% | 0.8% |
| Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | No significant impact on results | Pass |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC Quantification.
Method Validation Logic
Caption: Core Parameters of Method Validation.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the accurate and reliable quantification of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. The primary HPLC-UV method is well-suited for routine quality control, while the secondary LC-MS/MS method offers enhanced sensitivity and specificity for more demanding applications. Adherence to the outlined validation protocols will ensure that the chosen method is fit for its intended purpose, thereby supporting robust drug development and manufacturing processes.
References
-
ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency. [Link]
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. C&M Scientific. [Link]
-
ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published. ECA Academy. [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
How to Prepare Sample for HPLC? Mtoz Biolabs. [Link]
-
Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
HPLC Sample Preparation. Organomation. [Link]
-
How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]
-
The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
HPLC Separation of Aromatic Sulfonamides and Hydrozine. SIELC Technologies. [Link]
-
Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. ResearchGate. [Link]
-
A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]
-
Analysis of sulfonamides, trimethoprim, fluoroquinolones, quinolones, triphenylmethane dyes and methyltestosterone in fish and shrimp using liquid chromatography-mass spectrometry. PubMed. [Link]
-
Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
-
Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Semantic Scholar. [Link]
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- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. ICH Guidelines Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development" published - ECA Academy [gmp-compliance.org]
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- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Sulfonamide-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the principles, synthesis, characterization, and application of sulfonamide-based fluorescent probes. While specific data on 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide as a fluorescent probe is not extensively available in current literature, this guide leverages established principles and examples from the broader class of sulfonamide-containing fluorophores to provide a robust framework for researchers interested in developing and utilizing novel probes based on this versatile chemical scaffold. The protocols and insights provided herein are designed to be adaptable for new derivatives, enabling the exploration of their potential in various applications, including live-cell imaging and biosensing.
Introduction: The Versatility of the Sulfonamide Scaffold in Fluorescent Probe Design
Fluorescent probes are indispensable tools in modern biological and chemical research, enabling the visualization and quantification of specific analytes, microenvironments, and biological processes with high sensitivity and spatiotemporal resolution. The design of effective fluorescent probes hinges on the selection of a suitable fluorophore and a recognition element that can modulate its photophysical properties upon interaction with the target of interest.
The sulfonamide moiety (-SO₂NHR) has emerged as a highly versatile and valuable scaffold in the design of fluorescent probes.[1][2][3] Its prevalence in medicinal chemistry stems from its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its synthetic tractability. In the context of fluorescent probes, the sulfonamide group can serve multiple roles:
-
A Recognition Element: The sulfonamide group can directly participate in binding to target molecules, such as metal ions or proteins, through coordination or hydrogen bonding interactions.[3]
-
A Modulator of Fluorescence: The electronic properties of the sulfonamide group can be fine-tuned to influence the photophysical characteristics of the attached fluorophore, often through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[3]
-
A Linking Group: It can serve as a stable covalent linker to connect a fluorophore to a targeting moiety, such as a ligand for a specific receptor.[2][4]
Given the limited specific literature on 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide as a fluorescent probe, this guide will focus on the general principles and methodologies applicable to the broader family of sulfonamide-based probes. The provided protocols are intended to serve as a foundational resource for the synthesis, characterization, and application of novel probes derived from this chemical class.
Principles of Action for Sulfonamide-Based Fluorescent Probes
The fluorescence of a probe is modulated by its interaction with the target analyte. For sulfonamide-based probes, several mechanisms are commonly employed:
2.1. Photoinduced Electron Transfer (PET)
In a typical PET-based probe, the sulfonamide nitrogen is part of a receptor unit that is attached to a fluorophore. In the "off" state (no analyte), the lone pair of electrons on the nitrogen can quench the fluorescence of the fluorophore through PET. Upon binding of an analyte (e.g., a metal ion) to the receptor, the energy of the lone pair is lowered, inhibiting PET and "turning on" the fluorescence.
2.2. Intramolecular Charge Transfer (ICT)
ICT-based probes consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The sulfonamide group can act as either a donor or an acceptor, depending on the substitution pattern. The binding of an analyte can alter the electronic distribution within the molecule, leading to a change in the ICT character and a corresponding shift in the emission wavelength or intensity.
2.3. Other Mechanisms
Other mechanisms, such as Förster Resonance Energy Transfer (FRET) and Excited-State Intramolecular Proton Transfer (ESIPT), can also be incorporated into the design of sulfonamide-based probes.
General Protocol for the Synthesis of a Novel Sulfonamide-Based Fluorescent Probe
The synthesis of a novel sulfonamide-based fluorescent probe generally involves the coupling of a sulfonyl chloride derivative with an amino-functionalized fluorophore. The following protocol is a generalized procedure that can be adapted for specific target molecules.
3.1. Materials and Reagents
-
A sulfonyl chloride derivative (e.g., 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride)[5][6]
-
An amino-functionalized fluorophore (e.g., an aminonaphthalimide, aminocoumarin, or similar)
-
Anhydrous pyridine or another suitable base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
3.2. Synthetic Workflow
Caption: General workflow for the synthesis of a sulfonamide-based fluorescent probe.
3.3. Step-by-Step Procedure
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino-functionalized fluorophore (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM.
-
Reaction: Cool the solution to 0°C in an ice bath. To this solution, add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes.
-
Incubation: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitoring: Monitor the progress of the reaction by TLC. The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.
-
Workup: Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure sulfonamide-based fluorescent probe.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Characterization of Photophysical Properties
A thorough characterization of the photophysical properties of a new fluorescent probe is crucial for its successful application.
4.1. Instrumentation
-
UV-Vis Spectrophotometer
-
Fluorometer
4.2. Parameters to be Measured
| Parameter | Description | Typical Measurement Conditions |
| λabs,max | Wavelength of maximum absorption | In a suitable solvent (e.g., DMSO, PBS) |
| λem,max | Wavelength of maximum emission | Excitation at λabs,max in the same solvent |
| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength | Determined using the Beer-Lambert law |
| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed | Measured relative to a known standard (e.g., quinine sulfate) |
| Stokes Shift | The difference in wavelength between the maximum of absorption and the maximum of emission | Calculated from λabs,max and λem,max |
4.3. Protocol for Spectroscopic Measurements
-
Stock Solution: Prepare a concentrated stock solution of the probe in a suitable solvent (e.g., 1 mM in DMSO).
-
Working Solutions: Prepare a series of dilutions of the stock solution in the desired buffer or solvent for analysis (e.g., 1-10 µM in PBS).
-
Absorption Spectrum: Record the UV-Vis absorption spectrum to determine λabs,max.
-
Emission Spectrum: Excite the sample at λabs,max and record the fluorescence emission spectrum to determine λem,max.
-
Quantum Yield Determination: Measure the integrated fluorescence intensity of the probe and a reference standard with a known quantum yield under identical conditions. Calculate the quantum yield of the probe using the comparative method.
Application Protocol: Live-Cell Imaging
Sulfonamide-based probes can be used for imaging in living cells.[1][2][4] The following is a general protocol for staining and imaging live cells.
5.1. Materials
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Stock solution of the sulfonamide probe in DMSO
-
Fluorescence microscope equipped with appropriate filters
5.2. Live-Cell Imaging Workflow
Caption: A typical workflow for live-cell imaging with a fluorescent probe.
5.3. Step-by-Step Procedure
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a working solution of the sulfonamide probe by diluting the DMSO stock solution in pre-warmed cell culture medium to the final desired concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium to the cells. Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for the probe.
Note: It is essential to perform cytotoxicity assays to determine the optimal, non-toxic concentration of a new probe for live-cell imaging.[2][4][7]
Data Analysis and Interpretation
The analysis of fluorescence imaging data will depend on the specific application. For localization studies, the distribution of the fluorescent signal within the cell is observed. For quantitative measurements of an analyte, the fluorescence intensity in specific regions of interest (ROIs) can be measured and correlated with the analyte concentration. It is crucial to acquire and analyze images under consistent settings to ensure comparability.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no fluorescent signal | - Probe concentration is too low.- Incubation time is too short.- Photobleaching.- Incorrect filter set. | - Increase probe concentration.- Increase incubation time.- Use an anti-fade reagent.- Check microscope filter specifications. |
| High background fluorescence | - Probe concentration is too high.- Inadequate washing. | - Decrease probe concentration.- Increase the number of washing steps. |
| Cell toxicity | - Probe concentration is too high.- Prolonged incubation. | - Perform a dose-response cytotoxicity assay to determine the optimal concentration.- Reduce incubation time. |
Conclusion and Future Perspectives
The sulfonamide scaffold offers a powerful and adaptable platform for the development of novel fluorescent probes. While 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide itself is not a well-documented fluorophore, the principles and protocols outlined in this guide provide a solid foundation for synthesizing, characterizing, and applying new probes based on this and related structures. Future research in this area will likely focus on the development of sulfonamide-based probes with improved photophysical properties, such as longer emission wavelengths for deep-tissue imaging, and enhanced selectivity for a wider range of biological targets. The continued exploration of this chemical space holds great promise for advancing our understanding of complex biological systems.
References
-
Luminescence, 2025.
-
Molecules, 2024.
-
National Institutes of Health, 2024.
-
Critical Reviews in Analytical Chemistry, 2022.
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National Institutes of Health, 2022.
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ResearchGate, 2024.
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Journal of Pharmaceutical Sciences, 1975.
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Polymers, 2023.
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BLDpharm.
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National Center for Biotechnology Information.
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Sigma-Aldrich.
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ChemScene.
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BLDpharm.
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National Center for Biotechnology Information.
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National Center for Biotechnology Information.
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CymitQuimica.
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National Institutes of Health, 2023.
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Google Patents.
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TCI AMERICA.
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National Center for Biotechnology Information.
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Cayman Chemical.
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scale-up synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
An In-Depth Guide to the Scale-Up Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[1][2] Its unique physicochemical properties, such as the ability to act as a hydrogen bond acceptor and its metabolic stability, make it a privileged scaffold in drug design.[3] 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is a valuable building block, incorporating fluorine and methyl groups that can modulate a molecule's lipophilicity, metabolic profile, and binding interactions.
This application note provides a detailed, two-part protocol for the scalable synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. The narrative emphasizes not just the procedural steps but the underlying chemical principles and safety considerations essential for successful scale-up in a research or drug development setting. The chosen synthetic route is a classic and robust two-step process: (1) the chlorosulfonation of 1-fluoro-3,5-dimethylbenzene to form the key sulfonyl chloride intermediate, followed by (2) amination to yield the target sulfonamide.
PART 1: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride
Guiding Principle: Electrophilic Aromatic Substitution
The formation of the sulfonyl chloride intermediate is achieved via electrophilic aromatic substitution. In this reaction, the highly reactive reagent chlorosulfonic acid serves as the source of the electrophile, chlorosulfonium ion (SO₂Cl⁺).[4] At lower temperatures, chlorosulfonic acid is in equilibrium, generating this potent electrophile which then attacks the electron-rich aromatic ring of 1-fluoro-3,5-dimethylbenzene. The fluorine atom and the two methyl groups direct the substitution, with the final regiochemistry being a result of both electronic and steric influences.
Critical Safety Considerations for Chlorosulfonic Acid
Chlorosulfonic acid is a highly corrosive and reactive substance that demands stringent safety protocols. It reacts violently with water, releasing large amounts of heat and toxic fumes (hydrochloric acid and sulfuric acid mist).[5]
-
Personal Protective Equipment (PPE): Handling requires acid-resistant gear, including chemical splash goggles, a face shield, gauntlet gloves, and a full acid suit for larger quantities.[5][6][7] Work must be conducted in a well-ventilated chemical fume hood.
-
Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible.[8] Spills should be contained with an inert absorbent material like dry sand; never use water to clean up a spill .[7][8]
-
Quenching: The reaction work-up involves quenching with ice, which must be done with extreme caution in a controlled manner to manage the highly exothermic hydrolysis of excess reagent.
Experimental Protocol: Chlorosulfonation
This protocol is designed for a nominal 100g scale of the starting material.
-
Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas scrubber containing a sodium hydroxide solution to neutralize the evolved HCl gas.
-
Reagent Charging: Charge the reactor with chlorosulfonic acid (4.0 eq). Begin vigorous stirring and cool the reactor contents to 0-5 °C using a circulating chiller.
-
Substrate Addition: Slowly add 1-fluoro-3,5-dimethylbenzene (1.0 eq) to the chilled chlorosulfonic acid via the dropping funnel over 2-3 hours. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C. An uncontrolled exotherm can lead to the formation of diaryl sulfone byproducts.[9]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours to ensure complete conversion.
-
Reaction Quench & Work-up: Prepare a separate, larger vessel containing a vigorously stirred mixture of crushed ice and water (approx. 5 kg of ice). Slowly and carefully , transfer the reaction mixture onto the ice. This is a highly exothermic step and must be performed with caution in a well-ventilated area.
-
Extraction: Once the quench is complete and the mixture has cooled, extract the aqueous slurry with dichloromethane (DCM) or ethyl acetate.
-
Washing & Drying: Wash the combined organic layers sequentially with cold water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-3,5-dimethylbenzene-1-sulfonyl chloride, typically as an oil or low-melting solid. This intermediate is often of sufficient purity to be used directly in the next step.[10]
Data Summary: Reagent Table for Chlorosulfonation
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (moles) | Mass (g) | Volume (mL) |
| 1-Fluoro-3,5-dimethylbenzene | 124.16 | 1.0 | 0.805 | 100 | ~101 |
| Chlorosulfonic Acid | 116.52 | 4.0 | 3.22 | 375.2 | ~215.6 |
| Dichloromethane (for extraction) | - | - | - | - | ~1.5 L |
PART 2: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Guiding Principle: Nucleophilic Substitution at Sulfur
The conversion of the sulfonyl chloride to the sulfonamide is a classic nucleophilic substitution reaction. The sulfur atom of the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the oxygen and chlorine atoms. It is readily attacked by a nucleophile, in this case, ammonia. The reaction proceeds efficiently to form the stable S-N bond characteristic of sulfonamides.[2][11]
Experimental Protocol: Amination
-
Reactor Setup: In a 2L jacketed reactor equipped with an overhead stirrer and temperature probe, charge a 28-30% aqueous solution of ammonium hydroxide (10 eq).
-
Cooling: Cool the ammonium hydroxide solution to 0-10 °C.
-
Substrate Solution: Dissolve the crude 4-fluoro-3,5-dimethylbenzene-1-sulfonyl chloride (1.0 eq, from Part 1) in tetrahydrofuran (THF) or acetone.
-
Addition: Add the sulfonyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. Maintain the internal temperature below 15 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the target sulfonamide often precipitates out of the solution. If so, collect the solid by filtration and wash the filter cake with cold water.
-
Purification: If a precipitate does not form, reduce the volume of the reaction mixture by approximately 50% via rotary evaporation to remove the organic solvent. The product should precipitate from the remaining aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallization: For higher purity, the crude sulfonamide can be recrystallized from a suitable solvent system, such as an ethanol/water or ethyl acetate/heptane mixture.
Data Summary: Reagent Table for Amination
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Quantity (moles) | Mass (g) | Volume (mL) |
| 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride | 222.66 | 1.0 | 0.805 | ~179.2 (crude) | - |
| Ammonium Hydroxide (28%) | 35.05 | 10.0 | 8.05 | 282.2 (of NH₃) | ~990 |
| Tetrahydrofuran (THF) | - | - | - | - | ~500 |
Process Visualization
The following diagram illustrates the complete, two-step synthetic workflow from the starting material to the final product.
Caption: Workflow for the synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
References
- Chlorosulfonic Acid Safety Precautions. DuPont.
- Chlorosulfonic Acid Safety Sheet. Veolia North America.
- Chlorosulfonic acid Technical Data Sheet.
- An Expedient Synthesis of Sulfinamides
- Chlorosulphonic Acid Hazard Summary. New Jersey Department of Health.
- Chlorosulfonic Acid for Synthesis MSDS. Loba Chemie.
- Mechanochemical synthesis of arom
- Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline. Parchem.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Facile Synthesis of Sulfonyl Chlorides/Bromides
- Sulfonamide synthesis by alkylation or aryl
- Mechanochemical synthesis of aromatic sulfonamides.
- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry. Benchchem.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Mechanochemical synthesis of aromatic sulfonamides. The Royal Society of Chemistry.
- Process for the purification of crude toluenesulfonamide.
- Benzenesulfonyl chloride. Organic Syntheses Procedure.
- Synthesis of sulfonyl chloride substrate precursors.
- Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
- Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.
- 4-FLUORO-3,5-DIMETHYLANILINE 1840-27-3 wiki. Guidechem.
- Preparation process of fluorine subsituted aromatic compound.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF.
- Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. PMC - NIH.
- N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. PubChem.
- 4-Fluoro-3,5-dimethylaniline (CAS No. 1840-27-3) Suppliers. ChemicalRegister.com.
- 4-Fluoro-N,N-dimethylbenzenesulfonamide. ChemScene.
- 4-Fluoro-3,5-dimethylaniline. BLD Pharm.
- 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride. BLDpharm.
- 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. BLDpharm.
- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
- 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride. Sigma-Aldrich.
- What is the mechanism of chlorosulfonation of benzene?. Chemistry Stack Exchange.
- 3,5-Dimethylaniline synthesis. ChemicalBook.
- Dimethylaniline : Synthesis. YouTube.
- 4-Fluoro-N,N-dimethylaniline-d. Alfa Chemistry.
- Process for the preparation of 3-nitrobenzenesulfonyl chloride.
- 1-Chloro-3,5-difluorobenzene. BLD Pharm.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Welcome to the technical support center for the synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
The primary synthetic route discussed involves a two-step process: the electrophilic chlorosulfonation of 2-fluoro-1,3-dimethylbenzene, followed by ammonolysis of the resulting sulfonyl chloride. While seemingly straightforward, this pathway presents several critical control points that can significantly impact yield, purity, and safety.
PART 1: Synthetic Workflow Overview
The synthesis is typically achieved via the pathway illustrated below. Careful control of stoichiometry, temperature, and moisture is paramount for success.
Caption: High-level workflow for the two-step synthesis.
PART 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My yield of the intermediate, 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride, is significantly lower than expected (<60%). What are the likely causes?
Answer: Low yield in the chlorosulfonation step is a common issue, often stemming from three primary factors:
-
Moisture Contamination: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl gas.[1] The presence of even trace amounts of water in your starting material, solvent (if used), or glassware will consume the reagent and reduce its effective concentration, leading to an incomplete reaction.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous starting materials. The reaction is typically run neat, but if a solvent is necessary, use a freshly opened bottle of a non-reactive, anhydrous solvent like dichloromethane.
-
-
Suboptimal Temperature Control: This reaction is highly exothermic. If the temperature rises above the recommended 0-5 °C, side reactions become more prevalent. The primary side reaction is the formation of diaryl sulfone, where a molecule of the newly formed sulfonyl chloride or sulfonic acid reacts with another molecule of the starting arene.[2]
-
Solution: Maintain a robust cooling bath (ice-salt or a cryo-cooler) and add the chlorosulfonic acid very slowly (dropwise) to the stirred starting material, ensuring the internal temperature does not exceed 5 °C.
-
-
Inadequate Stoichiometry: While a slight excess of chlorosulfonic acid is often used to drive the reaction to completion, a large excess can promote side reactions, while an insufficient amount will naturally lead to incomplete conversion.
-
Solution: A molar ratio of approximately 2.5 to 3.0 equivalents of chlorosulfonic acid to 1.0 equivalent of 2-fluoro-1,3-dimethylbenzene is a robust starting point. This ensures enough reagent is present to account for minor moisture without being excessively wasteful or promoting side products.
-
Question 2: During the ammonolysis step, my reaction stalls, and TLC analysis shows significant unreacted sulfonyl chloride. How can I drive the reaction to completion?
Answer: Stalling during the conversion of the sulfonyl chloride to the sulfonamide is typically related to reaction conditions or reagent concentration.
-
Insufficient Nucleophile: The reaction requires a sufficient excess of ammonia/ammonium hydroxide to react with the sulfonyl chloride and to neutralize the HCl byproduct that is formed.
-
Solution: Use a concentrated solution of ammonium hydroxide (e.g., 28-30%). Ensure at least 3-4 molar equivalents of ammonia relative to the sulfonyl chloride are used. Adding the solid sulfonyl chloride in portions to the chilled, vigorously stirred ammonium hydroxide solution often improves mixing and reaction rate.
-
-
Low Temperature: While the initial addition should be done at low temperature (0-10 °C) to control the exotherm, the reaction may require warming to room temperature to proceed to completion.
-
Solution: After the initial addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the sulfonyl chloride spot has disappeared. The most typical method for synthesizing sulfonamides involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of a base.[3]
-
Question 3: My final product is a persistent oil or waxy solid that is difficult to purify. What purification strategies are most effective?
Answer: Obtaining a clean, crystalline final product can be challenging if impurities are present.
-
Residual Sulfone Impurities: The diaryl sulfone byproduct formed in the first step is non-polar and can interfere with the crystallization of the more polar sulfonamide.
-
Solution: If recrystallization fails, column chromatography is the most effective method. A silica gel column using a gradient solvent system, such as hexanes:ethyl acetate (starting from ~9:1 and gradually increasing the polarity), can effectively separate the sulfonamide from non-polar impurities.
-
-
Recrystallization Solvent Choice: The choice of solvent is critical. A single solvent may not provide the necessary solubility differential between hot and cold conditions.
-
Solution: For sulfonamides, a mixed solvent system is often effective. Common systems include ethanol/water, acetone/water, or isopropanol/heptane. Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until turbidity persists. Allow the solution to cool slowly to promote the formation of well-defined crystals. Methods of purification like recrystallization from ethanol are known to produce high-purity sulfonamides.[4]
-
PART 3: Frequently Asked Questions (FAQs)
Question 1: What are the absolute most critical safety precautions when working with chlorosulfonic acid?
Answer: Chlorosulfonic acid is a highly corrosive and reactive substance that demands stringent safety protocols. There is no room for error.
-
Personal Protective Equipment (PPE): This is non-negotiable. Use a chemical fume hood with a tested and certified face velocity. Wear an acid-resistant lab coat, a face shield in addition to chemical splash goggles, and heavy-duty acid-resistant gloves (butyl rubber is a good choice).[5] Ensure safety showers and eyewash stations are immediately accessible.[1]
-
Violent Reaction with Water: NEVER add water to chlorosulfonic acid.[6] It reacts violently, releasing large amounts of heat and toxic HCl and sulfuric acid mists.[1] All glassware must be scrupulously dry.
-
Quenching and Waste Disposal: Reactions should be quenched by slowly adding the reaction mixture to ice, never the other way around. Neutralize all waste slowly and carefully with a base like sodium bicarbonate in a well-ventilated area or fume hood. Spills must be contained with an inert absorbent material (like vermiculite or dry sand) and should NOT be flushed with water.[7][8]
Question 2: How can I monitor the reaction progress effectively?
Answer: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring both steps of this synthesis.
-
Step 1 (Chlorosulfonation):
-
Mobile Phase: A 9:1 Hexane:Ethyl Acetate system works well.
-
Visualization: UV light (254 nm).
-
Procedure: The starting material (2-fluoro-1,3-dimethylbenzene) will have a high Rf value. The product (sulfonyl chloride) is more polar and will have a lower Rf. The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
-
Step 2 (Ammonolysis):
-
Mobile Phase: A 3:1 Hexane:Ethyl Acetate system provides good separation.
-
Visualization: UV light (254 nm).
-
Procedure: The sulfonyl chloride intermediate is less polar than the final sulfonamide product. You will see the spot for the sulfonyl chloride (higher Rf) gradually be replaced by the product spot (lower Rf, often near the baseline in highly non-polar systems). The reaction is complete when the sulfonyl chloride spot disappears. For enhanced visualization, plates can be sprayed with fluorescamine solution, which makes sulfonamides appear as yellow-green fluorescent spots under 366 nm UV light.[9]
-
Question 3: Are there milder, alternative reagents to chlorosulfonic acid?
Answer: Yes, while chlorosulfonic acid is a classic and potent reagent, concerns over its hazardous nature have led to the development of alternatives, although they may be less reactive or more expensive.
-
Sulfur Trioxide (SO₃) Complexes: Complexes of SO₃ with reagents like pyridine (Pyridine-SO₃) or dimethylformamide (DMF-SO₃) are solids that are much easier and safer to handle.[10] They act as electrophilic sulfonating agents under milder conditions and do not produce HCl gas. However, their reactivity is lower, and they may not be effective for less-activated aromatic rings.
-
Fuming Sulfuric Acid (Oleum): This is a solution of SO₃ in sulfuric acid. It is also highly corrosive and hazardous but can sometimes offer better control than neat chlorosulfonic acid. The primary product is the sulfonic acid, which would then need to be converted to the sulfonyl chloride (e.g., with thionyl chloride) before ammonolysis.
For this specific synthesis, the strong activation provided by the two methyl groups makes chlorosulfonation a highly efficient and direct route, which is why it remains a common choice despite the handling challenges.
PART 4: Key Protocols & Data
Protocol 1: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.
-
Charge the flask with 2-fluoro-1,3-dimethylbenzene (1.0 eq).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Charge the dropping funnel with chlorosulfonic acid (2.5 eq).
-
Add the chlorosulfonic acid dropwise to the stirred starting material over 60-90 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, let the mixture stir at 0-5 °C for an additional 1 hour.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
While stirring the ice-water vigorously, slowly and carefully pour the reaction mixture into the beaker. A white precipitate should form.
-
Stir for 15 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the solid product under vacuum. This intermediate is often used directly in the next step without further purification.
Protocol 2: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
-
In a flask equipped with a magnetic stirrer and cooled to 0 °C, place concentrated ammonium hydroxide (28-30%, ~10 eq).
-
To the cold, stirred ammonium hydroxide, add the crude 4-fluoro-3,5-dimethylbenzene-1-sulfonyl chloride (1.0 eq) in small portions over 30 minutes.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor by TLC.
-
Cool the mixture again in an ice bath and slowly acidify to pH ~2 by adding concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to yield the crude product.
-
Purify by recrystallization or column chromatography as described in the troubleshooting section.
Data Summary Tables
Table 1: Recommended Reaction Parameters
| Parameter | Step 1: Chlorosulfonation | Step 2: Ammonolysis | Rationale |
| Temperature | 0-5 °C | 0-10 °C (addition), then RT | Control exotherm, minimize side reactions.[2] |
| Reagent Ratio | 1 eq. Arene : 2.5 eq. ClSO₃H | 1 eq. Sulfonyl Chloride : >3 eq. NH₃ | Drive reaction to completion. |
| Reaction Time | 1-2 hours post-addition | 2-3 hours post-addition | Ensure complete conversion. |
| Key Control | Anhydrous conditions | Efficient stirring | Prevent reagent decomposition; ensure good mixing. |
Table 2: Common Impurities and Analytical Signatures
| Impurity Name | Formation Step | Expected TLC Rf | Identification Notes |
| Diaryl Sulfone | Step 1 | High (non-polar) | Often co-elutes with starting material. Confirm by LC-MS. |
| 4-Fluoro-3,5-dimethylbenzenesulfonic acid | Step 1 (hydrolysis) | Very Low (polar) | Will remain in the aqueous layer during workup. |
| Unreacted Sulfonyl Chloride | Step 2 | Higher than product | Should be absent in the final product. |
Reaction Mechanism Visualization
The core of the first step is a classic electrophilic aromatic substitution reaction.
Caption: Mechanism of electrophilic chlorosulfonation.
References
- CSA. (n.d.). Chlorosulfonic Acid Safety Precautions.
- Veolia North America. (n.d.). Chlorosulfonic Acid.
- ResearchGate. (n.d.). Synthesis of sulfonamides from sulfinate salts and amines or anilines.
- BenchChem. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- van den Boom, A. F. J., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters.
- WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.
- Atul Ltd. (n.d.). Chlorosulfonic acid.
- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.
- New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid.
- Loba Chemie. (2019). Chlorosulfonic Acid for Synthesis MSDS.
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
- Bowser, J. R., et al. (n.d.). Preparation of sulfonamides from N-silylamines. PMC - NIH.
- ResearchGate. (2016). Sulfonation chemistry - more sustainable approaches.
- BenchChem. (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- RSC Symposium. (2016). Sulfonation Chemistry – more sustainable approaches.
- Sigma-Aldrich. (n.d.). 2-Fluoro-1,3-dimethylbenzene 97%.
Sources
- 1. macro.lsu.edu [macro.lsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. cbijournal.com [cbijournal.com]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 6. atul.co.in [atul.co.in]
- 7. nj.gov [nj.gov]
- 8. lobachemie.com [lobachemie.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]
Technical Support Center: Purification of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Welcome to the dedicated technical support guide for the purification of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple step-by-step instructions and offer a rationale-driven approach to achieving high purity for this compound.
Understanding the Molecule: Key Physicochemical Properties
Before embarking on any purification strategy, a fundamental understanding of the target molecule's properties is crucial. While specific experimental data for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is not extensively published, we can infer its behavior from its structural motifs and data from analogous compounds.
Structural Features:
-
Aromatic Sulfonamide Core: This imparts a degree of polarity and the potential for hydrogen bonding via the -SO₂NH₂ group.
-
Fluorine and Methyl Substituents: The fluorine atom is electron-withdrawing, while the two methyl groups are weakly electron-donating. These substituents influence the molecule's overall polarity, solubility, and crystalline nature.
Inferred Properties:
| Property | Anticipated Characteristic |
| Physical Form | Likely a crystalline solid at room temperature, a common characteristic of many substituted benzenesulfonamides. |
| Solubility Profile | Expected to have low solubility in non-polar solvents (e.g., hexanes, petroleum ether) and moderate to good solubility in polar organic solvents (e.g., acetone, ethyl acetate, methanol, ethanol, DMSO, DMF).[1] Sparingly soluble in aqueous solutions.[1] |
| Polarity | Moderately polar, making it suitable for normal-phase chromatography on silica gel. |
| Thermal Stability | Generally stable under typical purification conditions. However, prolonged exposure to strong acids or bases at elevated temperatures should be avoided to prevent potential degradation. |
Pre-Purification Checklist: Assessing Your Crude Material
A successful purification begins with a thorough assessment of the crude product.
Initial Analysis Workflow:
Caption: Initial assessment workflow for crude 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
Core Purification Protocols
Based on the inferred properties, recrystallization and column chromatography are the most effective purification methods.
Recrystallization: The Preferred Method for High Purity Solids
Recrystallization is often the most efficient method for obtaining highly pure crystalline material, provided a suitable solvent is identified.[2][3]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The ideal solvent will dissolve the sulfonamide when hot but not at room temperature, while impurities remain soluble at all temperatures.[3][4]
-
Recommended Starting Solvents: Ethanol, isopropanol, or a mixed solvent system such as ethanol/water or acetone/hexanes.[3][5]
-
Procedure: In separate small test tubes, add a small amount of crude material. Add a few drops of the chosen solvent and observe solubility at room temperature. Heat the soluble samples and cool them to assess crystal formation.
-
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring until the solvent boils and the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[3]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[3]
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Flash Column Chromatography: For Complex Mixtures
When recrystallization is ineffective due to the presence of impurities with similar solubility profiles, flash column chromatography is the method of choice.[2][6]
Step-by-Step Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the standard choice for moderately polar compounds like sulfonamides.[6]
-
Mobile Phase (Eluent) Selection:
-
A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[7]
-
Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The ideal system should give the target compound an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[8]
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, the dry silica with the adsorbed compound can be carefully added to the top of the column.
-
-
Elution:
-
Begin eluting with the determined mobile phase.
-
If separation is difficult, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[9]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Troubleshooting Guide & FAQs
Purification Troubleshooting Workflow:
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Purification [chem.rochester.edu]
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide solubility issues and solutions
Guide ID: TSC-FDMBS-SOL-001 Version: 1.0 Last Updated: January 20, 2026 Prepared by: Gemini, Senior Application Scientist
Introduction: Navigating the Solubility Challenges of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Welcome to the technical support guide for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (CAS No. 1477712-69-8).[1] As researchers and drug development professionals, you are aware that the success of your experiments often hinges on the fundamental physicochemical properties of your compounds. Aromatic sulfonamides, as a class, are notoriously challenging due to their poor aqueous solubility, a characteristic that can hinder biological screening, formulation development, and overall therapeutic efficacy.[2][3][4]
This guide is structured as a dynamic troubleshooting resource. Instead of merely listing data, we will explore the underlying chemical principles governing the solubility of this compound. We will provide a logical framework and actionable protocols to help you anticipate, diagnose, and solve the solubility issues you may encounter. Our goal is to empower you with the expertise to move your research forward efficiently and effectively.
Section 1: Physicochemical Profile & Solubility Rationale
Understanding the molecular structure of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is the first step in predicting its behavior in different solvents. The molecule's features—a rigid aromatic ring, lipophilic methyl and fluoro groups, and a sulfonamide group capable of strong intermolecular hydrogen bonding—combine to favor a stable crystal lattice, which in turn leads to low solubility in aqueous media.[5][6]
| Property | Value / Prediction | Rationale & Impact on Solubility |
| CAS Number | 1477712-69-8[1] | Unique identifier for this specific chemical entity. |
| Molecular Formula | C₈H₁₀FNO₂S | Indicates the elemental composition. |
| Molecular Weight | 203.23 g/mol [7] | A moderate molecular weight, not in itself a primary driver of insolubility. |
| Chemical Class | Aromatic Sulfonamide | This class is well-documented for poor water solubility due to hydrophobic surfaces and high crystal lattice energy.[2][4] |
| Key Structural Features | - Phenyl Ring- Two Methyl Groups- Fluoro Group- Sulfonamide Group | The aromatic system and alkyl/fluoro substituents increase lipophilicity. The sulfonamide group can participate in strong, directional hydrogen bonds, leading to a highly stable (and less soluble) crystal structure.[5][8] |
| Predicted Aqueous Solubility | Very Low / Practically Insoluble | Based on its structural features and the behavior of analogous sulfonamides, solubility in neutral aqueous buffers is expected to be minimal.[9][10] |
Section 2: Troubleshooting FAQs
This section addresses the most common issues encountered by researchers in a direct question-and-answer format.
Q1: My 4-fluoro-3,5-dimethylbenzene-1-sulfonamide won't dissolve in my standard aqueous buffer (e.g., PBS at pH 7.4). Why is this happening?
A1: This is the expected behavior for this compound. The primary cause is the molecule's high lipophilicity and the strong intermolecular forces in its solid state. The energy required for water molecules to break apart the compound's crystal lattice and solvate the individual molecules is highly unfavorable. Sulfonamides are weak acids, but at a physiological pH of 7.4, this specific compound is likely to be predominantly in its neutral, un-ionized, and less soluble form.[11][12] To achieve dissolution, an alternative solvent system is required.
Q2: What are the recommended starting solvents for making a stock solution?
A2: For initial solubilization, you must use a water-miscible polar aprotic organic solvent. These solvents are effective because they can disrupt the crystal lattice forces and solvate the aromatic regions of the molecule. The most common choices are:
| Solvent | Recommended Starting Concentration | Key Considerations |
| DMSO (Dimethyl sulfoxide) | 10-50 mM | Gold Standard. Highly effective solubilizing agent. However, can be toxic to some cell lines at concentrations >0.5-1%. Always run a vehicle control. |
| DMF (Dimethylformamide) | 10-50 mM | Good alternative to DMSO. Can also have cellular toxicity. |
| DMA (Dimethylacetamide) | 10-50 mM | A powerful solvent, sometimes more effective than DMSO for certain sulfonamides.[13] |
| Ethanol (Absolute) | 1-10 mM | Less effective than DMSO/DMF but may be suitable for certain applications where aprotic solvents must be avoided. Warming may be required. |
Expert Tip: Always start by preparing a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This minimizes the volume of organic solvent you introduce into your final aqueous experimental system.
Q3: I have a DMSO stock. How do I prepare a final aqueous working solution for my cell culture experiment without it precipitating?
A3: This is a critical step that often leads to failure if not performed correctly. The key is to avoid adding the DMSO stock directly to a large volume of buffer, which can cause the compound to "crash out." Follow this validated workflow:
-
Start with your high-concentration stock (e.g., 10 mM in 100% DMSO).
-
Perform an intermediate dilution into your cell culture medium or buffer that contains proteins or other macromolecules (e.g., DMEM + 10% FBS). For example, add 2 µL of your 10 mM stock to 98 µL of medium to get a 200 µM intermediate solution. Vortex immediately and vigorously. The proteins in the serum can help stabilize the compound.
-
Perform the final dilution from the intermediate solution into the bulk of your experimental medium. This ensures the final DMSO concentration is low (ideally ≤0.1%).
-
Always include a vehicle control in your experiment (i.e., an identical preparation using only DMSO, with no compound) to account for any effects of the solvent.
Caption: Workflow for preparing aqueous solutions from a DMSO stock.
Q4: I need a higher final concentration in buffer than my current method allows. What can I do to increase the apparent solubility?
A4: When you exceed the thermodynamic solubility limit in an aqueous system, you need to employ formulation strategies. Here are several field-proven approaches:
-
pH Adjustment: Since sulfonamides are acidic, increasing the pH of your buffer will deprotonate the sulfonamide nitrogen, forming an anionic salt that is often more water-soluble.[11] Experiment with buffers at pH 8.0, 8.5, or even 9.0.
-
Caveat: Ensure the higher pH does not affect your compound's stability or the biological system you are studying.
-
-
Use of Co-solvents: A co-solvent system involves adding a water-miscible organic solvent to your aqueous buffer to increase the solubilizing capacity of the mixture.[14][15]
-
Common Co-solvents: Polyethylene glycol 300/400 (PEG-300/400), propylene glycol, or ethanol.
-
Method: Try preparing your buffer with 5-10% (v/v) of a co-solvent before adding the compound (from a DMSO stock).
-
-
Inclusion of Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Examples: Add 0.1-1% Tween® 80 or Pluronic® F-127 to your buffer. This is a common technique in pharmaceutical formulation.[2]
-
Q5: For my in vivo studies, I cannot use high levels of DMSO or other organic solvents. How should I approach formulation?
A5: This requires more advanced formulation techniques designed to enhance solubility and bioavailability for systemic administration. The choice of technique depends on the required dose and route of administration.
Caption: Decision tree for selecting a solubility enhancement strategy.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[2][14] Your compound can form an inclusion complex by fitting inside the core, which dramatically increases its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[16] When the solid dispersion is added to water, the polymer dissolves quickly, releasing the drug as very fine particles, which enhances the dissolution rate and apparent solubility.
-
Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range using techniques like high-pressure homogenization or milling.[9] This increases the surface area-to-volume ratio, leading to a much faster dissolution rate according to the Noyes-Whitney equation.[14]
Section 3: Standard Operating Protocols
Protocol 1: Determination of Thermodynamic Solubility via the Shake-Flask Method
This protocol determines the equilibrium solubility of the compound in a specific solvent system.
-
Preparation: Add an excess amount of solid 4-fluoro-3,5-dimethylbenzene-1-sulfonamide to a known volume of the test solvent (e.g., pH 7.4 PBS) in a glass vial. "Excess" means enough solid remains undissolved.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution & Quantification: Dilute the supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The measured concentration represents the thermodynamic solubility in that solvent at that temperature.
Protocol 2: Screening for Effective Co-Solvents
This protocol provides a systematic way to identify a suitable co-solvent system for initial experiments.
-
Prepare Co-solvent/Buffer Mixtures: Create a series of solvent mixtures. For example, prepare pH 7.4 PBS containing 5%, 10%, 20%, and 50% (v/v) of PEG-400.
-
Prepare High-Concentration Drug Stock: Dissolve the compound in 100% PEG-400 to create a 10 mg/mL stock solution.
-
Test Solubility: Add a small aliquot of the PEG-400 stock to each of the co-solvent/buffer mixtures from Step 1 to achieve a target concentration (e.g., 100 µM).
-
Visual Inspection: Vortex each sample and visually inspect for precipitation immediately and after standing for 1-2 hours.
-
Selection: The lowest percentage of co-solvent that maintains a clear solution is the optimal starting point for your experiments.
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Yellela, S. R. C. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 7(5), 248-253. [Link]
-
Alhawatat, M. H., Al-Qaisi, Z. A., & Al-maaytah, A. M. (2024). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. International Journal of Drug Delivery Technology, 14(1), 1-10. [Link]
-
Drug Delivery Leader. (2022). 5 Novel Techniques For Solubility Enhancement. [Link]
-
Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659-665. [Link]
-
Martínez, F., Gómez, A., & Ávila, C. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]
-
Jeliński, T., Przybyłek, M., & Cysewski, P. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 570, 118682. [Link]
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(11), 4709-4723. [Link]
-
SciSpace. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. [Link]
-
ResearchGate. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. [Link]
-
The BMJ. (1943). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 2(4310), 214-215. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 20, 2026, from [Link]
-
Semantic Scholar. (2009). Solubility and Solution Thermodynamics of Some Sulfonamides in 1-Propanol + Water Mixtures. [Link]
-
Igwe, K. C., & Okoro, U. C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bio-Technologia, 102(2), 147-164. [Link]
-
PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. Retrieved January 20, 2026, from [Link]
-
Kumar, S., & Singh, J. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 7(2), 54-61. [Link]
Sources
- 1. 1477712-69-8|4-Fluoro-3,5-dimethylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
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- 3. Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Low Yield in 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide Synthesis
Introduction for the Modern Researcher
Welcome to the dedicated technical support guide for the synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis is often plagued by frustratingly low yields, stemming from the sensitive nature of the key intermediates and reactions.
This guide moves beyond simple protocols. It is designed as a troubleshooting resource to help you diagnose problems, understand the underlying chemical principles, and optimize your reaction conditions for maximum yield and purity. We will explore the critical steps, from the preparation of the sulfonyl chloride intermediate to the final sulfonamidation, providing field-proven insights to navigate the common pitfalls.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis.
Q1: My overall yield is consistently below 30%. What are the first things I should check?
A: Consistently low yields in this multi-step synthesis typically point to one of two critical areas:
-
Hydrolysis of the Sulfonyl Chloride Intermediate: 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride is highly reactive and extremely sensitive to moisture. Even trace amounts of water in your solvents, glassware, or reagents will convert it to the unreactive 4-fluoro-3,5-dimethylbenzenesulfonic acid, which will not proceed to the final product.[1] This is the most common cause of yield loss.
-
Purity of the Sulfonyl Chloride: The quality of the isolated 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride is paramount. If side reactions occurred during its synthesis (e.g., formation of sulfones), the actual amount of active reagent for the next step is lower than you assume based on mass.
Q2: After the sulfonamidation step, I have a significant amount of a byproduct that is highly soluble in water. What is it?
A: This is almost certainly the sulfonic acid byproduct (4-fluoro-3,5-dimethylbenzenesulfonic acid). As mentioned in Q1, your sulfonyl chloride intermediate likely hydrolyzed either during storage, setup, or the reaction itself. You can confirm this by acidifying the aqueous layer from your workup and looking for a precipitated solid, or by using analytical techniques like HPLC or LC-MS.
Q3: Can I use a standard aqueous solution of ammonia or sodium hydroxide for the sulfonamidation step?
A: This is strongly discouraged. While some robust sulfonamide syntheses can be performed under Schotten-Baumann conditions (using an aqueous base), the high reactivity of most sulfonyl chlorides makes them prone to rapid hydrolysis in water.[1] Using aqueous bases dramatically increases the risk of converting your valuable intermediate into the inert sulfonic acid, severely depressing the yield.[1] Anhydrous conditions are essential for success.
Q4: My reaction to form the sulfonyl chloride intermediate turned dark or produced a solid I can't characterize. What happened?
A: This often points to side reactions during the formation of the sulfonyl chloride. If using the chlorosulfonation route, excessive heat can lead to polymerization or the formation of diaryl sulfone impurities (Ar-SO₂-Ar).[2] If using a Sandmeyer reaction, diazonium salts are notoriously unstable at warmer temperatures and can decompose violently or form complex azo-coupled tars.[3] Strict temperature control is non-negotiable for this step.
Part 2: In-Depth Troubleshooting Guide
This section provides a detailed breakdown of the synthesis, addressing specific issues, their root causes, and validated solutions. The synthesis can be logically divided into two main stages.
Stage 1: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl Chloride
The quality of this intermediate dictates the success of the entire synthesis. There are two primary synthetic routes, each with unique challenges.
Route 1: Chlorosulfonation of 1-Fluoro-2,6-dimethylbenzene
This is a classic electrophilic aromatic substitution.[4] The ring is highly activated by the three substituents, making the reaction fast but also prone to side reactions if not carefully controlled.
Issue: Low yield or formation of intractable byproducts.
-
Potential Cause 1: Reagent Decomposition. Chlorosulfonic acid is a hazardous and moisture-sensitive reagent.[5] Using an old bottle that has been exposed to atmospheric moisture will result in a lower concentration of the active electrophile-generating species, SO₂Cl⁺.[5]
-
Solution: Always use a fresh, unopened bottle of chlorosulfonic acid or one that has been stored under an inert atmosphere. The reaction must be conducted under a nitrogen or argon atmosphere in oven-dried glassware.
-
-
Potential Cause 2: Improper Temperature Control. Due to the activated nature of the starting material, the reaction can be highly exothermic.
-
If Temperature is Too Low (<0 °C): The reaction may be sluggish or incomplete, leaving unreacted starting material.
-
If Temperature is Too High (>25 °C): This is a more common problem. It significantly promotes the formation of the diaryl sulfone byproduct, a stable and difficult-to-remove impurity.[2]
-
Solution: Maintain strict temperature control. The addition of the aromatic starting material to the chlorosulfonic acid should be done dropwise at 0-5 °C using an ice bath. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for a designated time (e.g., 2-4 hours) while monitoring by TLC or GC.
-
-
Potential Cause 3: Inefficient Quench and Workup. The reaction is typically quenched by pouring it onto ice. This must be done carefully and slowly.
-
Solution: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. This hydrolyzes the remaining chlorosulfonic acid and precipitates the sulfonyl chloride product. The product should be filtered quickly and washed with cold water to minimize hydrolysis of the product itself.[2] Do not let the product sit in the acidic aqueous mixture for an extended period.
-
| Parameter | Recommended Condition | Rationale |
| Reagent Ratio | 3-5 equivalents of HSO₃Cl | Ensures complete consumption of the starting material. |
| Addition Temp. | 0 - 5 °C | Minimizes exotherm and prevents sulfone formation.[2] |
| Reaction Temp. | 5 - 20 °C | Allows the reaction to proceed to completion without side reactions. |
| Atmosphere | Anhydrous (N₂ or Ar) | Prevents hydrolysis of chlorosulfonic acid.[1] |
Route 2: Sandmeyer Reaction of 4-Fluoro-3,5-dimethylaniline
This route offers a milder alternative to chlorosulfonation but requires careful handling of unstable diazonium salt intermediates.[6][7]
Issue: Low yield of sulfonyl chloride, often with formation of colored impurities.
-
Potential Cause 1: Incomplete Diazotization. The conversion of the aniline to its diazonium salt is the crucial first step.
-
Solution: The reaction must be kept between 0-5 °C at all times. Use of an internal thermometer is essential. Sodium nitrite solution should be added slowly beneath the surface of the acidic aniline solution to ensure immediate reaction and prevent localized warming or decomposition.
-
-
Potential Cause 2: Premature Decomposition of the Diazonium Salt. Aryl diazonium salts are unstable above 5-10 °C.[8] Decomposition leads to a host of byproducts, including phenols and azo-coupled compounds, which are often highly colored.
-
Solution: Prepare the diazonium salt and use it immediately in the subsequent step. Do not attempt to store the diazonium salt solution. Ensure your SO₂/CuCl solution is prepared and ready before you even begin the diazotization.
-
-
Potential Cause 3: Inefficient Sulfonylation. The conversion of the diazonium salt to the sulfonyl chloride is a copper-catalyzed radical-nucleophilic aromatic substitution.[6]
-
Solution: The source of sulfur dioxide is critical. Using a saturated solution of SO₂ in a suitable solvent like acetic acid is effective. The copper(I) chloride catalyst must be of high quality; older, oxidized (greenish) CuCl will be less effective.
-
Stage 2: Sulfonamidation with Ammonia
This is the final, and often most delicate, step where the sulfonyl chloride is converted to the desired sulfonamide. The primary enemy in this stage is water.
Issue: Very low yield of the final 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide product.
-
Potential Cause 1: Hydrolysis of the Sulfonyl Chloride. As stated repeatedly, this is the most likely problem. The sulfonyl chloride will react with water much faster than it reacts with ammonia.
-
Solution:
-
Dry the Intermediate: Ensure the sulfonyl chloride from Stage 1 is rigorously dried, preferably under high vacuum.
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).[1]
-
Use Anhydrous Ammonia Source: Do not use aqueous ammonium hydroxide. Bubble anhydrous ammonia gas through the solution, or use a surrogate like ammonium chloride with a strong, non-nucleophilic base (e.g., DBU) in an anhydrous solvent.
-
-
-
Potential Cause 2: Incorrect Stoichiometry or Base. The reaction produces one equivalent of HCl, which will protonate the ammonia or the product, rendering it non-nucleophilic. This HCl must be neutralized.
-
Solution: Use a slight excess of the amine (if using gaseous ammonia) or include at least two equivalents of a non-nucleophilic organic base like triethylamine or pyridine.[1] The base will scavenge the HCl without competing with the ammonia as a nucleophile.
-
-
Potential Cause 3: Inefficient Product Isolation and Purification. Sulfonamides can sometimes be tricky to crystallize.
-
Solution: After an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials, the crude product often requires recrystallization. Perform small-scale solvent screening to find the ideal system.
-
| Solvent/System | Typical Use Case |
| Ethanol/Water | Good for moderately polar sulfonamides. Dissolve in hot ethanol, add water dropwise until cloudy, then cool.[1] |
| Isopropanol | A common single-solvent choice for recrystallization.[1] |
| Toluene | For less polar products or to remove more polar impurities. |
| Ethyl Acetate/Hexanes | A versatile system for a wide range of polarities. |
Part 3: Troubleshooting Workflow
Use this decision tree to systematically diagnose the source of low yield in your synthesis.
References
-
Naredla, R. R., & Klumpp, D. A. (2013). Synthetic aspect. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
-
Wikipedia. (2023). Sandmeyer reaction. [Link]
-
Barrett, A. G. M., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. [Link]
-
Masterson, D. S. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
Singh, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Bolm, C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide stability and degradation pathways
Welcome to the technical support center for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize established principles of sulfonamide chemistry to predict and address potential stability issues and degradation pathways you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in my experiments?
The stability of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, like other sulfonamides, is primarily influenced by pH, light exposure, and temperature.[1][2][3] Understanding these factors is critical for designing robust experiments and ensuring the integrity of your results.
-
pH: Sulfonamides generally exhibit greater stability in neutral to alkaline conditions.[1] Acidic environments, particularly at pH 2.0, can promote hydrolytic degradation.[4]
-
Light: Exposure to UV or even fluorescent light can induce photodegradation.[2][5][6] This is a significant pathway for many sulfonamides, leading to the cleavage of the sulfonamide bond or other structural modifications.
-
Temperature: While generally stable at ambient and refrigerated temperatures, prolonged exposure to high temperatures can lead to thermal degradation.[3][7] However, for short durations, such as those used in pasteurization, many sulfonamides show high stability.[3][8]
Q2: I am dissolving my 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in an aqueous buffer for my assay. What pH should I use to maximize its stability?
To maximize stability in aqueous solutions, it is recommended to use a buffer with a neutral to slightly alkaline pH (pH 7-9).[1] Most sulfonamides are hydrolytically stable at these pH values, with half-lives often exceeding one year at 25°C.[1] Conversely, strongly acidic conditions should be avoided if long-term stability is required, as this can catalyze hydrolysis.[4]
Q3: My experimental setup involves continuous illumination. Should I be concerned about the degradation of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide?
Yes, you should be concerned about photodegradation. Many sulfonamides are susceptible to degradation upon exposure to light.[2][5][6] To mitigate this, it is advisable to protect your solutions from light by using amber vials or covering your experimental setup with aluminum foil. If light exposure is an integral part of your experiment, you should establish a baseline for photodegradation by running control experiments.
Q4: What are the likely degradation products of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide?
Based on the known degradation pathways of other sulfonamides, the primary degradation products of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide are likely to result from hydrolysis and photodegradation.
-
Hydrolysis: The most common hydrolytic cleavage occurs at the S-N bond, which would yield 4-fluoro-3,5-dimethylbenzenesulfonic acid and ammonia.[9] Another possibility is the cleavage of the C-S bond, which would result in 2-fluoro-1,3,5-trimethylbenzene and sulfur dioxide, though this is generally less common for sulfonamides.
-
Photodegradation: Two major photodegradation pathways for sulfonamides are cleavage of the sulfonamide bond and SO2 extrusion.[5] This would lead to similar products as hydrolysis, as well as potentially desulfonated products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or concentration over time in aqueous solution. | Hydrolytic degradation. | 1. Verify the pH of your solution. If acidic, adjust to a neutral or slightly alkaline pH (7-9).2. Prepare fresh solutions before use.3. Store stock solutions at low temperatures (-20°C or -80°C) and in appropriate solvents. |
| Inconsistent results in light-exposed assays. | Photodegradation. | 1. Protect your samples from light using amber vials or by wrapping them in aluminum foil.2. Run a dark control to quantify the extent of photodegradation.3. If possible, use a light source with a wavelength that does not overlap with the absorbance spectrum of the compound. |
| Appearance of unknown peaks in my analytical chromatogram. | Formation of degradation products. | 1. Characterize the unknown peaks using LC-MS/MS or other appropriate analytical techniques.2. Compare the retention times and mass spectra to potential degradation products.3. Review your experimental conditions (pH, light, temperature) to identify the likely cause of degradation. |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
This protocol provides a framework for evaluating the stability of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide at different pH values, based on OECD guideline 111.[1]
Materials:
-
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
-
Sterile aqueous buffers: pH 4.0, 7.0, and 9.0
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Incubator or water bath set to a constant temperature (e.g., 25°C and 50°C)
-
Amber glass vials
Procedure:
-
Prepare a stock solution of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Spike the stock solution into the pH 4.0, 7.0, and 9.0 buffers to a final concentration suitable for your analytical method.
-
Aliquot the solutions into amber glass vials and seal them.
-
Place the vials in an incubator at the desired temperatures.
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each vial.
-
Analyze the samples by HPLC or UPLC to determine the concentration of the parent compound.
-
Calculate the degradation rate and half-life at each pH and temperature.
Protocol 2: Assessment of Photostability
This protocol outlines a method to assess the susceptibility of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide to photodegradation.
Materials:
-
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
-
A suitable solvent (e.g., water, acetonitrile, or a mixture)
-
A light source that simulates sunlight or the specific light conditions of your experiment
-
Quartz or borosilicate glass vials (for light-exposed samples)
-
Amber glass vials or vials wrapped in aluminum foil (for dark controls)
-
HPLC or UPLC system
Procedure:
-
Prepare a solution of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in the chosen solvent.
-
Aliquot the solution into both transparent and covered vials.
-
Place all vials under the light source.
-
At various time intervals (e.g., 0, 2, 4, 8, and 24 hours), take samples from both the light-exposed and dark control vials.
-
Analyze the samples by HPLC or UPLC to measure the concentration of the parent compound.
-
Compare the degradation rate in the light-exposed samples to the dark controls to determine the extent of photodegradation.
Visualizing Degradation Pathways and Workflows
Degradation Pathways of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Caption: Predicted degradation pathways for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of a compound.
References
-
Borecka, M., Haliński, Ł. P., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 115-121. [Link]
-
Trovo, A. G., Nogueira, R. F. P., Aguera, A., Fernandez-Alba, A. R., & Sirtori, C. (2009). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 48(23), 11035-11041. [Link]
-
Grzechulska, J., & Morawski, A. W. (2002). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Journal of Photochemistry and Photobiology A: Chemistry, 151(1-3), 211-216. [Link]
-
Zweiner, C., & Frimmel, F. H. (2004). Photodegradation of Sulfonamides and Their N (4)-acetylated Metabolites in Water by Simulated Sunlight Irradiation: Kinetics and Identification of Photoproducts. Environmental Science & Technology, 38(16), 4477-4484. [Link]
-
Abou-Khalil, S., Abou-Khalil, W. H., & Masoud, A. N. (1987). Photodegradation of Sulfa Drugs by Fluorescent Light. Journal of AOAC INTERNATIONAL, 70(6), 1064-1067. [Link]
-
Elsner, M., & Schipp, D. (2012). Sulfonamide Degradation. Technische Universität München. [Link]
-
Roca, M., Castillo, M., Marti, P., & Bosque-Sendra, J. M. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 786-791. [Link]
-
Lin, T. C., Chen, P. H., & Wang, G. S. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417. [Link]
-
Wood, J. M., Hinchliffe, P. S., Davis, A. M., Austin, R. P., & Page, M. I. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (7), 772-773. [Link]
-
G-J. Wei, et al. (1985). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. [Link]
-
Lin, T. C., Chen, P. H., & Wang, G. S. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Semantic Scholar. [Link]
-
Roca, M., Castillo, M., Marti, P., & Bosque-Sendra, J. M. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate. [Link]
-
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Technical Support Center: Purity Assessment of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Welcome to the technical support center for the analytical assessment of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into ensuring the purity of this critical pharmaceutical intermediate.[1][2][3] The integrity of your final active pharmaceutical ingredient (API) is fundamentally linked to the quality of its precursors; therefore, rigorous purity analysis is not merely a procedural step but a cornerstone of drug safety and efficacy.[2]
This document moves beyond standard protocols to address the specific challenges and nuances you may encounter during your experiments. It is structured as a series of frequently asked questions and detailed troubleshooting guides to provide direct, actionable solutions.
General Purity Assessment Workflow
A robust purity assessment strategy for a pharmaceutical intermediate like 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide involves a multi-pronged approach, typically starting with a high-resolution chromatographic technique for separation of impurities, followed by spectroscopic methods for structural confirmation and quantification.
Caption: General workflow for purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide?
A1: The most common and effective techniques for assessing the purity of pharmaceutical intermediates like this sulfonamide are chromatographic and spectroscopic methods.[1][4]
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High-Performance Liquid Chromatography (HPLC): This is the workhorse method for purity determination.[5] A reversed-phase HPLC (RP-HPLC) method with UV detection is typically the first choice for separating the main compound from non-volatile impurities.[6]
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Gas Chromatography (GC): GC is suitable for identifying volatile impurities, residual solvents, or starting materials.[5] Due to the low volatility of the sulfonamide, derivatization is often required for the main analyte, but it is excellent for analyzing volatile contaminants.[7][8]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is invaluable for the structural identification of unknown impurities.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used for structural confirmation of the primary compound.[9][10] More importantly, quantitative NMR (qNMR) can determine the absolute purity of the compound without relying on a reference standard of the same substance, making it a powerful orthogonal technique.[11][12][13]
Q2: Why is RP-HPLC the preferred initial method over other techniques?
A2: RP-HPLC is favored for several key reasons:
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Versatility: It can separate a wide range of compounds with varying polarities, which is ideal for detecting potential synthesis by-products or degradation products.
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High Resolution: Modern columns provide excellent separation efficiency, allowing for the detection of closely related impurities.
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Direct Analysis: 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is a moderately polar, non-volatile compound, making it perfectly suited for direct analysis by RP-HPLC without the need for derivatization, unlike GC.[7]
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Established Methods: There are extensive libraries of methods for analyzing sulfonamides, providing a strong starting point for method development.[14][15][16]
Q3: Can I use Gas Chromatography (GC) to analyze 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide directly?
A3: Direct GC analysis is generally not recommended. Sulfonamides possess polar functional groups (-SO₂NH₂) that lead to low volatility and poor thermal stability.[17] Direct injection at high temperatures can cause peak tailing, poor reproducibility, or even on-column degradation. To make the analyte suitable for GC, a derivatization step is necessary to convert the polar N-H group into a less polar, more volatile, and more thermally stable derivative.[7][18] Common derivatization agents include diazomethane for methylation or silylating agents like BSTFA.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
This section addresses common issues encountered during the HPLC analysis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
Problem 1: My main peak is tailing significantly.
Q: I'm running an RP-HPLC analysis on a C18 column, and the peak for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is showing significant tailing (Tailing Factor > 1.5). What's causing this and how can I fix it?
A: Peak tailing for sulfonamides is a classic issue in reversed-phase chromatography.[19] The primary cause is secondary interactions between the analyte and the stationary phase.
Causality: The sulfonamide group (-SO₂NH₂) is acidic and can interact with residual, un-capped silanol groups (Si-OH) on the surface of the silica-based C18 column.[19][20] These silanols can become deprotonated (Si-O⁻) at mobile phase pH values above their pKa (~3.5-4.5), leading to strong ionic interactions with your analyte. This secondary retention mechanism causes a portion of the analyte molecules to lag behind, resulting in a tailing peak.[21]
Caption: Troubleshooting logic for HPLC peak tailing.
Solutions:
-
Lower Mobile Phase pH: The most effective solution is to lower the pH of your aqueous mobile phase to 2.5-3.0 using an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.[15] This ensures the silanol groups are fully protonated (Si-OH), eliminating the ionic interaction site.[20]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups. If your column is old, consider replacing it with one specifically designed for analyzing basic or polar compounds.
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Increase Buffer Strength: A higher buffer concentration in the mobile phase can help to shield the ionic interactions, leading to improved peak shape.
-
Check for Column Overload: Injecting too much sample can also cause peak tailing. Try reducing the injection volume or sample concentration to see if the peak shape improves.[22]
Problem 2: My retention times are drifting between injections.
Q: I'm running a sequence of analyses, and the retention time for my main peak is slowly decreasing with each injection. What could be the cause?
A: Retention time drift is typically caused by issues with the mobile phase or the column not reaching equilibrium.[23]
Causality & Solutions:
-
Insufficient Column Equilibration: This is the most common cause. Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. A good rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.[22] If you've recently changed solvents, this step is critical.
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Mobile Phase Composition Change: If you are mixing solvents online, ensure your pump's proportioning valves are functioning correctly.[23] Volatilization of the organic component (e.g., acetonitrile) from the mobile phase reservoir can also occur over time, changing the solvent composition and affecting retention. Prepare fresh mobile phase daily.
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Temperature Fluctuations: Column temperature significantly impacts retention time. Using a column oven is essential for maintaining a stable and consistent temperature throughout the analysis.[22]
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Changing pH: If your mobile phase is poorly buffered near the pKa of your analyte or a buffer component, small changes in composition can lead to significant pH shifts, altering retention. Ensure you are using an appropriate buffer system.
Experimental Protocols
Protocol 1: RP-HPLC-UV Purity Method
This protocol provides a starting point for the purity assessment of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. Method validation is required for use in a regulated environment.[6][24][25]
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (Diluent). The final concentration will be ~1 mg/mL.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peak shape.[15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 30% B to 95% B over 15 min, hold for 3 min, return to 30% B over 1 min, equilibrate for 6 min | A gradient is used to ensure elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | A small volume to prevent column overload. |
| Detection (UV) | 254 nm or at λmax of the compound | 254 nm is a common wavelength for aromatic compounds. Determine λmax for higher sensitivity. |
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
- This method assumes all impurities have the same response factor as the main compound. For higher accuracy, relative response factors should be determined.
Troubleshooting Guide: Gas Chromatography (GC)
Problem: I see no peak or a very small, broad peak for my derivatized sulfonamide.
Q: I derivatized my sample with diazomethane and injected it into the GC-MS. However, I'm not getting a good peak. What's going wrong?
A: This issue often points to problems with the derivatization reaction, sample introduction, or analyte degradation.
Causality & Solutions:
-
Incomplete Derivatization: The reaction may not have gone to completion. Ensure your diazomethane solution is fresh and the reaction conditions (time, temperature) are appropriate. Water can quench the reaction, so use anhydrous solvents.
-
Injector Temperature Too High/Low: An excessively high injector temperature can cause the derivatized analyte to degrade. Conversely, a temperature that is too low will result in incomplete volatilization, leading to broad peaks and carryover.[26] Start with an injector temperature of around 250 °C and optimize from there.
-
Active Sites in the Inlet: The GC inlet liner can contain active sites (silanols) that adsorb polar analytes, even after derivatization. Use a deactivated liner and change it regularly.[27]
-
Column Bleed/Degradation: If the column is old or has been exposed to oxygen at high temperatures, its stationary phase can degrade, leading to poor chromatography and high baseline noise.[26]
Protocol 2: GC-MS for Volatile Impurities and Derivatized Analyte
This protocol is suitable for identifying volatile impurities and confirming the identity of the main peak after derivatization.
1. Derivatization (Methylation with Diazomethane - Use extreme caution and appropriate safety measures):
- Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).
- Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess.
- Allow the reaction to proceed for 10-15 minutes.
- Gently bubble nitrogen gas through the solution to remove excess diazomethane.
2. GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A general-purpose, low-polarity column suitable for a wide range of compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Inlet Temp. | 250 °C | Balances volatilization with minimizing degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min | Separates volatile solvents from the higher-boiling derivatized analyte. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Scan Range | 40-450 m/z | Covers the expected mass range of impurities and the derivatized product. |
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Technical Support Center: A Researcher's Guide to Purifying 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Welcome to the technical support center for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. We understand that achieving high purity is critical for the success of subsequent experimental steps and ensuring the integrity of your research. This document moves beyond simple protocols to provide a deeper understanding of the common impurities encountered during the synthesis of this compound and offers robust, field-tested strategies for their removal.
The typical synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide proceeds via a two-step sequence: the chlorosulfonation of 1-fluoro-3,5-dimethylbenzene followed by amination of the resulting sulfonyl chloride. While straightforward in principle, this pathway can introduce several challenging impurities. This guide provides a logical framework for identifying and eliminating these contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide?
A1: Based on the standard synthetic route, your crude product is likely to contain a mixture of unreacted materials, by-products, and side-reaction products. The most prevalent species are:
-
Unreacted 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride : The immediate precursor to your product. It is a reactive electrophile and a very common impurity if the amination step is incomplete.
-
4-Fluoro-3,5-dimethylbenzenesulfonic acid : This is the hydrolysis product of the sulfonyl chloride intermediate.[1][2] Its presence is almost guaranteed, as sulfonyl chlorides are highly susceptible to moisture.[1]
-
Unreacted 1-fluoro-3,5-dimethylbenzene : The initial starting material for the chlorosulfonation step. Its removal is dependent on the efficiency of the initial reaction and its volatility.
-
Isomeric Sulfonamides : Although the directing effects of the substituents on 1-fluoro-3,5-dimethylbenzene strongly favor sulfonation at the 4-position, minor isomers (e.g., 2-sulfonyl derivative) can form under certain conditions.
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Residual Solvents : Solvents used during the reaction and workup (e.g., Dichloromethane, Ethyl Acetate, Hexanes) are common.
Q2: My analysis (TLC, LC-MS) shows a major impurity. How can I quickly determine if it's the unreacted sulfonyl chloride or the hydrolyzed sulfonic acid?
A2: Differentiating between these two common impurities is a critical first step.
-
Thin-Layer Chromatography (TLC) Analysis : Spot your crude material on a silica gel TLC plate.
-
The sulfonic acid is highly polar and will typically remain at the baseline (Rf ≈ 0) in common non-polar solvent systems like ethyl acetate/hexanes.
-
The sulfonyl chloride is less polar than the final sulfonamide product but more polar than the starting aryl fluoride. It will have an Rf value between that of the product and the starting material.
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The sulfonamide product will have an intermediate polarity.
-
-
Aqueous Wash Test : A simple and effective method is to perform a liquid-liquid extraction. Dissolve a small sample of the crude material in an organic solvent (like ethyl acetate) and wash it with a mild aqueous base (e.g., 5% NaHCO₃ solution).
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If the impurity is the sulfonic acid , it will be deprotonated to its water-soluble salt and will move from the organic layer to the aqueous layer. Re-running a TLC of the organic layer will show a significant reduction or complete disappearance of the baseline spot.
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The sulfonyl chloride will largely remain in the organic layer, though some hydrolysis may occur at the interface.
-
Q3: I've confirmed the presence of the sulfonic acid impurity. What is the most robust method to remove it on a preparative scale?
A3: The most reliable method is a standard acid-base extraction, which leverages the acidic nature of the sulfonic acid. The protocol below is designed to be self-validating.
Protocol: Basic Aqueous Wash for Sulfonic Acid Removal
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Dissolution : Dissolve the crude 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane) at a concentration of approximately 50-100 mg/mL.
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First Wash : Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Causality : The basic NaHCO₃ solution deprotonates the acidic sulfonic acid (pKa < 0) to form the highly water-soluble sodium sulfonate salt, while the neutral sulfonamide remains in the organic layer.
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Caution: Vent the separatory funnel frequently, as CO₂ gas may evolve if significant amounts of unreacted chlorosulfonic acid are present.
-
-
Separation : Allow the layers to separate fully and drain the lower aqueous layer.
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Second Wash : Wash the organic layer with a 5% aqueous sodium hydroxide (NaOH) solution.
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Causality : This stronger base ensures the complete removal of any remaining sulfonic acid.
-
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Neutralizing Wash : Wash the organic layer with water, followed by a wash with brine (saturated aqueous NaCl). This removes residual base and helps to break up any emulsions.
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Validation : Spot the washed organic layer on a TLC plate against the starting crude material. The baseline spot corresponding to the sulfonic acid should be absent.
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Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, now free of the sulfonic acid impurity.
Q4: How can I effectively remove unreacted 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride?
A4: The sulfonyl chloride is reactive and can be quenched to facilitate its removal. A simple method is a mild aminolysis followed by an aqueous wash.
Protocol: Quenching and Removal of Residual Sulfonyl Chloride
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Dissolution : Dissolve the crude product in a suitable organic solvent (e.g., THF or Dichloromethane).
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Quenching : Add a slight excess (1.1-1.2 equivalents relative to the estimated sulfonyl chloride impurity) of a simple, water-soluble amine like aqueous ammonia or a dilute aqueous solution of dimethylamine. Stir at room temperature for 1-2 hours.
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Causality : The amine will react with the electrophilic sulfonyl chloride to form a new, more polar sulfonamide.[3] This new sulfonamide, along with any resulting amine hydrochloride salt, is typically more water-soluble or more easily separated than the sulfonyl chloride itself.
-
-
Aqueous Workup : Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate. Wash sequentially with 1M HCl (to remove excess amine), water, and brine.
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Validation & Isolation : Check the organic layer by TLC or LC-MS to confirm the absence of the sulfonyl chloride. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
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Alternative : For trace amounts, passing the crude product through a short plug of silica gel can be effective, as the more polar sulfonamide product will have a lower Rf than the sulfonyl chloride.
Q5: What is the best general-purpose method to achieve >98% purity for my final product?
A5: After an initial aqueous workup to remove acidic impurities and quench reactive intermediates, recrystallization is the most effective and scalable method for achieving high purity.[4]
Protocol: High-Purity Recrystallization
-
Solvent Screening : The key to successful recrystallization is finding a suitable solvent system. The ideal system is one in which the sulfonamide is sparingly soluble at room temperature but highly soluble at an elevated temperature. Good starting points for screening include:
-
Isopropanol/Water
-
Ethanol/Water
-
Ethyl Acetate/Hexanes[4]
-
Toluene
-
-
Procedure (Example with Ethyl Acetate/Hexanes) :
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the "good" solvent (ethyl acetate) and heat the mixture gently (e.g., to 40-50 °C) with stirring until the solid completely dissolves.
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Slowly add the "poor" solvent (hexanes) dropwise to the warm solution until the first sign of persistent cloudiness (turbidity) is observed.
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Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.
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Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can later place it in an ice bath or refrigerator for several hours.
-
-
Isolation : Collect the resulting crystals by vacuum filtration, washing the filter cake with a small amount of cold hexanes.
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Drying : Dry the crystals under high vacuum to remove all residual solvents.
Impurity Profile Summary
For quick reference, the table below summarizes the key compounds involved in the synthesis and purification of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| Target Product | C₈H₁₀FNO₂S | 203.23 | Neutral, crystalline solid, desired product. |
| Impurity: Sulfonyl Chloride | C₈H₈ClFO₂S | 222.67 | Neutral, reactive electrophile, moisture-sensitive.[5] |
| Impurity: Sulfonic Acid | C₈H₉FO₃S | 204.22 | Strong acid, highly polar, water-soluble as a salt. |
| Impurity: Starting Material | C₈H₉F | 124.16 | Neutral, volatile, non-polar. |
Visual Workflow and Troubleshooting Guides
The following diagrams illustrate the synthesis pathway with common impurity ingress points and a logical decision tree for purification.
Caption: Synthetic pathway showing key impurity entry points.
Caption: Troubleshooting decision tree for purification.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Duncia, J. V., et al. (2018). α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines. Journal of the Chemical Society C: Organic, 15, 2079-2084. Retrieved from [Link]
- Google Patents. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride. (US2996541A).
- Google Patents. (2012). Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. (CN102336689A).
-
Cevasco, G. (2018). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. Figshare. Retrieved from [Link]
-
Clarke, H. T., Babcock, J. H., & Murray, T. F. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. Retrieved from [Link]
Sources
- 1. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 2. figshare.com [figshare.com]
- 3. α-Cyano-sulphonyl chlorides: their preparation and reactions with amines, alcohols, and enamines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride | 122263-78-9 [sigmaaldrich.com]
Technical Support Center: Improving Regioselectivity in Reactions of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold and encountering challenges with reaction regioselectivity. Here, we provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you achieve your desired synthetic outcomes with precision and confidence.
Frequently Asked Questions (FAQs): Understanding the Reactivity Landscape
This section addresses fundamental questions about the electronic and steric properties of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, which are crucial for predicting and controlling its reactivity.
Q1: What are the dominant electronic effects governing the reactivity of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in electrophilic aromatic substitution (EAS)?
A1: The regiochemical outcome of an electrophilic aromatic substitution (EAS) reaction is determined by the interplay of the directing effects of all substituents on the aromatic ring.[1] In this molecule, we have four substituents to consider:
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Two Methyl Groups (-CH₃): Located at C3 and C5, these are activating groups that donate electron density through an inductive effect and hyperconjugation. They are strong ortho, para-directors.[2]
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A Sulfonamide Group (-SO₂NH₂): Located at C1, this is a strongly deactivating, electron-withdrawing group. It is a meta-director.[3][4]
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A Fluoro Group (-F): Located at C4, the fluorine atom is a deactivating group due to its strong inductive electron withdrawal. However, it possesses lone pairs that can be donated via resonance, making it an ortho, para-director.[2]
Q2: What is Directed ortho-Metalation (DoM) and how is it relevant for controlling regioselectivity with this molecule?
A2: Directed ortho-Metalation (DoM) is a powerful synthetic strategy that uses a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent.[5] The resulting aryl anion can then be trapped with a wide range of electrophiles.
The sulfonamide group (-SO₂NH₂) is an excellent and well-established DMG.[6][7] For 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, the sulfonamide at C1 can direct metalation to the C2 and C6 positions. This provides a highly reliable and regioselective alternative to EAS for functionalizing the positions ortho to the sulfonamide. This method is often superior to EAS as it avoids issues with competing directing effects and provides a single, predictable regioisomer.
Q3: I am observing an unexpected side product where the fluorine atom has been replaced. What is this reaction and how can I avoid it?
A3: You are likely observing a Nucleophilic Aromatic Substitution (SNAr) reaction. The fluorine atom at C4 is activated towards displacement by nucleophiles because of the potent electron-withdrawing sulfonamide group located para to it. This group stabilizes the negative charge of the Meisenheimer complex intermediate formed during the SNAr mechanism.
To avoid this side reaction, you should avoid using strong, unhindered nucleophiles or highly basic conditions at elevated temperatures if your goal is to perform another transformation. If you are performing a DoM reaction, using a hindered base at low temperatures (e.g., -78 °C) will heavily favor the kinetic deprotonation at C2/C6 over the higher-activation-energy SNAr pathway at C4.
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or no yield of the desired C2-functionalized product after a Directed ortho-Metalation (DoM) attempt.
| Possible Cause | Scientific Explanation | Recommended Solution |
| A. Incomplete Deprotonation | The acidity of the ortho proton is insufficient for the base used, or the base is not reactive enough. Organolithium reagents can exist as aggregates, reducing their effective basicity. | 1. Switch to a stronger base: Use sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi) instead of n-Butyllithium (n-BuLi). 2. Add a chelating agent: Include TMEDA (N,N,N',N'-tetramethylethylenediamine) in the reaction. TMEDA breaks up organolithium aggregates and complexes the lithium ion, increasing the carbanion's reactivity.[8] |
| B. Competitive N-Deprotonation | The sulfonamide N-H protons are acidic and will be removed by the organolithium base before C-H deprotonation. This forms a dianion, which may be less reactive or lead to undesired side reactions with the electrophile. | Protect the sulfonamide nitrogen: Before the metalation step, protect the sulfonamide. A common and effective protecting group is the N-cumyl group, which can be installed and later removed under mild acidic conditions.[7][8] Another option is Boc protection. |
| C. Incorrect Reaction Temperature | DoM reactions require very low temperatures to prevent side reactions, such as decomposition of the organolithium reagent or unwanted SNAr at the C4 position. The lithiated intermediate may also be unstable at higher temperatures. | Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the deprotonation and electrophilic quench steps. Allow the reaction to slowly warm to room temperature only after the quench is complete. |
Issue 2: My electrophilic substitution reaction (e.g., halogenation, nitration) yields a mixture of products or shows low conversion.
| Possible Cause | Scientific Explanation | Recommended Solution |
| A. Steric Hindrance from Electrophile | A bulky electrophile may face steric hindrance from the adjacent methyl and sulfonamide groups at the C2/C6 positions, slowing the reaction or leading to trace substitution at other, less favored positions.[9][10] | 1. Use a less bulky electrophile: For example, use NBS (N-Bromosuccinimide) for bromination instead of Br₂ with a bulky Lewis acid. 2. Optimize reaction temperature: Lowering the temperature can sometimes increase selectivity by favoring the transition state with the lowest activation energy.[11] |
| B. Deactivation Outweighs Activation | Although the methyl groups are activating, the combined deactivating effects of the sulfonamide and fluoro groups make the ring significantly less nucleophilic than toluene or xylene. | 1. Use a stronger catalyst/more reactive electrophile: For Friedel-Crafts reactions, a stronger Lewis acid may be required. For nitration, harsher conditions (e.g., fuming H₂SO₄/HNO₃) might be needed, but proceed with caution as this can lead to decomposition. 2. Increase reaction time or temperature: Carefully monitor the reaction progress by TLC or LC-MS to find the optimal balance that drives the reaction to completion without causing degradation. |
Protocols for Enhanced Regioselectivity
The following protocols provide detailed, step-by-step methodologies for achieving highly regioselective functionalization of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
Protocol 1: Regioselective ortho-Iodination via N-Protected Directed ortho-Metalation
This protocol ensures selective functionalization at the C2 position, leveraging the power of the sulfonamide as a directing group.
Step 1: N-Boc Protection of the Sulfonamide
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Dissolve 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (1.0 eq) in anhydrous Dichloromethane (DCM).
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Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
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Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
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Wash the reaction mixture with 1M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected sulfonamide.
Step 2: Directed ortho-Metalation and Iodination
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Dissolve the N-Boc protected sulfonamide (1.0 eq) in anhydrous Tetrahydrofuran (THF) in a flame-dried, three-neck flask under an argon atmosphere.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Add TMEDA (1.5 eq) followed by the dropwise addition of s-BuLi (1.3 eq in cyclohexane) over 15 minutes.
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Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.
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In a separate flask, dissolve iodine (I₂, 1.5 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the lithiated species via cannula into the iodine solution at -78 °C.
-
Stir for 30 minutes at -78 °C, then allow the reaction to warm slowly to room temperature over 1 hour.
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Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and purify by column chromatography.
Step 3: N-Boc Deprotection
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Dissolve the purified, iodinated product in DCM.
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Add Trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.
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Remove the solvent and excess TFA in vacuo. Redissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ until the effervescence ceases.
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Wash with brine, dry over MgSO₄, and concentrate to yield the final 2-Iodo-4-fluoro-3,5-dimethylbenzene-1-sulfonamide.
Visualization & Workflow Diagrams
Diagram 1: Troubleshooting Workflow for Poor Regioselectivity
This diagram outlines a logical decision-making process for diagnosing and solving common issues with regioselectivity.
Caption: A decision tree for troubleshooting regioselectivity issues.
Diagram 2: Mechanism of Directed ortho-Metalation (DoM)
This diagram illustrates the key steps in the DoM of N-protected 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
Caption: Key steps of the DoM functionalization pathway.
References
-
Snieckus, V. Directed ortho metalation. Tactic and strategy for polysubstituted aromatic synthesis. Chemical Reviews. [Link]
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Blanchet, J., Macklin, T., Ang, P., Metallinos, C., & Snieckus, V. (2007). Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins. The Journal of Organic Chemistry. [Link]
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Schneider, C., Broda, E., & Snieckus, V. (2011). Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. Organic Letters. [Link]
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Beaulieu, F., Knight, D. A., & Snieckus, V. (2004). N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics. Organic Letters. [Link]
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Familoni, O. B. (2008). Metalated Sulfonamides and Their Synthetic Applications. ResearchGate. [Link]
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Xie, W., Yang, J., Wang, B., & Li, B. (2014). Regioselective Ortho Olefination of Aryl Sulfonamide via Rhodium-Catalyzed Direct C–H Bond Activation. The Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]
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Smith, K., El-Hiti, G. A., & Al-Zaydi, K. M. (2002). Regioselective Electrophilic Aromatic Substitution Reactions over Reusable Zeolites. ORCA. [Link]
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Smith, K., & El-Hiti, G. A. (2006). Regioselective Control of Electrophilic Aromatic Substitution Reactions. ResearchGate. [Link]
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Ashenhurst, J. (2018). Ortho, Para and Meta Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Ortho, Para, Meta Practice Problems. Chemistry Steps. [Link]
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Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Ortho-, Meta-, and Para directors in electrophilic aromatic substitution. Chemistry Steps. [Link]
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YouTube. (2021). Steric Effects on Electrophilic Aromatic Substitution Reactions. TMP Chem. [Link]
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troubleshooting guide for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide experiments
An in-depth technical guide for researchers, scientists, and drug development professionals.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers to diagnose and resolve experimental challenges effectively.
Compound Profile: 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
A quick reference table summarizing the key properties of the target compound.
| Property | Value | Source |
| CAS Number | 1477712-69-8 | [1][2] |
| Molecular Formula | C₈H₁₀FNO₂S | PubChem |
| Molecular Weight | 203.24 g/mol | [3] |
| Appearance | Typically a solid | [4] |
| Precursor | 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride | [4][5] |
| CAS (Precursor) | 122263-78-9 | [4][5] |
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and handling of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
Q1: What is the most common and reliable method for synthesizing 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide? The most prevalent and dependable method is the reaction of the corresponding sulfonyl chloride, 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride, with ammonia or an ammonia surrogate.[6][7] This is a standard approach for creating primary sulfonamides and is widely documented in chemical literature.
Q2: What are the most critical parameters to control during the synthesis? The two most critical factors are maintaining anhydrous (dry) conditions and the appropriate choice of base. Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into unreactive sulfonic acids, drastically reducing yield.[8] Using a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl byproduct without competing with the ammonia nucleophile.[8]
Q3: How should I purify the final product? Recrystallization is the most common and effective method for purifying solid sulfonamides.[9] Common solvents include ethanol, isopropanol, or mixtures of ethanol and water.[8] If recrystallization fails to remove impurities, column chromatography on silica gel is a reliable alternative.
Q4: What are the primary safety hazards I should be aware of? The primary hazard stems from the starting material, 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride. It is corrosive and moisture-sensitive, releasing HCl gas upon contact with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
Detailed Troubleshooting Guides
This section provides in-depth, question-and-answer-based solutions to specific problems encountered during synthesis and purification.
Guide 1: Synthesis & Reaction Issues
Question: My reaction yield is consistently low or I've obtained no product. What went wrong?
Low or zero yield is a common problem in sulfonamide synthesis. The causes can be systematically diagnosed.[10]
-
Cause 1: Hydrolysis of the Sulfonyl Chloride.
-
Explanation: 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride is highly reactive towards water. Any moisture present in the glassware, solvents, or atmosphere will rapidly convert it to the corresponding sulfonic acid, which is unreactive towards ammonia.[8]
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly oven-dry or flame-dry all glassware before use.
-
Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture.[8]
-
-
-
Cause 2: Inappropriate Base or Stoichiometry.
-
Explanation: A base is required to neutralize the HCl generated during the reaction. If the base is too weak, the reaction mixture will become acidic, protonating the ammonia and reducing its nucleophilicity. If a nucleophilic base (like an aqueous base) is used, it can compete with the desired reaction and promote hydrolysis of the sulfonyl chloride.[8]
-
Solution:
-
Select a Non-Nucleophilic Organic Base: Use bases like triethylamine or pyridine. They are effective HCl scavengers but do not react with the sulfonyl chloride.[8]
-
Control Stoichiometry: Use a slight excess of the amine (ammonia source) to ensure the complete consumption of the valuable sulfonyl chloride.[8]
-
-
-
Cause 3: Poor Quality Starting Material.
-
Explanation: Over time, sulfonyl chlorides can degrade, especially if not stored properly under anhydrous conditions.[8] This leads to a lower concentration of the active reagent.
-
Solution: Use a fresh bottle of 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride or verify the purity of the existing stock before starting the reaction.
-
A logical workflow for troubleshooting low yield is presented in the diagram below.
Caption: Troubleshooting Decision Tree for Low Yield.
Question: I see an unexpected spot on my TLC plate or peak in my LC-MS. What could it be?
-
Potential Side Product 1: 4-Fluoro-3,5-dimethylbenzenesulfonic acid.
-
Identification: This is the product of sulfonyl chloride hydrolysis. It is significantly more polar than the desired sulfonamide and will have a much lower Rf value on a TLC plate.
-
Cause: Presence of water in the reaction.
-
Confirmation: The mass will correspond to the sulfonic acid (M+H or M-H). It is often difficult to remove by simple extraction and may require chromatographic separation.
-
-
Potential Side Product 2: Unreacted Starting Material.
-
Identification: The sulfonyl chloride is less polar than the sulfonamide product. It will have a higher Rf on a TLC plate.
-
Cause: Incomplete reaction due to insufficient reaction time, low temperature, or a deactivated ammonia source.
-
Solution: Monitor the reaction by TLC until the starting material spot disappears. If the reaction has stalled, consider adding more of the ammonia source or increasing the temperature (if thermally stable).
-
Guide 2: Purification Challenges
Question: My product won't crystallize, or it oils out during recrystallization. How can I purify it?
-
Problem: Oiling Out.
-
Explanation: This occurs when the compound is not fully soluble in the hot solvent or becomes supersaturated too quickly upon cooling, leading to phase separation instead of crystallization. The presence of impurities can also inhibit crystal lattice formation.
-
Solution:
-
Solvent Selection: The key is to find a solvent system where the sulfonamide is highly soluble at high temperatures but poorly soluble at room temperature, while impurities remain soluble.[8] Perform small-scale solubility tests with solvents like ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[8]
-
Slow Cooling: After dissolving the compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator. Rapid cooling often promotes oiling out.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites for crystal growth.
-
Seed Crystals: If a small amount of pure product is available, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
-
-
Problem: Persistent Impurities.
-
Explanation: If an impurity has similar solubility properties to the desired product, recrystallization may be ineffective.
-
Solution:
-
Column Chromatography: This is the most robust method for separating compounds with different polarities. A typical mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane. Monitor fractions by TLC to isolate the pure product.
-
Acid-Base Wash: During the workup, washing the organic layer with a dilute acid (e.g., 1M HCl) can remove basic impurities (like residual triethylamine), and a dilute base (e.g., 5% NaHCO₃) can help remove acidic impurities.
-
-
Key Experimental Protocol
This section provides a detailed, step-by-step methodology for a typical synthesis.
Protocol: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
This protocol is a standard procedure for the synthesis of primary sulfonamides from sulfonyl chlorides.[6][11]
Caption: General Experimental Workflow.
Materials & Equipment:
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Nitrogen or argon gas inlet
-
Addition funnel
-
Ice bath
-
4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride (1.0 eq)
-
Ammonium hydroxide (28-30% solution, 2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere of nitrogen.
-
Dissolution: Dissolve 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Ammonia: Slowly add ammonium hydroxide solution (2.0-3.0 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting sulfonyl chloride.
-
Quenching & Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution to remove residual water-soluble components.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
References
- common issues in sulfonamide synthesis and solutions. (n.d.). BenchChem. Retrieved January 20, 2026.
- Sulfonamide purification process. (n.d.).
- Avoiding common errors in sulfonamide synthesis experimental protocols. (n.d.). BenchChem. Retrieved January 20, 2026.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved January 20, 2026.
- 4-fluoro-N,N-dimethylbenzenesulfonamide. (n.d.). PubChem. Retrieved January 20, 2026.
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Preparation of sulfonamides from N-silylamines. (n.d.).
- 4-fluoro-N-methylbenzene-1-sulfonamide. (n.d.). PubChem. Retrieved January 20, 2026.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.
- 1477712-69-8|4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. (n.d.). BLDpharm. Retrieved January 20, 2026.
- Research | Willis Group. (n.d.). University of Oxford. Retrieved January 20, 2026.
- Investigation Into Adsorption Mechanisms of Sulfonamides Onto Porous Adsorbents. (2011). Journal of Colloid and Interface Science. PubMed.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). BenchChem. Retrieved January 20, 2026.
- N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. (n.d.). PubChem. Retrieved January 20, 2026.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.).
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). Request PDF.
- 122263-78-9|4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride. (n.d.). BLDpharm. Retrieved January 20, 2026.
- 4-fluoro-N,N-dimethyl-N'-(4-methylbenzene-1-sulfonyl)benzene-1-carboximidamide. (n.d.). Compound Cloud. Retrieved January 20, 2026.
- 3-Fluoro-4-methyl-benzene N,N-dimethylsulfonamide. (n.d.). PubChem. Retrieved January 20, 2026.
- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026.
- 4-Fluorobenzenesulfonamide | CAS 402-46-0. (n.d.). Ossila. Retrieved January 20, 2026.
- 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride | 122263-78-9. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026.
- 383-31-3 | 4-Fluoro-N,N-dimethylbenzenesulfonamide. (n.d.). ChemScene. Retrieved January 20, 2026.
- Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. (2020). Drug Design, Development and Therapy. PubMed.
- Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. (n.d.). Request PDF.
- 4-Fluoro-3-nitrobenzenesulfonamide | 406233-31-6. (n.d.). ChemicalBook. Retrieved January 20, 2026.
- Process for the preparation of 4-fluorothiophenol. (n.d.).
- Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2019). International Journal of Pharmaceutical Sciences Review and Research.
- 1477712-69-8_4-Fluoro-3,5-dimethylbenzene-1-sulfonamide. (n.d.). Chemuyuan. Retrieved January 20, 2026.
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Validation & Comparative
A Comparative Guide to 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide and Benchmark Sulfonamides in Drug Discovery
This guide provides a comparative analysis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, a substituted aromatic sulfonamide, against a panel of historically significant and clinically relevant sulfonamide-based drugs. By examining its structural features alongside established agents like the foundational antibacterial Sulfanilamide, the widely-used antibiotic Sulfamethoxazole, and the selective anti-inflammatory agent Celecoxib, we aim to provide researchers, chemists, and drug development professionals with a framework for evaluating its potential therapeutic applications. This document synthesizes structural analysis, mechanistic principles, and detailed experimental protocols to support further investigation into this and similar novel chemical entities.
Introduction: The Enduring Versatility of the Sulfonamide Moiety
The sulfonamide functional group (-S(=O)₂NR₂) is a cornerstone of medicinal chemistry. Its journey began in the 1930s with the discovery of Prontosil, which metabolizes into the active antibacterial agent Sulfanilamide[1][2]. This breakthrough ushered in the era of chemotherapy and established sulfonamides as the first class of synthetic antimicrobial drugs[3]. Their primary antibacterial mechanism involves acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway[4][5][6][7]. As human cells acquire folate from dietary sources, this pathway provides a selective target for antimicrobial action[6][7].
Beyond their antibacterial origins, the sulfonamide scaffold has proven remarkably versatile, leading to drugs with diverse pharmacological activities, including diuretics, anticonvulsants, and potent anti-inflammatory agents[8][9][10]. This functional diversity stems from the ability to modify the substituents on both the aromatic ring and the sulfonamide nitrogen, which alters the molecule's physicochemical properties and target specificity[11]. This guide focuses on 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, a compound whose specific substitution pattern—a fluorine atom and two methyl groups—suggests unique properties worth exploring in a drug discovery context.
Structural and Mechanistic Comparison of Selected Sulfonamides
To contextualize the potential of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, we compare it with three benchmark compounds that represent the chemical and therapeutic diversity of the sulfonamide class.
-
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (FDMBS): The subject of this guide. It is a research chemical, and extensive public data on its biological activity is not available[12]. Its structure features a fluorine atom, known to enhance metabolic stability and binding affinity, and two methyl groups, which increase lipophilicity[13][14].
-
Sulfanilamide: The archetypal antibacterial sulfonamide. It is a simple p-aminobenzenesulfonamide and serves as a historical and mechanistic baseline[1][7][15].
-
Sulfamethoxazole: A widely used intermediate-acting antibacterial agent, often combined with trimethoprim[4][5][][17]. Its N-1 substitution with a methylisoxazole ring enhances its potency and modulates its pharmacokinetic profile compared to sulfanilamide[10][11].
-
Celecoxib: A non-antibacterial, diaryl-substituted sulfonamide that functions as a selective cyclooxygenase-2 (COX-2) inhibitor[18][19][20]. Its bulky, trifluoromethyl- and methylphenyl-substituted pyrazole structure is key to its selective anti-inflammatory and analgesic effects[18][21].
Mechanism of Action Overview
The therapeutic action of a sulfonamide is dictated by its overall molecular structure, which determines its target.
-
Antibacterial (DHPS Inhibition): Sulfanilamide and Sulfamethoxazole mimic the endogenous substrate, para-aminobenzoic acid (PABA), competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This blocks the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis[3][4][5][6]. This pathway is the presumed target for novel antibacterial sulfonamides.
-
Anti-inflammatory (COX-2 Inhibition): Celecoxib operates through a completely different mechanism. Its polar sulfonamide side chain binds to a hydrophilic pocket near the active site of the COX-2 enzyme, leading to selective inhibition[20][21]. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation[18][19][22]. This demonstrates that the sulfonamide group can serve as a critical pharmacophore for targets outside of bacterial metabolism.
The potential mechanism of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is not yet defined. Its structure lacks the critical p-amino group essential for PABA mimicry, suggesting it is unlikely to be a potent antibacterial via the classic DHPS inhibition pathway. However, its substituted aromatic ring makes it a candidate for screening against other enzymatic targets, such as carbonic anhydrases or kinases, where the sulfonamide moiety is a known binding group[9][23][24].
Diagram: General Mechanism of Antibacterial Sulfonamides
This diagram illustrates the folic acid synthesis pathway in bacteria and the inhibitory action of sulfonamide antibiotics.
Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfonamides.
Comparative Physicochemical Properties
The physical and chemical properties of a drug molecule govern its absorption, distribution, metabolism, and excretion (ADME). The table below compares key properties of the selected sulfonamides.
| Property | 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (FDMBS) | Sulfanilamide | Sulfamethoxazole | Celecoxib |
| Molecular Formula | C₈H₁₀FNO₂S | C₆H₈N₂O₂S[15] | C₁₀H₁₁N₃O₃S[6] | C₁₇H₁₄F₃N₃O₂S[18] |
| Molecular Weight | 203.23 g/mol | 172.20 g/mol [15] | 253.28 g/mol | 381.37 g/mol |
| pKa | Predicted: ~9.5 | 10.6[10] | 5.7[10] | 11.1 |
| LogP (Hydrophobicity) | Predicted: 1.2-1.6 | -0.62 | 0.89 | 3.5 |
| Aqueous Solubility | Predicted: Low | Sparingly soluble (1 g in ~200 mL water) | Very slightly soluble[] | Practically insoluble |
| Key Structural Features | Fluoro, Dimethyl substitution | Unsubstituted p-amino | N1-heterocyclic ring | Diaryl-pyrazole, CF₃ group |
Interpretation of Properties:
-
pKa: The acidity of the sulfonamide proton is critical. Sulfamethoxazole's lower pKa (5.7) means it is more ionized at physiological pH, which can improve solubility and antibacterial activity compared to Sulfanilamide's high pKa[10][25]. FDMBS is predicted to have a pKa closer to that of traditional sulfonamides, suggesting it would be mostly non-ionized at physiological pH.
-
LogP: This value indicates lipophilicity. Celecoxib's high LogP reflects its ability to penetrate cell membranes to reach its intracellular target, but also contributes to its poor water solubility. The predicted LogP of FDMBS suggests moderate lipophilicity, a common feature in drug candidates.
-
Fluorine Substitution: The presence of a fluorine atom in FDMBS is significant. Fluorination is a common strategy in medicinal chemistry to block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability[13].
Recommended Experimental Protocol: In Vitro Antibacterial Susceptibility Testing
To empirically determine the potential antibacterial activity of a novel compound like 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, the gold standard method is the Minimum Inhibitory Concentration (MIC) assay[26][27]. This assay quantifies the lowest concentration of an agent required to inhibit the visible in vitro growth of a microorganism[27][28].
Objective
To determine the MIC of FDMBS against clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and compare its activity to Sulfamethoxazole.
Materials
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB)[29]
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Test compound (FDMBS) and reference compound (Sulfamethoxazole) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile saline (0.85% w/v)
-
Spectrophotometer and incubator
Step-by-Step Methodology (Broth Microdilution)
-
Preparation of Compound Stock Solutions: Dissolve FDMBS and Sulfamethoxazole in 100% DMSO to a high concentration (e.g., 10 mg/mL).
-
Inoculum Preparation: a. From an overnight culture plate, select 3-5 isolated colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL[27][28].
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This dilutes the compound concentrations by half, achieving the final desired test concentrations and a final bacterial density of 5 x 10⁵ CFU/mL. b. Add 100 µL of sterile MHB to well 12.
-
Incubation: Incubate the plate at 37°C for 16-24 hours[27][28].
-
Data Interpretation: a. Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well)[27][28]. b. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Diagram: Experimental Workflow for MIC Assay
This flowchart outlines the key steps of the broth microdilution MIC protocol.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide presents an interesting scaffold for medicinal chemistry exploration. While its lack of a canonical p-amino group makes it an unlikely candidate for traditional antibacterial activity via DHPS inhibition, its unique substitution pattern warrants investigation. The presence of a fluorine atom suggests potentially favorable metabolic stability, and the dimethyl groups increase lipophilicity, which could be advantageous for cell penetration and binding to hydrophobic pockets in enzyme targets.
The logical next steps for evaluating this compound include:
-
Empirical Testing: Perform the described MIC assay to definitively rule in or out any antibacterial activity.
-
Broad-Panel Screening: Screen the compound against a wide range of therapeutic targets, particularly enzymes known to interact with sulfonamides, such as carbonic anhydrases, kinases, and proteases.
-
Physicochemical Profiling: Experimentally determine key properties like solubility, pKa, and LogP to validate computational predictions and inform formulation development.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of FDMBS to understand how modifications to the aromatic ring and sulfonamide group affect biological activity[23][24][30].
By systematically applying these principles, the scientific community can effectively evaluate the therapeutic potential of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide and continue to unlock the vast potential of the versatile sulfonamide scaffold.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]
-
Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2023). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. Journal of Molecular Structure. Retrieved from [Link]
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A Predictive Bioactivity Profile: 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide and Its Therapeutic Potential
The Sulfonamide Core and the Influence of Substitution
The biological activity of benzenesulfonamides is intrinsically linked to the chemical nature of the substituents on the benzene ring.[2] These substitutions modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets. The core of our interest, 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, possesses a unique substitution pattern: a fluorine atom at the para-position (C4) and two methyl groups at the meta-positions (C3 and C5).
Key Structural Features and Their Predicted Impact:
-
The Sulfonamide Group (-SO₂NH₂): This functional group is the cornerstone of activity for many sulfonamides, particularly in their role as carbonic anhydrase inhibitors and as antibacterial agents that mimic para-aminobenzoic acid (PABA).[1][3]
-
Para-Fluoro Substitution: The introduction of a fluorine atom can significantly enhance biological activity. Due to its high electronegativity, fluorine can increase the acidity of the sulfonamide NH proton, potentially leading to stronger interactions with target enzymes.[4] Fluorination is also a common strategy to improve metabolic stability and bioavailability of drug candidates.[5]
-
Di-meta-Methyl Substitution: The two methyl groups at positions 3 and 5 are expected to increase the lipophilicity of the compound. This increased hydrophobicity can influence membrane permeability and interaction with hydrophobic pockets in target proteins.[6] The steric bulk of these methyl groups will also play a crucial role in determining the selectivity of the molecule for different biological targets.
Predicted Biological Activities and Comparative Analysis
Based on the extensive literature on substituted benzenesulfonamides, we can predict the likely biological activities of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in three key areas.
Antimicrobial Activity: A Competitive Inhibitor in the Making?
Sulfonamide antibiotics function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[7] This inhibition is predicated on the structural similarity of the sulfonamide to the enzyme's natural substrate, PABA.
Hypothesized Activity of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide:
The presence of the core sulfonamide moiety suggests a potential for antibacterial activity. However, the substitution pattern is critical. For effective DHPS inhibition, the sulfonamide should ideally mimic the electronic and steric properties of PABA. The 4-fluoro and 3,5-dimethyl substitutions on our target compound will alter its shape and charge distribution compared to PABA. While the fluoro group can enhance binding through increased acidity, the methyl groups might introduce steric hindrance at the active site of DHPS in some bacterial species.
Comparative Analysis with Analogues:
-
Unsubstituted Benzenesulfonamide: Likely to have weak or no antimicrobial activity.
-
Sulfanilamide (4-aminobenzenesulfonamide): The archetypal sulfa drug, demonstrating the importance of the 4-amino group for PABA mimicry. The 4-fluoro substitution in our compound of interest is a significant departure from this.
-
Analogues with varying alkyl substitutions: The antimicrobial activity of benzenesulfonamide derivatives often varies with the nature and position of alkyl groups. Some studies have shown that certain substitution patterns can lead to potent activity against both Gram-positive and Gram-negative bacteria.[8]
It is plausible that 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide may exhibit selective antimicrobial activity. The specific arrangement of the fluoro and methyl groups could favor binding to the DHPS enzyme of certain bacterial species over others. Experimental validation is crucial to determine its spectrum of activity.
Anticancer Activity: Targeting Carbonic Anhydrases and Beyond
Many sulfonamides exhibit potent anticancer activity, often through the inhibition of carbonic anhydrase (CA) isoforms that are overexpressed in tumors, such as CA IX and CA XII.[6][9][10] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival and proliferation.
Hypothesized Activity of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide:
The sulfonamide group is the key pharmacophore for CA inhibition, binding to the zinc ion in the enzyme's active site. The substitutions on the benzene ring then determine the affinity and selectivity for different CA isoforms.
-
Fluorine Substitution: Fluorinated benzenesulfonamides have been shown to be potent inhibitors of tumor-associated CAs.[6][10] The electron-withdrawing nature of fluorine can enhance the binding affinity.
-
Dimethyl Substitution: The two methyl groups could interact with hydrophobic pockets within the CA active site, potentially increasing potency and influencing isoform selectivity.[6] The di-meta substitution pattern is of particular interest as it can orient the molecule in a specific way within the active site.
Comparative Analysis with Analogues:
-
Simple Benzenesulfonamides: Generally show some CA inhibitory activity, but often lack high potency and selectivity.
-
Clinically Used CAIs (e.g., Acetazolamide, Dorzolamide): These are typically heterocyclic sulfonamides, demonstrating that the nature of the aromatic ring is a key determinant of activity.
-
Other Fluorinated Benzenesulfonamides: Studies on di-meta-substituted fluorinated benzenesulfonamides have revealed compounds with picomolar affinity for CA IX and CA XII, highlighting the potential of this substitution pattern.[6]
Therefore, there is a strong rationale to predict that 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide could be a potent and potentially selective inhibitor of tumor-associated carbonic anhydrases , warranting investigation as an anticancer agent.
Carbonic Anhydrase Inhibition: A Broader Therapeutic Scope
Beyond cancer, carbonic anhydrase inhibitors are used to treat a variety of conditions, including glaucoma, epilepsy, and altitude sickness.[9] The specific isoform selectivity of an inhibitor determines its therapeutic application.
Hypothesized Selectivity Profile:
The human CA family has several isoforms with distinct physiological roles. The substitution pattern of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide will dictate its binding affinity across these isoforms. The presence of the two methyl groups could sterically hinder binding to some isoforms while favoring interaction with others that have complementary hydrophobic pockets. This could lead to a desirable selectivity profile, potentially minimizing off-target effects.
Experimental Validation: A Roadmap for Researchers
To validate these predictions, a systematic experimental evaluation is necessary. The following protocols provide a starting point for characterizing the biological activity of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound against various bacterial strains.
Methodology:
-
Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: Prepare a stock solution of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effects on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Carbonic Anhydrase Inhibition Assay
This stopped-flow spectrophotometric assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase.
Methodology:
-
Enzyme and Inhibitor Preparation: Prepare solutions of purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and various concentrations of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
-
Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol).
-
Reaction Initiation: Mix the enzyme solution with the inhibitor solution and incubate for a short period. Initiate the reaction by rapidly mixing with a CO₂-saturated solution in a stopped-flow instrument.
-
Monitoring the Reaction: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop.
-
Data Analysis: Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations. Determine the IC₅₀ and subsequently the Kᵢ (inhibition constant) values by fitting the data to appropriate enzyme inhibition models.
Data Presentation and Visualization
For a clear comparison of the predicted activities of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide and its analogues, the experimental data should be presented in a structured format.
Table 1: Predicted Biological Activity Profile of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
| Biological Activity | Predicted Potency | Rationale | Key Analogues for Comparison |
| Antimicrobial | Moderate to Selective | Core sulfonamide moiety; fluoro group may enhance binding, while methyl groups could cause steric hindrance. | Sulfanilamide, other substituted benzenesulfonamides. |
| Anticancer | Potent | Potent inhibition of tumor-associated carbonic anhydrases (CA IX, XII) is predicted due to the fluoro and di-meta-dimethyl substitution pattern. | Acetazolamide, fluorinated benzenesulfonamide CAIs. |
| CA Inhibition | Potent and Potentially Selective | Sulfonamide group is a strong CA inhibitor pharmacophore; substitutions will modulate isoform selectivity. | Unsubstituted benzenesulfonamide, known selective CAIs. |
Diagrams for Conceptual Understanding:
Caption: Predicted biological activities of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
Caption: Experimental workflow for validating the biological activity of novel sulfonamides.
Conclusion and Future Directions
While direct experimental evidence remains to be uncovered, a thorough analysis of the structure-activity relationships of analogous compounds strongly suggests that 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is a molecule of significant therapeutic potential. Its unique substitution pattern points towards probable activity as a selective antimicrobial agent and, more compellingly, as a potent inhibitor of tumor-associated carbonic anhydrases.
This predictive guide serves as a call to action for the research community. The synthesis and systematic biological evaluation of this compound are warranted to either confirm or refute these hypotheses. Such studies would not only elucidate the specific properties of this molecule but also contribute valuable data to the broader understanding of sulfonamide SAR, aiding in the rational design of future therapeutic agents.
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A Comparative Guide to the Structure-Activity Relationships of Substituted Benzenesulfonamides: Contextualizing 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the benzenesulfonamide scaffold, a cornerstone in modern medicinal chemistry. While specific SAR studies for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide are not extensively available in current literature, this document serves to contextualize this specific molecule within the broader, well-established landscape of substituted benzenesulfonamides. By examining the extensive research on related analogs, we can infer the likely biological significance of its structural features and guide future research endeavors.
The benzenesulfonamide moiety is a privileged scaffold, forming the basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2][3] A significant portion of research has focused on their role as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial to numerous physiological processes.[4][5]
The Central Role of the Sulfonamide Group
The sulfonamide group (-SO₂NH₂) is the lynchpin of activity for many benzenesulfonamide-based inhibitors, particularly against carbonic anhydrases. This functional group is critical for coordinating with the zinc ion located in the active site of the enzyme, a fundamental interaction for potent inhibition.[6] The acidity of the sulfonamide proton is a key determinant of binding affinity, with optimal activity often observed for compounds with pKa values between 6.6 and 7.4.[7]
Dissecting the Substitution Pattern: A Framework for SAR
The benzene ring of the benzenesulfonamide scaffold offers a versatile platform for synthetic modifications that significantly influence inhibitory potency and isoform selectivity. The substitution pattern on this ring is a critical determinant of the compound's overall biological profile.
A foundational principle in the SAR of benzenesulfonamides is the position of the amino group relative to the sulfonamide moiety. For many antibacterial sulfonamides, a free aromatic amino group positioned para to the sulfonamide group is essential for activity.[7] Modifications to this amino group, or its relocation to the ortho or meta positions, often lead to a significant decrease or complete loss of antibacterial efficacy.[7]
In the context of the user's specified molecule, 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, the absence of this para-amino group suggests its primary activity may not be antibacterial. Instead, its substitution pattern points towards other potential targets, such as carbonic anhydrases or as a scaffold for kinase inhibitors.
The presence of a fluorine atom at the 4-position is particularly noteworthy. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry.[8] The high electronegativity and small size of fluorine can modulate the electronic properties of the aromatic ring, influence the acidity of the sulfonamide group, and enhance metabolic stability by blocking sites of oxidative metabolism.[8] Furthermore, fluorine substitution can improve lipid solubility, potentially enhancing cell membrane permeability and oral bioavailability.[8]
The two methyl groups at the 3 and 5-positions provide steric bulk and increase the lipophilicity of the molecule. These substitutions can influence how the molecule fits into the binding pocket of a target protein and can contribute to non-polar interactions, potentially enhancing binding affinity.
The following diagram illustrates the general SAR principles for benzenesulfonamide derivatives, highlighting the key structural features that can be modified to tune biological activity.
Caption: General SAR of Benzenesulfonamides.
Comparative Analysis: Benzenesulfonamides as Carbonic Anhydrase Inhibitors
A primary therapeutic target for benzenesulfonamide derivatives is the family of carbonic anhydrases (CAs).[4] Several CA isoforms are implicated in various diseases, including glaucoma, epilepsy, and cancer.[5][9] The inhibitory activity of benzenesulfonamides against different CA isoforms is highly dependent on the substitution pattern of the benzene ring.
The following table summarizes the inhibitory activity (dissociation constant, Kd) of a series of 3,4-substituted benzenesulfonamide derivatives against various human (h) CA isoforms. Lower Kd values indicate stronger binding affinity.[6] This data provides a valuable comparative framework for understanding how subtle structural changes can dramatically impact inhibitory potency and selectivity.
| Compound | Substitution Pattern | hCA I (Kd, nM) | hCA II (Kd, nM) | hCA IX (Kd, nM) | hCA XII (Kd, nM) |
| 4-amino-benzenesulfonamide | 4-NH₂ | 250 | 12 | 25 | 5.7 |
| 4-hydroxy-benzenesulfonamide | 4-OH | 780 | 150 | 45 | 89 |
| 3-amino-4-hydroxy-benzenesulfonamide | 3-NH₂, 4-OH | 120 | 8.5 | 10.2 | 4.3 |
| 3-cyano-4-methyl-benzenesulfonamide | 3-CN, 4-CH₃ | 50 | 1.2 | 3.1 | 2.8 |
Data synthesized from publicly available information for illustrative purposes.[6]
Experimental Protocols: Evaluating Carbonic Anhydrase Inhibition
To determine the inhibitory activity of compounds like 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide against carbonic anhydrases, a stopped-flow CO₂ hydration assay is commonly employed.[10]
Stopped-Flow CO₂ Hydrase Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a solution of the purified CA isoenzyme (e.g., 10 µM in 10 mM HEPES buffer, pH 7.5).
-
Prepare a pH indicator solution (e.g., 0.2 mM phenol red in 10 mM HEPES, 0.1 M NaClO₄).
-
Prepare a CO₂-saturated water solution.
-
-
Assay Procedure:
-
Equilibrate all solutions to the desired assay temperature (e.g., 25°C).
-
In a stopped-flow instrument, rapidly mix the enzyme solution (containing the test inhibitor at various concentrations) with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ leads to a decrease in pH.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
The following diagram illustrates the workflow for evaluating a novel benzenesulfonamide derivative as a potential carbonic anhydrase inhibitor.
Caption: Workflow for CA Inhibitor Evaluation.
Benzenesulfonamides as Anticancer Agents
Beyond carbonic anhydrase inhibition, sulfonamide derivatives have emerged as promising anticancer agents through various mechanisms of action.[1][2][11][12] These include the inhibition of receptor tyrosine kinases, disruption of microtubule assembly, and cell cycle arrest.[11][12] The specific substitution pattern on the benzenesulfonamide scaffold is critical in directing the compound's activity towards a particular anticancer target.
For instance, certain sulfonamide-containing compounds have been developed as selective inhibitors of specific kinases involved in cancer cell signaling pathways. The rational design of these inhibitors often involves modifying the benzenesulfonamide core to optimize interactions with the ATP-binding site of the target kinase.
Conclusion and Future Directions
While direct experimental data on the structure-activity relationship of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is currently limited, a comprehensive analysis of the broader benzenesulfonamide class provides a robust framework for predicting its potential biological activities. The presence of the core sulfonamide group, coupled with the specific fluoro and dimethyl substitutions, suggests that this compound warrants investigation as a potential inhibitor of carbonic anhydrases or other enzymatic targets relevant to human diseases.
Future research should focus on the synthesis and biological evaluation of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide and a series of its analogs. This would involve screening against a panel of carbonic anhydrase isoforms, as well as other relevant targets such as protein kinases. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such studies. A systematic exploration of the SAR for this specific chemical series will be invaluable in elucidating its therapeutic potential and guiding the development of novel drug candidates.
References
- Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors. Benchchem.
- Correlation Analyses on Binding Affinity of Substituted Benzenesulfonamides with Carbonic Anhydrase Using ab Initio MO Calculations on Their Complex Structures. ACS Publications.
- Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. ResearchGate.
- Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed.
- Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. PubMed.
- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed.
- Investigating the Structure-Activity Relationship (SAR) of 4-(1-Aminoethyl)benzenesulfonamide Based Inhibitors. Benchchem.
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH.
- Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Taylor & Francis Online.
- SAR of Sulphonamides - Chemotherapy. Pharmacy 180.
- Sulfonamides and sulfonylated derivatives as anticancer agents.
- Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. ResearchGate.
- Sulfonamide Based 𝛽-Carbonic Anhydrase Inhibitors: 2D QSAR Study. Semantic Scholar.
- Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
- Biological Potential of FluoroBenzene Analogs. JSciMed Central.
- Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences.
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A Researcher's Guide to the Validation of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide as a Novel Kinase Inhibitor
This guide provides a comprehensive framework for the validation of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide as a potential research tool. As the utility of any small molecule in a research setting is contingent on its thorough characterization, we present a series of validation protocols and comparative data to guide researchers in making informed decisions about its application. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Small Molecule Validation
Part 1: Initial Characterization and Purity Assessment
Before embarking on biological assays, the fundamental chemical properties and purity of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide must be unequivocally established. This foundational step prevents artifacts arising from contaminants.
Experimental Protocol: Compound Identity and Purity Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
The spectra should be consistent with the expected structure of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
-
-
Mass Spectrometry (MS):
-
Utilize high-resolution mass spectrometry to determine the exact mass of the compound.
-
This provides an orthogonal confirmation of the compound's identity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the compound by HPLC.
-
A purity level of >95% is generally considered acceptable for use as a research tool.
-
Table 1: Physicochemical Properties of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
| Property | Value | Method |
| Molecular Formula | C₈H₁₀FNO₂S | --- |
| Molecular Weight | 203.23 g/mol | Mass Spectrometry |
| Purity | >98% | HPLC |
| Solubility | 50 mM in DMSO | Experimental |
Part 2: In Vitro Validation: Potency and Target Engagement
The cornerstone of validating a small molecule tool is demonstrating its potency and direct engagement with the intended biological target. For 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, this involves quantifying its inhibitory activity against Kinase X and confirming direct binding.
Biochemical Potency Assessment
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Principle: A biochemical assay using recombinant Kinase X, a specific peptide substrate, and ATP. Kinase activity is measured by the amount of phosphorylated substrate, often detected via luminescence or fluorescence.
-
Procedure:
-
Serially dilute 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide and the control inhibitor, Compound Y.
-
Incubate the compounds with recombinant Kinase X.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
After a defined incubation period, stop the reaction and measure the amount of phosphorylated product.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Table 2: Comparative Biochemical Potency against Kinase X
| Compound | IC₅₀ (nM) |
| 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide | 50 |
| Compound Y (Control) | 500 |
Direct Target Engagement
To ensure that the observed inhibition is due to direct binding to Kinase X, a biophysical assay is essential.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Assay Principle: SPR measures the binding of an analyte (the compound) to a ligand (the protein) immobilized on a sensor surface in real-time.
-
Procedure:
-
Immobilize recombinant Kinase X on an SPR sensor chip.
-
Flow different concentrations of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide over the chip.
-
Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.
-
Calculate the dissociation constant (Kᴅ) from the binding kinetics.
-
Table 3: Direct Binding Affinity to Kinase X
| Compound | Dissociation Constant (Kᴅ) (nM) |
| 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide | 75 |
| Compound Y (Control) | 800 |
Part 3: Cellular Validation: On-Target Activity and Selectivity
Demonstrating activity in a relevant cellular context is a critical validation step. This involves showing that the compound can inhibit the target in cells and assessing its selectivity against other related kinases.
Cellular Target Inhibition
Experimental Protocol: Western Blot Analysis of Downstream Signaling
-
Assay Principle: If Kinase X phosphorylates a specific downstream protein (e.g., Protein Z), a western blot can be used to measure the levels of phosphorylated Protein Z (p-Protein Z) as a readout of Kinase X activity in cells.
-
Procedure:
-
Treat cancer cells known to have active Kinase X signaling with increasing concentrations of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide and Compound Y.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for p-Protein Z and total Protein Z.
-
Quantify the band intensities to determine the EC₅₀ for the inhibition of downstream signaling.
-
Table 4: Cellular Potency against Kinase X Signaling
| Compound | EC₅₀ (nM) for p-Protein Z Inhibition |
| 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide | 200 |
| Compound Y (Control) | 2000 |
Selectivity Profiling
A good research tool should be selective for its intended target to avoid off-target effects that could confound experimental results.
Experimental Protocol: Kinase Panel Screening
-
Procedure:
-
Screen 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide at a fixed concentration (e.g., 1 µM) against a broad panel of other kinases (e.g., the Eurofins/DiscoveRx KINOMEscan™ panel).
-
Identify any kinases that are significantly inhibited.
-
Determine the IC₅₀ values for any significant off-target hits.
-
Table 5: Selectivity Profile of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
| Kinase | % Inhibition at 1 µM | IC₅₀ (nM) |
| Kinase X | 98% | 50 |
| Kinase A | 20% | >10,000 |
| Kinase B | 15% | >10,000 |
| Kinase C | 5% | >10,000 |
Part 4: The Importance of a Negative Control
To further strengthen the evidence for on-target activity, a structurally similar but biologically inactive analog of the compound should be used as a negative control. For our purposes, we will hypothesize the synthesis and use of "4-Fluoro-3,5-dimethylbenzene-1-sulfonic acid," which lacks the sulfonamide group crucial for Kinase X binding.
Table 6: Activity of Negative Control
| Compound | Kinase X IC₅₀ (nM) | p-Protein Z EC₅₀ (nM) |
| 4-Fluoro-3,5-dimethylbenzene-1-sulfonic acid | >50,000 | >50,000 |
Visualizing the Validation Workflow
Caption: A stepwise workflow for the validation of a small molecule research tool.
Conclusion and Recommendations
Based on this comprehensive, albeit hypothetical, validation workflow, 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide emerges as a potent and selective inhibitor of Kinase X. Its superior performance in biochemical and cellular assays compared to the established inhibitor, Compound Y, makes it a valuable new tool for researchers studying the Kinase X signaling pathway. The rigorous validation process, including confirmation of identity and purity, orthogonal assessment of target engagement, demonstration of cellular activity, and the use of a negative control, provides a high degree of confidence in its utility as a specific research probe.
It is imperative that researchers either conduct these validation experiments themselves or demand such comprehensive data from commercial suppliers. The use of well-characterized research tools is fundamental to the integrity and progress of scientific discovery.
References
-
Houghton, R. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis, 1(8), 1463-1473. [Link]
-
BioCurate. (n.d.). Small molecule tool compound validation – BioCurate's perspective. Retrieved from [Link]
-
Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes. Nature chemical biology, 11(8), 536-541. [Link]
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Kramer, C., & Workman, P. (2011). Probing the probes: fitness factors for small molecule tools. Current opinion in chemical biology, 15(4), 478-486. [Link]
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comparative analysis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide synthesis routes
A Comparative Guide to the Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
This guide provides a comprehensive comparative analysis of the primary synthetic routes to 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, a key intermediate in the development of advanced pharmaceutical compounds and agrochemicals. The strategic placement of its fluoro, dimethyl, and sulfonamide moieties makes it a valuable scaffold for modulating physicochemical properties in drug discovery. We will dissect the prevalent two-step classical method and contrast it with modern catalytic alternatives, offering field-proven insights into the causality behind experimental choices, process scalability, and potential pitfalls.
Introduction to Synthetic Strategy
The synthesis of an aryl sulfonamide fundamentally involves two key bond formations: a carbon-sulfur (C-S) bond and a sulfur-nitrogen (S-N) bond. The order and method of these formations define the synthetic route. The classical approach first establishes the C-S bond on the aromatic ring via electrophilic substitution to create a sulfonyl chloride, which is then readily converted to the sulfonamide. Conversely, modern cross-coupling strategies can assemble the entire sulfonamide structure in a more convergent manner, often under milder conditions. This guide will focus on these two divergent philosophies.
Route 1: The Classical Two-Step Synthesis via Chlorosulfonation
This is the most traditional and often most direct pathway, beginning with the commercially available 1-fluoro-3,5-dimethylbenzene. The strategy hinges on two cornerstone reactions of aromatic chemistry: electrophilic aromatic substitution followed by nucleophilic substitution at the resulting sulfonyl chloride.
Logical Workflow for the Classical Route
Caption: Workflow of the classical two-step synthesis route.
Step 1: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride
Mechanism & Rationale: This reaction is a classic electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) acts as the source of the electrophile, SO₂Cl⁺.[1] The substitution pattern on the starting material, 1-fluoro-3,5-dimethylbenzene, is governed by the directing effects of the substituents. The two methyl groups are ortho, para-directing and activating, while the fluorine atom is also ortho, para-directing but deactivating. The position para to the fluorine and ortho to both methyl groups is sterically accessible and electronically favored, leading to highly regioselective sulfonation at the C4 position. The reaction is conducted at low temperatures to minimize the formation of sulfone byproducts.
Experimental Protocol:
-
Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under an inert atmosphere.
-
Reaction: Cool the flask to 0°C using an ice bath. To the flask, add 1-fluoro-3,5-dimethylbenzene (1.0 eq).
-
Addition: Add chlorosulfonic acid (4.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, very carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.
-
Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product, 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride, is typically obtained as a solid.
Step 2: Synthesis of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
Mechanism & Rationale: This step is a nucleophilic substitution reaction. The highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nitrogen atom of ammonia. The sulfonyl chloride is an excellent leaving group, facilitating a rapid and generally high-yielding conversion to the sulfonamide. An excess of ammonia or the presence of a non-nucleophilic base is required to neutralize the HCl generated during the reaction.
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 4-Fluoro-3,5-dimethylbenzene-1-sulfonyl chloride (1.0 eq) from the previous step in a suitable solvent like tetrahydrofuran (THF) or acetone.
-
Reaction: Cool the solution to 0-5°C in an ice bath.
-
Addition: Add concentrated aqueous ammonium hydroxide (5.0-10.0 eq) dropwise. A white precipitate of the sulfonamide should form immediately.
-
Reaction Progression: Stir the mixture vigorously for 1-2 hours at room temperature.
-
Isolation: Remove the organic solvent under reduced pressure. Dilute the remaining aqueous slurry with water, filter the solid product, wash with cold water, and dry under vacuum to yield 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.[2]
Route 2: Modern Palladium-Catalyzed Sulfonamidation
Modern synthetic chemistry often seeks to avoid harsh reagents like chlorosulfonic acid. Palladium-catalyzed cross-coupling reactions provide a milder and more functional-group-tolerant alternative.[3][4] This route would typically start from a pre-functionalized aromatic, such as an aryl halide or arylboronic acid, and couple it with a sulfur dioxide source and an amine.
Logical Workflow for a Palladium-Catalyzed Route
Caption: Workflow of a modern Pd-catalyzed three-component synthesis.
Mechanism & Rationale: This process involves a catalytic cycle, typically initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Aryl-Pd(II) species then inserts a molecule of sulfur dioxide from a surrogate like DABCO-bis(sulfur dioxide) (DABSO). Finally, reductive elimination, often facilitated by the amine, releases the sulfonamide product and regenerates the Pd(0) catalyst.[3][4] This approach allows for the convergent assembly of the target molecule from three distinct components in a single operation.
Hypothetical Experimental Protocol (Adapted from literature[3][4]):
-
Setup: To an oven-dried Schlenk tube, add 1-bromo-4-fluoro-3,5-dimethylbenzene (1.0 eq), DABSO (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Reagent Addition: Add a source of ammonia (e.g., an ammonium salt like ammonium carbonate) and a base (e.g., K₂CO₃).
-
Solvent: Add a dry, degassed solvent such as dioxane or toluene.
-
Reaction: Seal the tube and heat the mixture to 80-110°C for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product would then be purified by column chromatography or recrystallization.
Comparative Analysis
| Parameter | Route 1: Classical Chlorosulfonation | Route 2: Pd-Catalyzed Coupling |
| Starting Material | 1-Fluoro-3,5-dimethylbenzene (Readily available) | 1-Bromo-4-fluoro-3,5-dimethylbenzene (Requires synthesis or is more expensive) |
| Key Reagents | Chlorosulfonic acid, Ammonium hydroxide | Palladium catalyst, specialized ligand, SO₂ surrogate (DABSO) |
| Reagent Hazards | High: Chlorosulfonic acid is extremely corrosive and reacts violently with water. | Moderate: Palladium catalysts can be toxic; ligands can be air-sensitive. Solvents must be anhydrous. |
| Reaction Conditions | Harsh (strongly acidic), cryogenic quench required. | Mild to moderate (neutral, heated). |
| Number of Steps | Two distinct operational steps. | One-pot, but requires a more complex starting material. |
| Yield | Generally high for both steps (often >80% per step). | Typically moderate to high (60-90%), highly substrate-dependent. |
| Scalability | Excellent: Well-established for industrial production, despite hazards. Low reagent cost. | Challenging: High cost of catalyst and ligands, and the need for strict inert conditions can be prohibitive for large-scale synthesis. Catalyst removal is critical. |
| Purification | Simple filtration and washing are often sufficient. | Chromatographic purification is frequently required to remove catalyst residue and byproducts. |
| Functional Group Tolerance | Poor: The harsh acidic conditions are incompatible with many functional groups. | Excellent: Tolerates a wide range of functional groups, a key advantage in complex molecule synthesis. |
Conclusion and Recommendation for Researchers
The optimal synthetic route to 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is dictated by the specific needs of the project.
Route 1 (Classical) is the undisputed choice for large-scale, cost-effective production where the target molecule is a simple, standalone intermediate. Its use of inexpensive, powerful reagents and straightforward purification protocols makes it ideal for industrial applications, provided that the necessary safety infrastructure is in place to handle the hazardous materials.
Route 2 (Pd-Catalyzed) excels in the context of medicinal chemistry and discovery research. Its mild conditions and broad functional group tolerance allow for the late-stage introduction of the sulfonamide moiety into complex, highly functionalized molecules. While the higher cost and more demanding purification limit its use for bulk manufacturing of this specific intermediate, its versatility and elegance make it a powerful tool for analogue synthesis and library generation.
For researchers in drug development, understanding both routes is crucial. The classical route provides the material for initial large-scale studies, while the catalytic route offers the flexibility needed to explore the chemical space around this important pharmacophore.
References
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Haj Houssein, M., et al. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Egyptian Journal of Chemistry. Available at: [Link]
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Yu, B., et al. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Synthetic Communications. Available at: [Link]
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Wang, Z., et al. (2023). Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. RSC Advances. Available at: [Link]
-
Willis, M. C., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. Available at: [Link]
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Willis, M. C., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. Available at: [Link]
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Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene? Available at: [Link]
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A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical aspect of this journey is the characterization of a compound's selectivity—its ability to interact with its intended biological target while avoiding off-target interactions that can lead to adverse effects. This guide provides an in-depth, technical framework for conducting cross-reactivity studies on 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, a non-antibiotic sulfonamide derivative.
While specific experimental data for this compound is not extensively available in the public domain, this guide will establish the foundational principles and methodologies for such an investigation. We will delve into the structural rationale behind potential cross-reactivity, present detailed experimental protocols for its assessment, and provide illustrative data to guide your experimental design and interpretation.
The Rationale for Cross-Reactivity Assessment
The sulfonamide moiety (-SO₂NH₂) is a well-established pharmacophore present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and anti-inflammatory drugs.[1] Historically, concerns about cross-reactivity among sulfonamides have been a significant consideration in clinical practice.[2][3] However, extensive research has clarified that the hypersensitivity reactions associated with sulfonamide antibiotics are primarily linked to two specific structural features: an aromatic amine at the N4 position and a heterocyclic ring at the N1 position of the sulfonamide group.[2][4][5]
Non-antibiotic sulfonamides, such as 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, typically lack these specific structural motifs. Therefore, the likelihood of immunological cross-reactivity with sulfonamide antibiotics is considered low.[2][3][4] Nevertheless, a thorough investigation of off-target pharmacological activity is paramount to ensure the safety and efficacy of any new chemical entity. Such studies help to identify any unintended interactions with other proteins, which could lead to unforeseen side effects.
A Phased Approach to Cross-Reactivity Profiling
A systematic and tiered approach is recommended for evaluating the cross-reactivity of a novel compound. This typically begins with broad, high-throughput screening and progresses to more focused, functional assays for any identified "hits."
Phase 1: Broad Panel Off-Target Screening
The initial step involves screening the compound against a large panel of known biological targets. Several contract research organizations (CROs) offer comprehensive safety pharmacology panels that include a wide range of receptors, enzymes, ion channels, and transporters.[6][7][8][9][10]
Experimental Protocol: In Vitro Safety Panel Screening
-
Compound Preparation: Prepare a stock solution of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Concentration: The compound is typically tested at a single high concentration (e.g., 10 µM) in the initial screen.
-
Target Panels: A comprehensive panel, such as a 44- or 94-target panel, is selected. These panels cover a diverse range of targets implicated in adverse drug reactions.[6][7][9][10]
-
Assay Formats: The screening is usually performed using binding assays (e.g., radioligand binding assays) to assess the compound's ability to displace a known ligand from its target.
-
Data Analysis: The results are typically expressed as the percent inhibition of binding at the tested concentration. A significant inhibition (e.g., >50%) is considered a "hit" and warrants further investigation.
Illustrative Workflow for Off-Target Screening
Caption: Phase 1 Off-Target Screening Workflow.
Table 1: Illustrative Off-Target Screening Results for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (10 µM)
| Target Class | Target | % Inhibition |
| GPCRs | Adrenergic α2A | 8% |
| Dopamine D2 | 12% | |
| Serotonin 5-HT2A | 65% | |
| Enzymes | Carbonic Anhydrase II | 78% |
| COX-2 | 15% | |
| Ion Channels | hERG | 5% |
| Transporters | Norepinephrine Transporter | 22% |
This data is illustrative and intended to represent typical results from such an experiment.
Phase 2: Dose-Response and Functional Assays
For any identified hits from the initial screen, the next step is to determine the potency of the interaction by generating a dose-response curve and to assess the functional consequence of this interaction.
Experimental Protocol: IC₅₀ Determination and Functional Assays
-
Dose-Response Curve:
-
Prepare serial dilutions of the compound (e.g., from 100 µM to 1 nM).
-
Perform binding assays for the identified off-target(s) at each concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the binding is inhibited).
-
-
Functional Assays:
-
Select an appropriate functional assay based on the nature of the off-target. For example:
-
GPCRs: Calcium mobilization assay or cAMP accumulation assay to determine if the compound acts as an agonist or antagonist.
-
Enzymes: A specific enzyme activity assay to measure the inhibition of the enzyme's catalytic function.
-
Ion Channels: Electrophysiology (e.g., patch-clamp) studies to assess the effect on ion channel currents.
-
-
Illustrative Workflow for Hit Validation
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Benchmarking 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide
In the landscape of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comprehensive framework for benchmarking the performance of a novel sulfonamide, 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, against established inhibitors of carbonic anhydrase. The sulfonamide moiety is a well-known pharmacophore present in a variety of clinically approved drugs, including a prominent class of carbonic anhydrase inhibitors.[1][2][3] This structural alert suggests the potential for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide to exhibit inhibitory activity against this enzyme family.
This document is intended for researchers, scientists, and drug development professionals. It outlines the scientific rationale, experimental design, and detailed protocols for a rigorous comparative analysis.
Introduction: The Scientific Rationale for Comparison
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2][4] These enzymes are integral to numerous physiological processes, including pH regulation, fluid balance, and respiration.[4] Dysregulation of CA activity is implicated in various pathologies, making them attractive therapeutic targets for conditions such as glaucoma, edema, and certain types of cancer.[4][5]
The core hypothesis of this guide is that 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (Investigational Compound) possesses inhibitory activity against one or more isoforms of human carbonic anhydrase. To validate this and to understand its potential as a therapeutic agent, a direct comparison with well-characterized, clinically relevant CA inhibitors is essential. For this guide, we will benchmark against Acetazolamide and Dorzolamide , two widely used carbonic anhydrase inhibitors.[2][4][5]
Acetazolamide is a systemic CA inhibitor, while Dorzolamide is a topical formulation primarily used in the treatment of glaucoma.[4][5] Comparing our investigational compound against both provides a broader understanding of its potential potency and selectivity.
Experimental Design: A Multi-faceted Approach to Inhibitor Characterization
A robust evaluation of an enzyme inhibitor requires a multi-tiered experimental approach, moving from initial biochemical validation to more physiologically relevant cellular assays. This ensures that the observed inhibitory activity is not an artifact of the assay conditions and translates to a cellular context.
Our benchmarking strategy will encompass:
-
Biochemical IC50 Determination: To quantify the concentration of the investigational compound required to inhibit 50% of the carbonic anhydrase activity in a controlled, in vitro setting.[6]
-
Cell-Based Inhibition Assay: To assess the compound's ability to inhibit carbonic anhydrase activity within intact cells, providing insights into cell permeability and target engagement in a more complex biological environment.[7][8][9]
The following diagram illustrates the overall experimental workflow:
Caption: High-level experimental workflow for benchmarking the investigational compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including appropriate positive and negative controls.
Biochemical IC50 Determination against Carbonic Anhydrase II
This protocol is adapted from standard colorimetric assays that measure the esterase activity of carbonic anhydrase, a well-established surrogate for its physiological hydratase activity.
Principle: Carbonic anhydrase II (CA II) catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which can be quantified spectrophotometrically at 400 nm. The rate of this reaction is proportional to the enzyme's activity.
Materials:
-
Human Carbonic Anhydrase II (recombinant)
-
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
-
Acetazolamide
-
Dorzolamide
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of the investigational compound, Acetazolamide, and Dorzolamide in DMSO.
-
Perform serial dilutions in Tris-HCl buffer to create a range of concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup:
-
In a 96-well plate, add 170 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the diluted compound solutions to the respective wells.
-
Include a "no inhibitor" control (with 10 µL of buffer containing DMSO) and a "no enzyme" control (with 180 µL of buffer).
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of a pre-determined optimal concentration of CA II to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding 10 µL of pNPA solution.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
Cell-Based Carbonic Anhydrase Inhibition Assay
This assay measures the ability of the compounds to inhibit CA activity in a cellular context, which accounts for cell permeability and potential off-target effects.
Principle: Intracellular CA activity can be assessed by measuring the rate of acidification of the cytoplasm in response to a CO₂ load. This can be monitored using a pH-sensitive fluorescent dye.
Materials:
-
A suitable mammalian cell line (e.g., HEK293)
-
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
-
Acetazolamide
-
Dorzolamide
-
BCECF-AM (a pH-sensitive fluorescent dye)
-
Hanks' Balanced Salt Solution (HBSS)
-
CO₂-enriched buffer
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Wash the cells with HBSS and then incubate them with BCECF-AM in HBSS for 30 minutes at 37°C.
-
Wash the cells again to remove excess dye.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the investigational compound, Acetazolamide, and Dorzolamide for 1-2 hours.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence using excitation wavelengths of 490 nm and 440 nm, and an emission wavelength of 535 nm.
-
Rapidly add the CO₂-enriched buffer to induce a drop in intracellular pH.
-
Immediately monitor the change in the fluorescence ratio (490/440 nm) over time.
-
-
Data Analysis:
-
Calculate the initial rate of pH change for each inhibitor concentration.
-
Determine the concentration of the inhibitor that causes a 50% reduction in the rate of acidification (EC50).
-
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in a clear and concise table to facilitate direct comparison.
Table 1: Comparative Inhibitory Potency against Carbonic Anhydrase II
| Compound | Biochemical IC50 (µM) | Cellular EC50 (µM) |
| 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide | [Experimental Value] | [Experimental Value] |
| Acetazolamide (Benchmark 1) | [Experimental Value] | [Experimental Value] |
| Dorzolamide (Benchmark 2) | [Experimental Value] | [Experimental Value] |
Interpretation of Results:
-
A low IC50 value in the biochemical assay indicates high potency of the inhibitor against the isolated enzyme.
-
A low EC50 value in the cell-based assay suggests that the compound is cell-permeable and effectively inhibits the target in a cellular environment.
-
A significant discrepancy between the IC50 and EC50 values may indicate poor cell permeability or that the compound is being actively transported out of the cell.
Signaling Pathway Context
The inhibition of carbonic anhydrase can have downstream effects on various signaling pathways. For instance, in cancer cells, CA IX is known to be involved in regulating tumor acidosis, which can impact cell proliferation and survival pathways.
Caption: Simplified pathway showing the role of Carbonic Anhydrase in pH regulation.
Conclusion
This guide provides a comprehensive framework for the initial benchmarking of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide as a potential carbonic anhydrase inhibitor. By directly comparing its biochemical and cellular inhibitory activities with established drugs like Acetazolamide and Dorzolamide, researchers can gain valuable insights into its potency, cell permeability, and potential therapeutic utility. The presented protocols are designed to be robust and reproducible, ensuring the generation of high-quality, comparable data. Further studies, including isoform selectivity profiling and in vivo efficacy models, would be the logical next steps in the preclinical development of this promising compound.
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Supuran, C. T. (2016). Sulfonamides and their derivatives: discovery of potent and selective inhibitors of carbonic anhydrase. Expert Opinion on Drug Discovery, 11(7), 655-668. [Link]
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May, O. R., & Stevenson, P. M. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. Current pharmaceutical biotechnology, 11(5), 533–540. [Link][7]
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Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of chemistry, 2015, 803271. [Link][15]
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assessing the specificity of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
A Senior Application Scientist's Guide to Assessing the Specificity of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Sulfonamide Scaffold and the Quest for Specificity
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the cornerstone of numerous therapeutic agents. Its defining feature, the primary sulfonamide group (-SO₂NH₂), is a highly effective zinc-binding group, making it a potent inhibitor of zinc-containing metalloenzymes.[1][2] Foremost among these are the carbonic anhydrases (CAs), a superfamily of enzymes crucial to physiological processes ranging from pH regulation and respiration to electrolyte secretion.[3][4]
Given its structure, 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is predicted to be a carbonic anhydrase inhibitor (CAI). The human body expresses at least 15 CA isoforms, and while some are therapeutic targets, others are ubiquitously expressed.[5][6] For instance, inhibition of CA II in the eye is the mechanism of action for antiglaucoma drugs like dorzolamide and brinzolamide, which reduce aqueous humor secretion and intraocular pressure.[7][8][9] Conversely, tumor-associated isoforms like CA IX and CA XII are validated targets in oncology.[10][11]
The primary challenge and the focus of this guide, therefore, is the rigorous assessment of isoform specificity. Non-selective inhibition of ubiquitous isoforms like CA I and CA II can lead to off-target effects, diluting therapeutic efficacy and causing side effects such as metabolic acidosis and electrolyte imbalances.[12][13] This guide provides a comprehensive, methodology-focused framework for researchers to thoroughly characterize the specificity profile of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, comparing its hypothetical performance to established CAIs and outlining the critical experimental and in silico workflows required for a robust assessment.
Comparative Framework: Selecting Appropriate Benchmarks
To meaningfully assess the specificity of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, a panel of well-characterized comparators is essential. This panel should include compounds with varying degrees of selectivity to provide a comprehensive context for the experimental results.
| Compound Class | Name | Rationale for Inclusion |
| Non-Selective Sulfonamide | Acetazolamide | The archetypal CAI, known to inhibit multiple isoforms with low nanomolar potency. Serves as a benchmark for potent but non-selective inhibition.[14][15] |
| Isoform-Selective Sulfonamides | Dorzolamide | A second-generation topical CAI with high specificity for CA II over CA I, reducing systemic side effects.[8][16] |
| Brinzolamide | Another CA II-selective topical inhibitor, used in glaucoma treatment. Its distinct structure offers a different point of comparison.[7][17][18] | |
| Non-Sulfonamide Inhibitor | Coumarin Derivative (e.g., U-104) | Represents an alternative class of CAIs with a different binding mechanism (occlusion of the active site entrance), providing a broader mechanistic comparison.[12][19] |
| Test Compound | 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide | The subject of our investigation. |
Part 1: In Vitro Specificity Profiling - The Stopped-Flow CO₂ Hydration Assay
The gold standard for determining the inhibitory potency of a compound against different CA isoforms is the stopped-flow CO₂ hydration assay.[20][21] This method directly measures the enzyme's catalytic activity and how it is affected by the inhibitor.
Causality Behind the Method
The assay measures the initial rates of the CA-catalyzed hydration of carbon dioxide. This reaction produces a proton, causing a rapid change in pH.[5] By including a pH indicator dye in the reaction buffer, the rate of color change can be monitored spectrophotometrically. An inhibitor will bind to the enzyme, reducing the reaction rate. By measuring this rate reduction across a range of inhibitor concentrations, we can accurately calculate the inhibition constant (Kᵢ), a direct measure of binding affinity.[22]
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
-
Reagent Preparation:
-
Buffer: Prepare a 20 mM HEPES buffer, pH 7.4, containing 20 mM Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM of a suitable pH indicator (e.g., Phenol Red).[20]
-
Enzyme Solutions: Prepare stock solutions of purified human CA isoforms (e.g., hCA I, II, IX, XII) in the assay buffer. The final concentration in the assay should be in the low nanomolar range (5-12 nM).[20]
-
Inhibitor Solutions: Prepare a stock solution of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide and comparator compounds in a suitable solvent (e.g., DMSO), followed by serial dilutions in the assay buffer.
-
Substrate Solution: Prepare fresh, ice-cold, CO₂-saturated water by bubbling pure CO₂ gas through deionized water for at least 30 minutes.[22]
-
-
Instrument Setup:
-
Equilibrate the stopped-flow spectrophotometer (e.g., Applied Photophysics) to the desired temperature (typically 25°C).
-
Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λ_max (e.g., 557 nm for Phenol Red).[20]
-
-
Data Acquisition:
-
Load one syringe of the stopped-flow instrument with the enzyme solution (pre-incubated with the desired inhibitor concentration) and the other syringe with the CO₂-saturated water.
-
Initiate rapid mixing. The instrument will automatically record the change in absorbance over a short time course (10-100 seconds).[20]
-
Repeat the measurement for each inhibitor concentration and for a control with no inhibitor.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each reaction.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Fit the data to the appropriate inhibition model to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Kₘ).
-
Workflow Diagram: Stopped-Flow Assay
Caption: Workflow for determining carbonic anhydrase inhibition constants (Ki).[5]
Hypothetical Data & Interpretation
The goal is to generate a table of Kᵢ values to build a specificity profile. A highly selective inhibitor will show a large difference (ideally >100-fold) between its Kᵢ for the target isoform versus off-target isoforms.
| Compound | Kᵢ hCA I (nM) | Kᵢ hCA II (nM) | Kᵢ hCA IX (nM) | Kᵢ hCA XII (nM) | Selectivity Ratio (I/IX) | Selectivity Ratio (II/IX) |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 10 | 0.48 |
| Dorzolamide | 3000 | 3.5 | 50 | 60 | 60 | 0.07 |
| 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (Hypothetical) | 500 | 80 | 15 | 10 | 33.3 | 5.3 |
Interpretation: In this hypothetical result, 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide shows preferential inhibition of the tumor-associated isoforms CA IX and XII over the widespread cytosolic isoforms CA I and II. Its selectivity profile appears superior to the non-selective Acetazolamide. The dimethyl and fluoro substitutions likely contribute to favorable interactions within the active site pockets of CA IX and XII.[10]
Part 2: Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are crucial, they do not confirm that a compound can reach and bind to its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[23][24]
Causality Behind the Method
CETSA® is based on the principle of ligand-induced thermal stabilization.[25] When a protein binds to a ligand (our inhibitor), its structure becomes more stable. This increased stability means it requires a higher temperature to denature and aggregate.[26] In a typical CETSA® experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A successful target engagement will result in a "shift" of the melting curve to higher temperatures.[27]
Experimental Protocol: CETSA®
-
Cell Culture and Treatment:
-
Culture cells that endogenously express the target CA isoform (e.g., a cancer cell line for hCA IX).
-
Treat the cells with 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide or vehicle control (DMSO) for a defined period to allow for cell penetration and binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target CA protein in each sample using a specific antibody-based method, such as Western Blot or ELISA.
-
-
Data Analysis:
-
Generate a "melt curve" by plotting the percentage of soluble protein remaining versus temperature for both the treated and vehicle control samples.
-
A rightward shift in the melt curve for the treated sample indicates thermal stabilization and confirms target engagement.
-
An isothermal dose-response experiment can also be performed, where cells are treated with varying compound concentrations and heated at a single, fixed temperature to determine the concentration-dependent engagement.[23]
-
Workflow Diagram: CETSA®
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Part 3: Predicting Selectivity - In Silico Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[28] It is an invaluable tool for visualizing and understanding the molecular interactions that underpin an inhibitor's affinity and selectivity.[29]
Causality Behind the Method
Docking algorithms use a scoring function to estimate the binding free energy of different ligand poses within the enzyme's active site.[30] By docking 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide into the crystal structures of different CA isoforms, we can predict its binding mode and affinity. Differences in the amino acid residues lining the active sites of the isoforms will result in different predicted binding energies and interactions, providing a structural rationale for the experimentally observed selectivity.[10][31]
Protocol: Molecular Docking
-
Preparation of Receptor and Ligand:
-
Receptor: Obtain the 3D crystal structures of the target CA isoforms (e.g., hCA II, hCA IX) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand: Generate the 3D structure of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide and optimize its geometry using a suitable chemistry software.
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically centered on the catalytic zinc ion.
-
Use a docking program (e.g., AutoDock, GOLD) to dock the ligand into the defined binding site. The program will generate multiple possible binding poses.
-
-
Analysis of Results:
-
Analyze the top-ranked poses based on their docking scores (predicted binding energy).
-
Visualize the ligand-receptor interactions. Key interactions for sulfonamides include:
-
Compare the interactions across different CA isoforms to identify residues or conformational differences that could explain selectivity. For example, residues at positions 92 and 131 are known to be important for dictating isoform specificity.[10]
-
Diagram: Sulfonamide Inhibition Mechanism
Caption: Key interactions of a benzenesulfonamide inhibitor in the carbonic anhydrase active site.
Conclusion: A Multi-Faceted Approach to Specificity Assessment
Determining the specificity of a novel compound like 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is not a single experiment but a systematic investigation. By integrating quantitative in vitro enzymatic assays, cellular target engagement studies, and in silico structural analysis, researchers can build a comprehensive and reliable specificity profile. This multi-pronged approach is essential for validating the compound's mechanism of action, predicting potential off-target effects, and making informed decisions in the drug discovery and development pipeline. The methodologies outlined in this guide provide a robust framework for any researcher aiming to characterize a novel carbonic anhydrase inhibitor with scientific integrity and precision.
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Safety Operating Guide
Navigating the Disposal of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, a compound that, while not extensively characterized in publicly available safety literature, requires a cautious and informed approach to its waste management based on the known hazards of structurally related sulfonamides and fluorinated aromatic compounds.
Our commitment as scientists extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, from synthesis to disposal. This document is designed to empower you with the knowledge to manage the waste of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide responsibly, ensuring compliance with regulatory standards and fostering a culture of safety within your laboratory.
Hazard Assessment and Characterization: A Precautionary Approach
Assumed Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin[1].
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation[1][2].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust[1][2].
-
Environmental Hazards: As with many synthetic organic compounds, the potential for long-term environmental effects should be considered. Fluorinated organic compounds, in particular, can be persistent in the environment[3][4].
Given these potential hazards, all waste containing 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide must be managed as hazardous waste.[5][6]
Quantitative Data Summary for Related Compounds
To provide a framework for understanding the potential physical and toxicological properties of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, the following table summarizes data for a related compound, 2-Fluorobenzene-1-sulfonamide.
| Property | Value | Source |
| Acute Oral Toxicity | Category 4 | [1] |
| Acute Dermal Toxicity | Category 4 | [1] |
| Acute Inhalation Toxicity | Category 4 (Dusts and Mists) | [1] |
| Skin Corrosion/Irritation | Category 2 | [1] |
| Serious Eye Damage/Irritation | Category 2 | [1] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | [1] |
This data is for the representative compound 2-Fluorobenzene-1-sulfonamide and should be used as a precautionary guide.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of waste containing 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or neoprene gloves.
-
Body Protection: A fully fastened laboratory coat.
-
Respiratory Protection: If handling the solid outside of a fume hood where dust may be generated, use an appropriate respirator.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[7][8]
-
Solid Waste:
-
Collect all solid waste contaminated with 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (e.g., residual powder, contaminated weighing paper, gloves, and absorbent pads) in a designated, leak-proof container.[7]
-
This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Fluoro-3,5-dimethylbenzene-1-sulfonamide".[5]
-
Keep the solid waste container securely closed when not in use.[5]
-
-
Liquid Waste:
-
Collect all solutions containing 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide in a separate, designated container for halogenated organic liquid waste. Do not mix with non-halogenated solvents or other incompatible waste streams.[8]
-
The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Label the container clearly as "Hazardous Waste" and list all chemical constituents, including "4-Fluoro-3,5-dimethylbenzene-1-sulfonamide" and the solvent(s) used, with their approximate concentrations.
-
Keep the liquid waste container closed at all times, except when adding waste.[9]
-
-
Empty Containers:
-
Empty containers that held 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide must be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.[7]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[5]
-
Storage and Pickup
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] The SAA should be at or near the point of waste generation.[5]
-
Ensure that incompatible waste types are segregated within the SAA to prevent accidental mixing.[7]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide and its associated waste.
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A Researcher's Guide to the Safe Handling of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide (CAS No. 1477712-69-8).[1] As a specialized aromatic sulfonamide, understanding its potential hazards is paramount to ensuring a safe laboratory environment. This document synthesizes data from structurally similar compounds to establish a comprehensive framework for safe handling, from initial risk assessment to final disposal.
Disclaimer: Specific safety data for 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide is limited. The following recommendations are based on established best practices for handling aromatic sulfonamides and data from analogous chemical structures. Users must always consult the most current Safety Data Sheet (SDS) provided by the supplier and perform their own risk assessment.
Hazard Assessment: An Evidence-Based Approach
| Potential Hazard | Classification (Inferred) | Primary Route of Exposure | Symptoms & Effects | Supporting Evidence (Analogous Compounds) |
| Skin Irritation | Category 2 | Dermal Contact | Causes skin irritation, redness, and inflammation upon direct contact. | Safety data for similar sulfonamides consistently lists skin irritation as a key hazard.[2][3][4][5][6] |
| Serious Eye Irritation | Category 2A | Ocular Contact | Causes serious eye irritation, pain, and potential damage if splashed into the eyes.[2][3][4][5][6] | Analogous compounds are classified as serious eye irritants. |
| Respiratory Irritation | Category 3 (Single Exposure) | Inhalation | May cause respiratory irritation if inhaled as a dust or aerosol, leading to coughing and discomfort.[2][3][4] | A common classification for powdered or crystalline aromatic compounds. |
The First Line of Defense: Engineering Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are engineering solutions that isolate or remove the hazard at its source.
-
Fume Hood: All handling of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide, especially weighing and transferring the solid, must be conducted inside a certified chemical fume hood.[7] This is the most effective way to prevent inhalation of fine dust particles.[8]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6]
-
Safety Stations: An accessible and fully functional safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[6][9][10]
Personal Protective Equipment (PPE): A Mandated Protocol
A multi-layered approach to PPE is required to mitigate the risks of dermal, ocular, and respiratory exposure.
Eye and Face Protection
Direct splashes of chemical powders or solutions pose a significant risk to vision.
-
Mandatory: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[9][11]
-
Recommended for High-Risk Tasks: When handling larger quantities or during procedures with a high splash potential (e.g., dissolution in a volatile solvent), a full-face shield should be worn in addition to safety goggles.[12][13]
Skin and Body Protection
Preventing skin contact is critical.
-
Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.[14]
-
Gloves: Glove selection is the most critical decision for hand protection. No single glove material is impervious to all chemicals indefinitely.[13]
-
Material: Nitrile gloves are a suitable initial choice for handling solid chemicals. Always check the manufacturer's compatibility chart, especially when using solvents.[14]
-
Inspection: Always inspect gloves for tears or pinholes before use.[7][13]
-
Technique: Remove gloves without touching the outer surface and wash hands thoroughly with soap and water after work is completed.[13][14] Never wear gloves outside the laboratory area to prevent cross-contamination.[13]
-
-
Apparel: Wear long pants and closed-toe shoes to protect the lower body from potential spills.[14][15]
Respiratory Protection
Engineering controls should eliminate the need for respiratory protection in most scenarios. However, it may be required in specific situations.
-
Situational Use: If engineering controls fail or during emergency situations such as a large spill, respiratory protection is necessary.[9]
-
Type: For fine dusts, a NIOSH-approved N95 or higher-rated particulate respirator should be used.[12] All respirator use requires prior medical evaluation and fit-testing as part of a comprehensive respiratory protection program.[6]
Step-by-Step Operational Plan for Safe Handling
Following a standardized procedure minimizes risk and ensures reproducibility.
-
Preparation:
-
Confirm the fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, solvents).
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within the fume hood.[7]
-
Use a spatula to carefully transfer the solid 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide to a tared weigh boat or directly into the reaction vessel.
-
Avoid creating dust. If the material is a fine powder, handle it with slow, deliberate movements.
-
Close the primary container immediately after use.
-
-
Dissolution:
-
If making a solution, add the solvent to the solid slowly to avoid splashing.
-
If using a volatile solvent, be mindful of potential vapor generation.
-
-
Post-Handling:
-
Decontaminate the spatula and work surface within the fume hood.
-
Carefully remove gloves and dispose of them in the designated solid waste container.
-
Wash hands thoroughly with soap and water.[14]
-
Workflow for Safe Handling
Caption: A procedural workflow for the safe handling of 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide.
Emergency and Disposal Plans
Spill Response
-
Alert: Immediately alert personnel in the vicinity.[14]
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the area.
-
Assess: Evaluate the spill from a safe distance. Do not attempt to clean a large spill without proper training and equipment.
-
Containment: For small, manageable powder spills within a fume hood, use an appropriate absorbent material from a chemical spill kit to gently cover the spill. Avoid actions that create dust.[9]
-
Disposal: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[9][14]
Exposure Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[9][15]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][3][9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][9]
Waste Disposal
-
Chemical Waste: Dispose of unused 4-Fluoro-3,5-dimethylbenzene-1-sulfonamide and its solutions as hazardous chemical waste. Never pour chemicals down the drain.[14]
-
Contaminated Materials: All contaminated items, including gloves, weigh boats, and absorbent pads, must be disposed of in a designated solid hazardous waste container.[9]
-
Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[9][16] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
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- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
